D-Sorbitol 6-phosphate barium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
barium(2+);[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t3-,4+,5+,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEIDNTXSPRLJW-BTVCFUMJSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BaO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of D-Sorbitol 6-Phosphate Barium Salt
This technical guide provides a comprehensive overview of the chemical and physical properties of D-Sorbitol 6-phosphate barium salt, tailored for researchers, scientists, and drug development professionals. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant metabolic pathways and experimental workflows.
Core Chemical Properties
This compound is the barium salt of D-sorbitol that is phosphorylated at the C6 position. It serves as a key intermediate in the polyol pathway and is a crucial substrate for enzymes such as sorbitol-6-phosphate dehydrogenase and sorbitol-6-phosphate phosphatase.
Quantitative Data Summary
The following tables summarize the key quantitative chemical and physical properties of this compound.
| Identifier | Value | Source |
| CAS Number | 108392-12-7 | [1][] |
| Molecular Formula | C₆H₁₃BaO₉P | [1][][3] |
| Molecular Weight | 397.46 g/mol | [][3] |
| Appearance | White powder | [] |
| Purity | ≥90% - 95% | [] |
| Physical Property | Value | Source |
| Density | 1.844 g/cm³ | [][4] |
| Boiling Point | 701.4°C at 760 mmHg (Predicted) | [][4] |
| Storage Temperature | -20°C | [] |
| Solubility | Data not available. The parent compound, D-sorbitol, is very soluble in water (220 g/100mL at 20°C).[5] The barium salt is expected to have some water solubility. | |
| Stability | Recommended storage at -20°C suggests limited stability at higher temperatures. Specific decomposition data is not readily available. | [] |
Metabolic Significance
D-Sorbitol 6-phosphate is a central molecule in the sorbitol pathway, which is implicated in the pathophysiology of diabetic complications. In this pathway, glucose is first reduced to sorbitol, which is then oxidized to fructose. D-Sorbitol 6-phosphate is the intermediate in the phosphorylation-dependent conversion of sorbitol to fructose-6-phosphate.
Sorbitol Metabolic Pathway
Caption: Metabolic pathway of sorbitol synthesis and conversion.
Experimental Protocols
This compound is primarily used as a substrate in enzymatic assays to study the kinetics and inhibition of enzymes involved in sorbitol metabolism.
Enzymatic Assay of Sorbitol-6-Phosphate Dehydrogenase (S6PDH)
This protocol describes a spectrophotometric assay to measure the activity of Sorbitol-6-Phosphate Dehydrogenase (S6PDH) by monitoring the production of NADH.
Objective: To determine the kinetic parameters of S6PDH using this compound as a substrate.
Principle: S6PDH catalyzes the oxidation of D-Sorbitol 6-phosphate to Fructose-6-phosphate, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.
Materials:
-
This compound
-
Sorbitol-6-Phosphate Dehydrogenase (S6PDH) enzyme preparation
-
Tris-HCl buffer (100 mM, pH 8.5)
-
NAD⁺ (Nicotinamide adenine dinucleotide) solution (20 mM)
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in Tris-HCl buffer. Note: It may be necessary to convert the barium salt to a soluble form by treating it with a stoichiometric amount of a sulfate salt (e.g., sodium sulfate) to precipitate barium sulfate, followed by centrifugation to remove the precipitate.
-
Prepare working solutions of D-Sorbitol 6-phosphate of various concentrations by diluting the stock solution with Tris-HCl buffer.
-
Prepare a working solution of NAD⁺ (10 mM) in Tris-HCl buffer.
-
Dilute the S6PDH enzyme preparation in Tris-HCl buffer to a suitable concentration that gives a linear rate of reaction for at least 3-5 minutes.
-
-
Assay Mixture Preparation (for a 1 mL final volume):
-
In a cuvette, add:
-
850 µL of Tris-HCl buffer (100 mM, pH 8.5)
-
50 µL of NAD⁺ solution (10 mM)
-
50 µL of the D-Sorbitol 6-phosphate working solution of a specific concentration.
-
-
Mix gently by inverting the cuvette.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Enzyme Reaction and Measurement:
-
To initiate the reaction, add 50 µL of the diluted S6PDH enzyme preparation to the cuvette.
-
Immediately mix and start monitoring the increase in absorbance at 340 nm over time using the spectrophotometer.
-
Record the absorbance every 30 seconds for 5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate is calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Repeat the assay with varying concentrations of D-Sorbitol 6-phosphate.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
-
Experimental Workflow for S6PDH Assay
Caption: Step-by-step workflow for the kinetic analysis of S6PDH.
Conclusion
This compound is a valuable tool for researchers studying carbohydrate metabolism and the enzymes of the polyol pathway. While some physical properties like precise solubility and thermal stability require further experimental determination, its utility as a substrate in enzymatic assays is well-established. The protocols and data presented in this guide provide a solid foundation for its use in a research setting.
References
An In-depth Technical Guide to D-Sorbitol 6-Phosphate Barium Salt (CAS No. 108392-12-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Sorbitol 6-phosphate barium salt, a key intermediate in the sorbitol metabolic pathway. This document details its physicochemical properties, its central role in biochemical pathways, and its relevance in the context of drug development, particularly in relation to diabetic complications. Experimental protocols and workflow visualizations are provided to support researchers in their laboratory work.
Physicochemical and Safety Data
This compound is a commercially available compound used in various research applications. Its key properties and safety information are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 108392-12-7 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₃BaO₉P | [1][2][6][] |
| Molecular Weight | 397.46 g/mol | [1][2][6][] |
| Appearance | White powder | [1] |
| Purity | ≥90% | [4] |
| Storage Temperature | -20°C | [1] |
| Synonyms | D-Glucitol 6-phosphate barium salt, D-sorbitol 6-phosphate barium, d-glucitol 6-phosphate | [1] |
| IUPAC Name | barium(2+);[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate | [6] |
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| H302 + H332: Harmful if swallowed or if inhaled. | P261, P264, P271, P301 + P312, P304 + P340 + P312, P501 |
Data compiled from supplier safety data sheets.
Metabolic Significance and Role in Drug Development
D-Sorbitol 6-phosphate is a crucial intermediate in the polyol (or sorbitol) pathway, a two-step metabolic route that converts glucose to fructose.[8][9][10] This pathway is particularly significant in tissues that are not insulin-sensitive.
The accumulation of sorbitol, due to increased activity of the polyol pathway in hyperglycemic conditions, is implicated in the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.[8][11][12][13][14] Consequently, the enzymes of this pathway, aldose reductase and sorbitol dehydrogenase, are targets for drug development aimed at mitigating these complications. D-Sorbitol 6-phosphate and its analogs are therefore valuable tools for studying these enzymes and for screening potential inhibitors.[3][15]
The Sorbitol Metabolic Pathway
The sorbitol pathway involves the following key steps:
-
Glucose to Sorbitol: Glucose is reduced to sorbitol by the enzyme aldose reductase, a reaction that consumes NADPH.
-
Sorbitol to Fructose: Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.
D-Sorbitol 6-phosphate is the phosphorylated form of sorbitol and is a substrate for sorbitol-6-phosphate 2-dehydrogenase, which converts it to fructose 6-phosphate.[16]
Experimental Protocols
The following are generalized experimental protocols derived from the literature for the use of D-Sorbitol 6-phosphate in enzymatic assays. Researchers should optimize these protocols for their specific experimental conditions.
Preparation of D-Sorbitol 6-Phosphate Solution from Barium Salt
D-Sorbitol 6-phosphate is often supplied as a barium salt, which may not be suitable for direct use in enzymatic assays due to the inhibitory effects of barium ions on many enzymes. A common procedure to prepare a soluble, barium-free solution is as follows:
-
Dissolution: Dissolve a known quantity of this compound in deionized water.
-
Barium Precipitation: Add a stoichiometric amount of a soluble sulfate salt (e.g., sodium sulfate or potassium sulfate) to the solution to precipitate barium sulfate (BaSO₄), which is highly insoluble.
-
Incubation and Centrifugation: Allow the precipitation reaction to proceed, typically on ice for a defined period, followed by centrifugation at high speed to pellet the barium sulfate precipitate.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble D-Sorbitol 6-phosphate.
-
pH Adjustment and Concentration Determination: Adjust the pH of the solution to the desired value for the assay buffer. The final concentration of D-Sorbitol 6-phosphate can be determined using a suitable analytical method, such as a phosphate assay.
Sorbitol-6-Phosphate Phosphatase (S6PP) Activity Assay
This assay measures the activity of S6PP by quantifying the release of inorganic phosphate from D-Sorbitol 6-phosphate.[5][17]
-
Reagents:
-
Assay Buffer (e.g., 50 mM MES, pH 6.8)
-
Magnesium Chloride (MgCl₂) solution
-
D-Sorbitol 6-phosphate solution (prepared as described in 3.1)
-
Enzyme preparation (purified or cell lysate)
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl₂, and the D-Sorbitol 6-phosphate substrate.
-
Pre-incubate the reaction mixture at the desired temperature.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate for a specific time period.
-
Stop the reaction (e.g., by adding a strong acid or the phosphate detection reagent).
-
Measure the amount of inorganic phosphate released, typically using a colorimetric method and a spectrophotometer.
-
Calculate the enzyme activity based on the amount of phosphate produced per unit time.
-
D-Sorbitol-6-Phosphate Dehydrogenase (S6PDH) Inhibition Assay
This assay can be used to screen for inhibitors of S6PDH. The activity of the enzyme is monitored by measuring the change in absorbance at 340 nm due to the conversion of NADH to NAD⁺.[3]
-
Reagents:
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
NADH solution
-
D-Fructose 6-phosphate solution
-
Purified S6PDH enzyme
-
Test compounds (potential inhibitors)
-
-
Procedure:
-
In a multi-well plate, add the assay buffer, NADH, and the test compound at various concentrations.
-
Add the S6PDH enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, D-Fructose 6-phosphate.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
The rate of the reaction is proportional to the S6PDH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Conclusion
This compound is a vital research tool for scientists studying carbohydrate metabolism and developing therapeutics for diabetic complications. Its role as a key intermediate in the sorbitol pathway makes it an indispensable substrate for assaying the activity of enzymes like sorbitol-6-phosphate phosphatase and for screening inhibitors of sorbitol-6-phosphate dehydrogenase. This guide provides essential technical data and foundational experimental protocols to facilitate its effective use in a research setting.
References
- 1. Discovery and functional characterization of a yeast sugar alcohol phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorbitol metabolism in retina studied in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive inhibition of phosphoglucose isomerase of apple leaves by sorbitol 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H13BaO9P | CID 71299716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Polyol pathway - Wikipedia [en.wikipedia.org]
- 11. Increased sorbitol pathway activity generates oxidative stress in tissue sites for diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Linking Diabetic Complications to Sorbitol Oxidation, Oxidative Stress and Metabolic Suppression | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. scbt.com [scbt.com]
- 16. Sorbitol-6-phosphate 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 17. labs.plantbio.cornell.edu [labs.plantbio.cornell.edu]
An In-depth Technical Guide to D-Glucitol 6-Phosphate Barium Salt
Synonym: D-Sorbitol 6-Phosphate Barium Salt
This guide provides a comprehensive overview of D-Glucitol 6-phosphate barium salt, a key intermediate in the polyol pathway. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological significance, relevant experimental protocols, and its emerging role in cellular signaling.
Chemical and Physical Properties
D-Glucitol 6-phosphate, also known as D-sorbitol 6-phosphate, is the 6-O-phospho derivative of D-glucitol (D-sorbitol).[1][2] The barium salt form is commonly used for its stability and ease of handling in experimental settings.
| Property | Value | Reference |
| Synonyms | This compound, D-sorbitol 6-phosphate barium | [][4] |
| Molecular Formula | C₆H₁₃BaO₉P | [2][][4] |
| Molecular Weight | 397.46 g/mol | [2][][4] |
| Appearance | White powder | [] |
| Purity | ≥90% | |
| Storage Temperature | -20°C | [] |
| IUPAC Name | barium(2+);[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate | [2] |
Biological Role and the Polyol Pathway
D-Glucitol 6-phosphate is a key metabolic intermediate in the polyol pathway, a two-step process that converts glucose to fructose.[5] This pathway is particularly active under hyperglycemic conditions, such as in diabetes mellitus, and its dysregulation is implicated in the pathogenesis of diabetic complications.[5][6]
The central enzyme in the metabolism of D-glucitol 6-phosphate is D-sorbitol-6-phosphate 2-dehydrogenase , which catalyzes the NAD⁺-dependent oxidation of D-sorbitol 6-phosphate to D-fructose 6-phosphate.[7]
Caption: Workflow for studying the allosteric binding of D-glucitol 6-phosphate.
Experimental Protocols
This protocol is based on general methods for the phosphorylation of sugar alcohols using phosphoryl chloride and subsequent purification as a barium salt.
Materials:
-
D-Glucitol (D-Sorbitol)
-
Phosphoryl chloride (POCl₃)
-
Pyridine (anhydrous)
-
Dioxane (anhydrous)
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Ethanol
-
Dry ice
-
Acetone
Procedure:
-
Phosphorylation:
-
Dissolve D-Glucitol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in a dry ice/acetone bath to -78°C.
-
Slowly add a solution of phosphoryl chloride in anhydrous dioxane dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The reaction is quenched by the slow addition of ice-cold water.
-
-
Purification and Barium Salt Precipitation:
-
Neutralize the reaction mixture with a saturated solution of barium hydroxide.
-
A precipitate of barium phosphate will form. Centrifuge the mixture and collect the supernatant.
-
Add ethanol to the supernatant to precipitate the D-Glucitol 6-phosphate barium salt.
-
Collect the precipitate by centrifugation, wash with ethanol, and then with diethyl ether.
-
Dry the final product under vacuum to yield D-Glucitol 6-phosphate barium salt as a white powder.
-
This protocol measures the activity of D-sorbitol-6-phosphate dehydrogenase by monitoring the production of NADH.
Materials:
-
Tris-HCl buffer (100 mM, pH 9.0)
-
NAD⁺ solution (10 mM)
-
D-Sorbitol 6-phosphate solution (substrate, 50 mM)
-
Enzyme sample (e.g., cell lysate or purified enzyme)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and NAD⁺ solution in a cuvette.
-
Add the enzyme sample to the reaction mixture and incubate for 2-3 minutes at 30°C to allow for temperature equilibration.
-
Initiate the reaction by adding the D-Sorbitol 6-phosphate solution.
-
Immediately monitor the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of NADH production and thus to the enzyme activity.
-
Enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the synthesized D-Glucitol 6-phosphate barium salt. A mixed-mode column with a mobile phase of acetonitrile and a buffer (e.g., ammonium formate) is suitable for separating sugar phosphates. Detection can be achieved using an evaporative light scattering detector (ELSD) or mass spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are powerful tools for confirming the structure of D-Glucitol 6-phosphate. The ³¹P NMR spectrum will show a characteristic peak for the phosphate group, while ¹H and ¹³C NMR will confirm the sorbitol backbone and the position of phosphorylation.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound and to confirm its identity.
Quantitative Data Summary
| Parameter | Value | Enzyme/System | Reference |
| Km for Sorbitol-6-phosphate | 2.22 mM | Sorbitol-6-phosphate Dehydrogenase (loquat leaves) | [8] |
| Km for Glucose-6-phosphate | 11.6 mM | Sorbitol-6-phosphate Dehydrogenase (loquat leaves) | [8] |
| Km for NADP⁺ | 13.5 µM | Sorbitol-6-phosphate Dehydrogenase (loquat leaves) | [8] |
| Km for NADPH | 1.61 µM | Sorbitol-6-phosphate Dehydrogenase (loquat leaves) | [8] |
| Equilibrium constant for sorbitol-6-phosphate oxidation | 5.12 x 10⁻¹⁰ | Sorbitol-6-phosphate Dehydrogenase (loquat leaves) | [8] |
| Optimal pH for sorbitol-6-phosphate oxidation | 9.8 | Sorbitol-6-phosphate Dehydrogenase (loquat leaves) | [8] |
| Molecular weight of Sorbitol-6-phosphate Dehydrogenase (dimer) | 65,000 Da | Sorbitol-6-phosphate Dehydrogenase (loquat leaves) | [8] |
| One-pot biosynthesis yield of sorbitol from fructose-6-phosphate | 82.6 mM | Multi-enzyme system | [9] |
Conclusion
D-Glucitol 6-phosphate barium salt is a crucial molecule for studying the polyol pathway and its implications in metabolic diseases. While its primary role is as a metabolic intermediate, its potential involvement in cellular signaling is an expanding area of research. This guide provides foundational knowledge and practical protocols to aid researchers in their investigation of this important compound. Further studies are warranted to fully elucidate its signaling functions in mammalian systems, which could open new avenues for therapeutic intervention in diseases such as diabetes.
References
- 1. D-Sorbitol: Metabolism in Plants, Biosynthesis and Degradation_Chemicalbook [chemicalbook.com]
- 2. This compound | C6H13BaO9P | CID 71299716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Sorbitol - Wikipedia [en.wikipedia.org]
- 6. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Sorbitol-6-phosphate 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Purification and Characteristics of Sorbitol-6-phosphate Dehydrogenase from Loquat Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an in vitro multi-enzyme system for efficient one-pot biosynthesis of sorbitol from fructose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Sorbitol-6-Phosphate Dehydrogenase: A Deep Dive into Substrate Specificity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol-6-phosphate dehydrogenase (S6PDH), also known as D-sorbitol-6-phosphate:NAD(P)+ 2-oxidoreductase (EC 1.1.1.140), is a pivotal enzyme in the polyol pathway. It catalyzes the reversible oxidation of D-sorbitol-6-phosphate to D-fructose-6-phosphate, utilizing either NAD+ or NADP+ as a cofactor, depending on the organism.[1] This enzyme plays a crucial role in fructose and mannose metabolism and is a key player in the synthesis of sorbitol, a major photosynthetic product in many Rosaceae family members.[2][3] Given its central metabolic role, particularly in the context of diabetic complications where the polyol pathway is upregulated, understanding the substrate specificity of S6PDH is of paramount importance for the development of targeted therapeutics.
This technical guide provides a comprehensive overview of the substrate specificity of S6PDH, presenting quantitative kinetic data, detailed experimental protocols for its characterization, and visualizations of its metabolic context and experimental workflows.
Data Presentation: Kinetic Parameters of Sorbitol-6-Phosphate Dehydrogenase
The substrate specificity of S6PDH is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat), which represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The following tables summarize the known kinetic parameters for S6PDH from different organisms with various substrates and inhibitors.
Table 1: Kinetic Parameters for Substrates of Sorbitol-6-Phosphate Dehydrogenase
| Organism | Substrate | Km | Vmax (U/mg) | kcat (s-1) | Cofactor | Reference(s) |
| Escherichia coli | D-Fructose-6-phosphate | 560 µM | - | - | NADH | [4] |
| Escherichia coli | NADH | - | - | - | - | [4] |
| Loquat (Eriobotrya japonica) Leaves | D-Sorbitol-6-phosphate | 2.22 mM | - | - | NADP+ | [5][6] |
| Loquat (Eriobotrya japonica) Leaves | D-Glucose-6-phosphate | 11.6 mM | - | - | NADPH | [5][6] |
| Loquat (Eriobotrya japonica) Leaves | NADP+ | 13.5 µM | - | - | - | [5][6] |
| Loquat (Eriobotrya japonica) Leaves | NADPH | 1.61 µM | - | - | - | [5][6] |
Note: '-' indicates data not available in the cited literature.
Table 2: Inhibition of Escherichia coli Sorbitol-6-Phosphate Dehydrogenase by Substrate Analogs
| Inhibitor | IC50 | Ki | Type of Inhibition | Reference(s) |
| 5-Phospho-D-arabinonohydroxamic acid | 40 ± 1 µM | - | - | [3][4] |
| 5-Phospho-D-arabinonate | 48 ± 3 µM | - | - | [3][4] |
| D-Mannose 6-phosphate | 7.5 ± 0.4 µM | - | - | [3][4] |
Note: '-' indicates data not available in the cited literature.
Signaling and Metabolic Pathways
S6PDH is a key enzyme in the sorbitol metabolic pathway, which is interconnected with glycolysis and the pentose phosphate pathway. The following diagram illustrates the central role of S6PDH in converting glucose-6-phosphate to sorbitol-6-phosphate, which is then dephosphorylated to sorbitol.
Experimental Protocols
The characterization of S6PDH substrate specificity relies on robust and reproducible experimental protocols. The following sections detail the methodologies for enzyme purification and kinetic analysis.
I. Overexpression and Purification of Recombinant S6PDH from E. coli
This protocol is adapted from the procedure described for E. coli S6PDH.[4]
1. Growth and Induction:
-
Transform E. coli BL21(DE3) cells with a plasmid containing the S6PDH gene (e.g., pET vector).
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.
-
Continue to culture the cells overnight at a lower temperature, such as 18-20°C, to enhance the solubility of the recombinant protein.
2. Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
3. Purification:
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
Apply the supernatant to a pre-equilibrated Ni-NTA affinity chromatography column.
-
Wash the column with the lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged S6PDH with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further purify the protein using size-exclusion chromatography to remove any remaining contaminants and aggregates.
-
Assess the purity of the enzyme by SDS-PAGE.
II. Enzymatic Assay for S6PDH Activity and Substrate Specificity
The activity of S6PDH is typically determined by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH or NADPH.
1. Reaction Mixture:
-
Prepare a reaction mixture in a quartz cuvette with a final volume of 1 mL. A typical reaction mixture for the forward reaction (fructose-6-phosphate reduction) contains:
-
100 mM Tris-HCl buffer (pH 7.5)
-
170 µM NADH (or NADPH)
-
Varying concentrations of D-fructose-6-phosphate (e.g., from 0.1 to 10 times the expected Km)
-
-
For the reverse reaction (sorbitol-6-phosphate oxidation), the reaction mixture would contain:
-
100 mM Tris-HCl buffer (pH 9.0)
-
2 mM NAD+ (or NADP+)
-
Varying concentrations of D-sorbitol-6-phosphate
-
2. Measurement:
-
Equilibrate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.
-
Initiate the reaction by adding a small amount of purified S6PDH.
-
Monitor the change in absorbance at 340 nm over time. The initial linear rate of the reaction is used for kinetic calculations.
3. Determination of Kinetic Parameters:
-
To determine the Km for a specific substrate, vary its concentration while keeping the concentration of the cofactor constant and saturating.
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Vmax is also determined from this analysis.
-
The kcat is calculated using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
4. Inhibition Studies:
-
To determine the IC50 of an inhibitor, perform the enzymatic assay with a fixed concentration of substrate (typically at its Km value) and varying concentrations of the inhibitor.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the kinetic analysis at multiple fixed inhibitor concentrations while varying the substrate concentration.
-
Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots, or by global fitting to the appropriate inhibition models.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of S6PDH substrate specificity.
Conclusion
Sorbitol-6-phosphate dehydrogenase exhibits a high degree of specificity for its primary substrates, D-sorbitol-6-phosphate and D-fructose-6-phosphate, and their corresponding nicotinamide cofactors. The kinetic parameters of S6PDH can vary significantly between different organisms, reflecting their unique metabolic contexts. The study of substrate analogs has led to the identification of potent inhibitors, providing valuable tools for further investigation of the enzyme's mechanism and for the development of therapeutic agents targeting the polyol pathway. The detailed experimental protocols and workflows presented in this guide offer a robust framework for researchers to further explore the substrate specificity of this important enzyme. A deeper understanding of S6PDH kinetics and inhibition will undoubtedly contribute to advancements in metabolic engineering and the design of novel drugs for the management of diabetes and its complications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sorbitol-6-phosphate 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Development of an in vitro multi-enzyme system for efficient one-pot biosynthesis of sorbitol from fructose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and Characteristics of Sorbitol-6-phosphate Dehydrogenase from Loquat Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Untitled Document [ucl.ac.uk]
An In-depth Technical Guide to the Biosynthesis of D-Sorbitol 6-phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of D-Sorbitol 6-phosphate, a key intermediate in the formation of D-sorbitol. D-sorbitol and its phosphorylated form play crucial roles in various physiological processes in a wide range of organisms, from plants to microorganisms. In plants, sorbitol is a primary product of photosynthesis and a major translocated carbohydrate, contributing to osmotic adjustment under stress conditions. In microorganisms, the pathway is integral to carbohydrate metabolism. For drug development professionals, the enzymes of this pathway present potential targets for therapeutic intervention, particularly in the context of metabolic disorders and infectious diseases. This document details the core enzymatic reactions, provides quantitative kinetic data for the key enzymes, outlines detailed experimental protocols for their characterization, and presents visual diagrams of the pathway and experimental workflows.
The Core Biosynthetic Pathway
The primary route for the biosynthesis of D-Sorbitol 6-phosphate is a two-step conversion from the central metabolic intermediate, D-Glucose 6-phosphate. This pathway is highly conserved across various biological systems.
The first committed step is the reduction of D-Glucose 6-phosphate to D-Sorbitol 6-phosphate. This reaction is catalyzed by the enzyme Sorbitol-6-phosphate Dehydrogenase (S6PDH) , also known as Aldose-6-phosphate Reductase (A6PR). This enzyme utilizes the reducing power of NADPH.
The second step in the broader sorbitol biosynthetic pathway is the dephosphorylation of D-Sorbitol 6-phosphate to yield D-sorbitol, a reaction catalyzed by Sorbitol-6-phosphate Phosphatase (SorPP) . While this guide focuses on the synthesis of the phosphorylated intermediate, understanding the subsequent step is crucial for contextualizing its metabolic fate.
The overall reaction for the synthesis of D-Sorbitol 6-phosphate is:
D-Glucose 6-phosphate + NADPH + H⁺ ⇌ D-Sorbitol 6-phosphate + NADP⁺
This reaction is reversible, and the direction is influenced by the cellular concentrations of substrates and cofactors, as well as the optimal pH for the enzyme in a given organism.[1][2]
Figure 1: Biosynthetic pathway of D-Sorbitol 6-phosphate.
Key Enzymes and Their Kinetic Properties
The efficiency and regulation of D-Sorbitol 6-phosphate biosynthesis are dictated by the kinetic properties of the involved enzymes. This section summarizes key quantitative data for Sorbitol-6-phosphate Dehydrogenase and Sorbitol-6-phosphate Phosphatase from various biological sources.
Sorbitol-6-phosphate Dehydrogenase (S6PDH)
S6PDH (EC 1.1.1.200) is a member of the aldo-keto reductase superfamily.[3] It catalyzes the NADP(H)-dependent reduction of D-Glucose 6-phosphate.
| Organism/Source | Substrate | Km | Optimal pH | Inhibitors | Reference(s) |
| Eriobotrya japonica (Loquat) Leaves | D-Glucose 6-phosphate | 11.6 mM | 7.0 - 9.0 (reduction) | - | [1] |
| D-Sorbitol 6-phosphate | 2.22 mM | 9.8 (oxidation) | - | [1] | |
| NADP⁺ | 13.5 µM | 9.8 (oxidation) | - | [1] | |
| NADPH | 1.61 µM | 7.0 - 9.0 (reduction) | - | [1] | |
| Malus domestica (Apple) Leaves | D-Glucose 6-phosphate | - | 8.7 (reduction) | - | [4] |
| D-Sorbitol 6-phosphate | - | 10.0 (oxidation) | - | [4] | |
| Escherichia coli | D-Fructose 6-phosphate | - | - | 5-phospho-D-arabinonohydroxamic acid (IC₅₀ = 40 µM), 5-phospho-D-arabinonate (IC₅₀ = 48 µM), D-Mannose 6-phosphate (IC₅₀ = 7.5 µM) | [5] |
Sorbitol-6-phosphate Phosphatase (SorPP)
SorPP (EC 3.1.3.50) catalyzes the final step in sorbitol biosynthesis by dephosphorylating D-Sorbitol 6-phosphate.[6] This enzyme is highly specific for its substrate.
| Organism/Source | Substrate | Km | Ki | Optimal pH | Cofactors/Inhibitors | Reference(s) |
| Malus domestica (Apple) Leaves | D-Sorbitol 6-phosphate | 0.85 mM | - | 6.8 | Cofactor: Mg²⁺ (Km = 0.29 mM); Inhibitors: Sorbitol (competitive, Ki = 109 mM), Fluoride, Vanadate, Molybdate, Inorganic phosphate | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of the enzymes responsible for D-Sorbitol 6-phosphate biosynthesis.
General Experimental Workflow for Spectrophotometric Enzyme Assays
The activity of many dehydrogenases and phosphatases can be conveniently measured using a spectrophotometer. The general workflow involves monitoring the change in absorbance of a chromogenic substrate or a cofactor over time.
Figure 2: Generalized workflow for a spectrophotometric enzyme assay.
Protocol for Sorbitol-6-phosphate Dehydrogenase (S6PDH) Activity Assay
This protocol is based on the spectrophotometric measurement of NADPH oxidation or NADP⁺ reduction at 340 nm.
Materials:
-
Spectrophotometer with temperature control
-
UV-transparent cuvettes
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5 (for reduction) or 100 mM Glycine-NaOH, pH 9.8 (for oxidation)
-
Substrates: 50 mM D-Glucose 6-phosphate (G6P) solution, 20 mM D-Sorbitol 6-phosphate (S6P) solution
-
Cofactors: 10 mM NADPH solution, 20 mM NADP⁺ solution
-
Enzyme preparation (e.g., purified S6PDH, cell extract)
Procedure (Reduction of G6P):
-
Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 30°C).
-
In a 1 mL cuvette, prepare the reaction mixture by adding:
-
850 µL Assay Buffer (Tris-HCl, pH 8.5)
-
50 µL of 10 mM NADPH
-
50 µL of enzyme preparation
-
-
Mix gently by inverting the cuvette and incubate for 2-3 minutes to establish a baseline.
-
Initiate the reaction by adding 50 µL of 50 mM G6P solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes. The rate should be linear.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute under the specified conditions.
Procedure (Oxidation of S6P):
-
Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 30°C).
-
In a 1 mL cuvette, prepare the reaction mixture by adding:
-
850 µL Assay Buffer (Glycine-NaOH, pH 9.8)
-
50 µL of 20 mM NADP⁺
-
50 µL of enzyme preparation
-
-
Mix gently and incubate for 2-3 minutes to establish a baseline.
-
Initiate the reaction by adding 50 µL of 20 mM S6P solution.
-
Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH.
Protocol for Sorbitol-6-phosphate Phosphatase (SorPP) Activity Assay
This protocol is based on the colorimetric determination of inorganic phosphate (Pi) released from the substrate.[7]
Materials:
-
Spectrophotometer
-
Microcentrifuge tubes
-
Water bath
-
Assay Buffer: 50 mM MES-NaOH, pH 6.8
-
Substrate: 20 mM D-Sorbitol 6-phosphate (S6P) solution
-
Cofactor: 100 mM MgCl₂ solution
-
Stop Solution: 15% (w/v) Trichloroacetic acid (TCA)
-
Color Reagent: Ascorbic acid/ammonium molybdate reagent
-
Enzyme preparation (e.g., purified SorPP, cell extract)
-
Phosphate standard solution for calibration curve
Procedure:
-
Prepare a reaction mixture containing 50 mM MES-NaOH (pH 6.8), 10 mM MgCl₂, and 2 mM S6P.
-
Pre-warm the reaction mixture and the enzyme preparation to 30°C.
-
In a microcentrifuge tube, add 320 µL of the reaction mixture.
-
Initiate the reaction by adding 5-20 µL of the enzyme preparation.
-
Incubate the reaction at 30°C for a defined period (e.g., 15 minutes) during which the reaction is linear.
-
Stop the reaction by adding 160 µL of 15% TCA.
-
Centrifuge the tube to pellet any precipitated protein.
-
To 500 µL of the supernatant, add 500 µL of the color reagent.
-
Incubate at 40°C for 20 minutes to allow color development.
-
Measure the absorbance at 660 nm.
-
Determine the amount of Pi released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.
-
Calculate the enzyme activity, typically expressed as µmol of Pi released per minute per mg of protein.
Regulation of the Pathway and Alternative Routes
The biosynthesis of D-Sorbitol 6-phosphate is tightly regulated to meet the metabolic needs of the cell and to integrate with other metabolic pathways.
Regulation:
-
Feedback Inhibition: In apple leaves, Sorbitol-6-phosphate Phosphatase is competitively inhibited by its product, sorbitol.[7] This feedback mechanism can regulate the overall flux towards sorbitol synthesis.
-
Cofactor Availability: The ratio of NADPH/NADP⁺ is a critical determinant of the direction and rate of the S6PDH-catalyzed reaction.[9]
-
Transcriptional Regulation: The expression of genes encoding S6PDH and SorPP can be regulated by developmental cues and environmental stresses, such as drought and salinity.
The Polyol Pathway: In organisms and tissues where glucose is directly reduced to sorbitol by aldose reductase , the subsequent phosphorylation of sorbitol to sorbitol 6-phosphate is not a primary route for its synthesis. The polyol pathway (Glucose → Sorbitol → Fructose) is particularly active under hyperglycemic conditions and is implicated in diabetic complications.[8][10] While this pathway does not directly produce D-Sorbitol 6-phosphate from a glucose-derived hexose phosphate, it represents a significant metabolic route for sorbitol metabolism that can influence the overall pools of related metabolites.
Figure 3: Relationship between the main biosynthetic pathway and the polyol pathway.
Conclusion
The biosynthesis of D-Sorbitol 6-phosphate is a fundamental metabolic process with significant implications for cellular function and organismal health. A thorough understanding of the enzymes involved, their kinetic properties, and their regulation is essential for researchers in plant biology, microbiology, and medicine. The detailed protocols and compiled data within this guide provide a solid foundation for further investigation into this pathway, with the potential to unlock new strategies for crop improvement, biotechnological production of sorbitol, and the development of novel therapeutics. The provided diagrams offer a clear visual representation of the core concepts, facilitating a deeper understanding of the logical and experimental relationships in the study of D-Sorbitol 6-phosphate biosynthesis.
References
- 1. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Sorbitol-6-phosphate 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. hort [journals.ashs.org]
- 5. researchgate.net [researchgate.net]
- 6. The polyol pathway and glucose 6-phosphate in human endothelial cells cultured in high glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyol pathway - Wikipedia [en.wikipedia.org]
- 9. sekisuidiagnostics.com [sekisuidiagnostics.com]
- 10. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
D-Sorbitol 6-Phosphate: A Key Metabolite in Biological Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Sorbitol 6-phosphate is a phosphorylated sugar alcohol that serves as a crucial intermediate in the metabolism of sorbitol, a widely distributed polyol in nature.[1] Its role is particularly prominent in various bacteria, plants, and fungi, where it is a key player in carbon utilization and stress response pathways. This technical guide provides a comprehensive overview of D-sorbitol 6-phosphate's function as a metabolite, detailing its enzymatic regulation, metabolic pathways, and the experimental protocols used for its study. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this important biomolecule.
Metabolic Pathways Involving D-Sorbitol 6-Phosphate
D-Sorbitol 6-phosphate is primarily involved in the metabolic conversion of sorbitol to fructose-6-phosphate, a central glycolytic intermediate. This conversion is a two-step process catalyzed by two key enzymes: a transport system that phosphorylates sorbitol to D-sorbitol 6-phosphate, and a dehydrogenase that subsequently oxidizes it.
Sorbitol Uptake and Phosphorylation
In many bacteria, such as Escherichia coli and Pediococcus parvulus, the uptake of sorbitol is mediated by a phosphoenolpyruvate-dependent phosphotransferase system (PTS).[2][3][4] This system transports sorbitol across the cell membrane and concurrently phosphorylates it to D-sorbitol 6-phosphate.[3][4][5] The genes encoding the components of this system are often organized in the gut operon.[3][4]
Oxidation to Fructose 6-Phosphate
The subsequent and pivotal step is the oxidation of D-sorbitol 6-phosphate to D-fructose 6-phosphate, catalyzed by D-sorbitol-6-phosphate 2-dehydrogenase (S6PDH), also known as glucitol-6-phosphate dehydrogenase.[6][7] This reaction is NAD+ dependent and regenerates NADH.[6][8] The resulting fructose-6-phosphate can then directly enter glycolysis.[3]
In some organisms, particularly plants, the pathway can proceed in the reverse direction for sorbitol synthesis.[9][10] Glucose-6-phosphate is reduced to sorbitol-6-phosphate by an NADPH-dependent aldose 6-phosphate reductase (A6PR), which is then dephosphorylated to sorbitol by sorbitol-6-phosphate phosphatase (SorPP).[9][10]
A diagram illustrating the central metabolic pathway of D-sorbitol 6-phosphate is provided below.
References
- 1. Sorbitol 6-phosphate | C6H15O9P | CID 152306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Temperature-Dependent Fermentation of d-Sorbitol in Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Sorbitol Utilization Cluster of the Probiotic Pediococcus parvulus 2.6: Genetic, Functional and Complementation Studies in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of the Sorbitol Utilization Cluster of the Probiotic Pediococcus parvulus 2.6: Genetic, Functional and Complementation Studies in Heterologous Hosts [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Sorbitol-6-phosphate 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labs.plantbio.cornell.edu [labs.plantbio.cornell.edu]
Unveiling the Stereochemistry of D-Sorbitol 6-Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stereochemistry and biochemical significance of D-Sorbitol 6-phosphate. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic research. This document delves into the precise spatial arrangement of its atoms, its role in metabolic pathways, and detailed methodologies for its synthesis, purification, and characterization.
Introduction to D-Sorbitol 6-Phosphate
D-Sorbitol 6-phosphate, also known as D-glucitol 6-phosphate, is a phosphorylated sugar alcohol that plays a crucial role in carbohydrate metabolism. It is a key intermediate in the polyol pathway, a metabolic route that converts glucose to fructose. The stereochemistry of this molecule is of paramount importance as it dictates its interaction with enzymes and its subsequent metabolic fate.
Stereochemical Configuration
The precise three-dimensional arrangement of atoms in D-Sorbitol 6-phosphate is defined by its stereochemical descriptors. According to the Cahn-Ingold-Prelog (CIP) priority rules, the systematic IUPAC name for D-Sorbitol 6-phosphate is [(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] dihydrogen phosphate [1]. This nomenclature unequivocally defines the spatial orientation of the hydroxyl groups along the carbon backbone, which is crucial for its biological activity.
The "D" designation in D-Sorbitol 6-phosphate indicates its relationship to D-glucose. It is formed by the reduction of the aldehyde group of D-glucose 6-phosphate. This stereospecific conversion is catalyzed by the enzyme aldose reductase.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of D-Sorbitol 6-phosphate is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C6H15O9P | [1] |
| Molecular Weight | 262.15 g/mol | [1] |
| IUPAC Name | [(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] dihydrogen phosphate | [1] |
| CAS Number | 20479-58-7 | [1] |
| ChEBI ID | CHEBI:17044 | [1] |
| PubChem CID | 152306 | [1] |
| Form | Solid | |
| Color | White | |
| Storage Temperature | -20°C |
Metabolic Significance: The Polyol Pathway
D-Sorbitol 6-phosphate is a central intermediate in the polyol pathway. This pathway is particularly significant in tissues that can take up glucose independently of insulin. Under conditions of high glucose levels (hyperglycemia), the flux through the polyol pathway increases.
The pathway consists of two primary enzymatic steps:
-
Reduction of Glucose 6-Phosphate: Aldose reductase catalyzes the NADPH-dependent reduction of glucose 6-phosphate to D-sorbitol 6-phosphate.
-
Oxidation of D-Sorbitol 6-Phosphate: Sorbitol-6-phosphate dehydrogenase then oxidizes D-sorbitol 6-phosphate to fructose 6-phosphate, utilizing NAD+ as a cofactor[2].
This pathway's overactivation in diabetic conditions is implicated in the pathogenesis of various diabetic complications.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of D-Sorbitol 6-phosphate, intended for a scientific audience.
Enzymatic Synthesis of D-Sorbitol 6-Phosphate
This protocol describes the synthesis of D-Sorbitol 6-phosphate from D-fructose 6-phosphate using sorbitol-6-phosphate dehydrogenase.
Materials:
-
D-Fructose 6-phosphate sodium salt
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Sorbitol-6-phosphate dehydrogenase (S6PDH) from a suitable source (e.g., recombinant E. coli)
-
Tris-HCl buffer (200 mM, pH 7.5)
-
Magnesium chloride (MgCl2) solution (10 mM)
-
Deionized water
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing the following components in the specified final concentrations:
-
Tris-HCl buffer: 200 mM
-
D-Fructose 6-phosphate: 3 mM
-
NADH: 0.15 mM
-
-
Add an appropriate amount of purified Sorbitol-6-phosphate dehydrogenase to the reaction mixture.
-
Incubate the reaction mixture at 30°C for 12 hours.
-
Monitor the reaction progress by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes) or by adding a quenching agent.
Purification by Ion-Exchange Chromatography
This protocol outlines the purification of D-Sorbitol 6-phosphate from the synthesis reaction mixture using anion-exchange chromatography.
Materials:
-
Anion-exchange resin (e.g., DEAE-Sephacel or a similar weak anion exchanger)
-
Chromatography column
-
Tris-HCl buffer (20 mM, pH 8.0) - Start Buffer
-
Tris-HCl buffer (20 mM, pH 8.0) with 1 M NaCl - Elution Buffer
-
Peristaltic pump and fraction collector
-
Conductivity meter and UV detector (280 nm)
Procedure:
-
Equilibrate the anion-exchange column with 5-10 column volumes of Start Buffer until the pH and conductivity of the eluate match the buffer.
-
Load the crude D-Sorbitol 6-phosphate synthesis mixture onto the column.
-
Wash the column with 2-3 column volumes of Start Buffer to remove unbound and weakly bound impurities. Monitor the UV absorbance at 280 nm to ensure all non-binding proteins have eluted.
-
Elute the bound D-Sorbitol 6-phosphate using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.
-
Collect fractions and monitor the elution profile using conductivity and UV absorbance.
-
Assay the collected fractions for the presence of D-Sorbitol 6-phosphate using a suitable method (e.g., enzymatic assay or HPLC).
-
Pool the fractions containing pure D-Sorbitol 6-phosphate and desalt if necessary.
Quantitative Analysis by HPLC-MS/MS
This protocol provides a method for the sensitive and specific quantification of D-Sorbitol 6-phosphate in biological samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate solution (20 mM, pH 9)
-
D-Sorbitol 6-phosphate standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₆-D-Sorbitol 6-phosphate)
Procedure:
-
Sample Preparation:
-
For plasma or serum samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase starting condition.
-
-
HPLC Conditions:
-
Column: HILIC column (e.g., ZIC-pHILIC)
-
Mobile Phase A: 20 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient starting with a high percentage of organic solvent (e.g., 85% B) and decreasing to elute the polar analyte.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for D-Sorbitol 6-phosphate and the internal standard.
-
Optimize cone voltage and collision energy for maximum sensitivity.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the D-Sorbitol 6-phosphate standard.
-
Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Structural Characterization by NMR Spectroscopy
This protocol describes the use of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of D-Sorbitol 6-phosphate.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve a sufficient amount of purified D-Sorbitol 6-phosphate in deuterium oxide (D₂O).
-
Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
The spectrum will show complex multiplets for the protons on the carbon backbone due to extensive spin-spin coupling.
-
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be used to assign the proton signals and establish their connectivity.
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
The spectrum will show six distinct signals corresponding to the six carbon atoms of the sorbitol backbone.
-
The chemical shifts of the carbon atoms will be influenced by the attached hydroxyl and phosphate groups.
-
Two-dimensional heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate the proton and carbon signals, aiding in the complete structural assignment.
Conclusion
This technical guide has provided a detailed examination of the stereochemistry of D-Sorbitol 6-phosphate, a critical intermediate in the polyol pathway. Understanding its precise three-dimensional structure is fundamental to comprehending its enzymatic conversions and its role in metabolic health and disease. The experimental protocols detailed herein offer a practical resource for researchers engaged in the synthesis, purification, and analysis of this important metabolite, facilitating further investigations into its biological functions and its potential as a therapeutic target.
References
The Phosphorylation of Sorbitol: A Comprehensive Technical Guide on its Discovery, History, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitol, a polyol central to osmotic regulation and intermediary metabolism, undergoes phosphorylation to form key metabolic intermediates. This technical guide provides an in-depth exploration of the discovery and history of sorbitol phosphorylation, focusing on the identification and characterization of its primary phosphorylated derivatives, sorbitol-6-phosphate and sorbitol-3-phosphate. We delve into the enzymatic machinery responsible for these transformations, including sorbitol kinase, sorbitol-6-phosphate dehydrogenase, and sorbitol-6-phosphate phosphatase, presenting available quantitative data and detailed experimental protocols. Furthermore, this guide illustrates the associated metabolic pathways and experimental workflows through Graphviz diagrams, offering a comprehensive resource for researchers in metabolic diseases, pharmacology, and drug development.
Introduction: The Emergence of a Phosphorylated Polyol
The study of sorbitol metabolism has its roots in the mid-20th century, initially focused on its role in the polyol pathway and its implications in diabetic complications. The concept of sorbitol phosphorylation emerged from observations of phosphorylated intermediates that could not be readily explained by the canonical pathway of glucose-to-fructose conversion. The discovery of these phosphorylated forms of sorbitol opened new avenues of research into its metabolic fate and regulatory functions.
The Discovery and History of Sorbitol Phosphates
The historical understanding of sorbitol phosphorylation is not marked by a single discovery but rather by a series of findings that gradually unveiled the existence and significance of its phosphorylated derivatives.
Sorbitol-6-Phosphate: A Key Intermediate in Bacterial and Plant Metabolism
The earliest evidence for sorbitol phosphorylation came from studies on bacterial metabolism. In Aerobacter aerogenes, a pathway was identified where sorbitol is first phosphorylated to sorbitol-6-phosphate, which is then oxidized to fructose-6-phosphate, directly entering glycolysis.[1] This discovery was crucial as it established a direct link between sorbitol metabolism and central carbohydrate pathways.
Subsequent research in plants, particularly in apple leaves, identified sorbitol-6-phosphate as a key intermediate in the biosynthesis of sorbitol.[2] In these organisms, glucose-6-phosphate is reduced to sorbitol-6-phosphate, which is then dephosphorylated to sorbitol.
Sorbitol-3-Phosphate: A Novel Metabolite in the Mammalian Lens
A significant advancement in the understanding of sorbitol phosphorylation in mammals came with the identification of D-sorbitol-3-phosphate in the mammalian lens using ³¹P NMR spectroscopy.[3] This discovery was particularly noteworthy as the concentration of this metabolite was found to increase substantially in the lenses of diabetic rats, suggesting a link to the pathological changes observed in diabetic cataracts.[3] Further studies identified sorbitol-3-phosphate in human erythrocytes, where its levels were also elevated in diabetic individuals.[4] The presence of this metabolite hinted at a previously unknown kinase activity capable of phosphorylating sorbitol at the 3-hydroxyl position.[4]
Enzymology of Sorbitol Phosphorylation and Dephosphorylation
The metabolic conversions of sorbitol and its phosphorylated derivatives are catalyzed by a specific set of enzymes.
Sorbitol Kinase
The phosphorylation of sorbitol to sorbitol-6-phosphate is catalyzed by sorbitol kinase. Evidence for this enzyme's activity was demonstrated in bovine and human lenses, where sorbitol could be phosphorylated in the presence of ATP.[5] While the existence of this enzyme in mammalian tissues is established, its detailed purification and characterization, including comprehensive kinetic data, remain areas of active investigation. In bacteria, a phosphoenolpyruvate (PEP):sorbitol 6-phosphotransferase system is responsible for the phosphorylation of sorbitol.[1]
Sorbitol-6-Phosphate Dehydrogenase (S6PDH)
Sorbitol-6-phosphate dehydrogenase catalyzes the NADP+-dependent oxidation of sorbitol-6-phosphate to fructose-6-phosphate.[6] This enzyme is a critical link between sorbitol metabolism and glycolysis. It has been identified and characterized in various organisms, including bacteria and plants.[6][7]
Sorbitol-6-Phosphate Phosphatase (S6PP)
The dephosphorylation of sorbitol-6-phosphate to sorbitol is catalyzed by sorbitol-6-phosphate phosphatase. This enzyme has been purified and characterized from apple leaves, revealing its high specificity for sorbitol-6-phosphate.[2][8] In some bacteria, members of the haloacid dehalogenase-like hydrolase (HAD) superfamily have been identified as sorbitol-6-phosphatases.[4]
Putative Sorbitol-3-Phosphate Kinase
The enzyme responsible for the synthesis of sorbitol-3-phosphate in mammalian tissues has not yet been fully characterized. Studies on human erythrocytes suggest the presence of a novel and specific kinase that directly phosphorylates sorbitol at the 3-hydroxyl position.[4]
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in sorbitol phosphorylation and dephosphorylation.
Table 1: Kinetic Parameters of Sorbitol-6-Phosphate Dehydrogenase (S6PDH) from Loquat Leaves [7]
| Substrate | K_m_ (mM) |
| Sorbitol-6-phosphate | 2.22 |
| Glucose-6-phosphate | 11.6 |
| NADP⁺ | 0.0135 |
| NADPH | 0.00161 |
Table 2: Kinetic Parameters of Sorbitol-6-Phosphate Phosphatase (S6PP) from Apple Leaves [2][8]
| Parameter | Value |
| K_m_ for Sorbitol-6-Phosphate | 0.85 mM |
| K_m_ for Mg²⁺ | 0.29 mM |
| K_i_ for Sorbitol (competitive inhibitor) | 109 mM |
| Optimal pH | 6.8 |
| Molecular Mass | 61 kDa (monomer) |
| Specific Activity | 89.8 µmol min⁻¹ mg⁻¹ protein |
Table 3: Kinetic Parameters of Aldose Reductase and Polyol (Sorbitol) Dehydrogenase in Human Lens [2]
| Enzyme | Substrate | K_m_ (mM) |
| Aldose Reductase | Glucose | ~200 |
| NADPH | 0.06 | |
| Polyol Dehydrogenase | Sorbitol | 1.4 |
| NAD⁺ | 0.06 | |
| Fructose | 40 | |
| NADH | 0.02 |
Signaling Pathways and Logical Relationships
The phosphorylation of sorbitol is integrated into broader metabolic and signaling networks.
In addition to its metabolic roles, sorbitol can act as an osmotic stressor, activating intracellular signaling cascades.
Experimental Protocols
Assay for Sorbitol-6-Phosphate Phosphatase Activity
This protocol is adapted from the method used for the purification and characterization of S6PP from apple leaves.[2][8]
Principle: The release of inorganic phosphate (Pi) from sorbitol-6-phosphate is measured colorimetrically.
Reagents:
-
50 mM MES-NaOH buffer, pH 6.8
-
10 mM MgCl₂
-
2 mM Sorbitol-6-phosphate
-
15% (w/v) Trichloroacetic acid (TCA)
-
Ascorbic acid/ammonium molybdate reagent
Procedure:
-
Prepare a reaction mixture containing 50 mM MES-NaOH (pH 6.8), 10 mM MgCl₂, and the enzyme sample in a total volume of 320 µL.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 2 mM sorbitol-6-phosphate.
-
Incubate at 30°C for 15 minutes.
-
Stop the reaction by adding 160 µL of 15% TCA.
-
Add 500 µL of the ascorbic acid/ammonium molybdate reagent.
-
Incubate at 40°C for 20 minutes to allow for color development.
-
Measure the absorbance at 660 nm.
-
A standard curve using known concentrations of Pi should be prepared to quantify the amount of phosphate released.
Quantification of Sorbitol Phosphates by ³¹P NMR Spectroscopy
³¹P NMR is a powerful technique for the direct, non-destructive detection and quantification of phosphorylated metabolites in tissue extracts.[3][4]
Principle: The phosphorus nucleus has a unique magnetic moment that allows for its detection by NMR. The chemical shift of the phosphorus signal is dependent on its chemical environment, enabling the identification and quantification of different phosphate-containing compounds.
Sample Preparation (adapted from[4]):
-
Excise tissues and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a suitable extraction buffer (e.g., perchloric acid).
-
Centrifuge to remove precipitated proteins.
-
Neutralize the supernatant and lyophilize.
-
Reconstitute the sample in a deuterated solvent (e.g., D₂O) for NMR analysis.
NMR Acquisition:
-
A high-field NMR spectrometer is required.
-
Acquire ³¹P NMR spectra with proton decoupling.
-
Use a known concentration of a phosphorus-containing standard (e.g., methylene diphosphonic acid) for quantification.
-
The concentration of the sorbitol phosphate can be determined by comparing the integral of its signal to that of the internal standard.
Experimental Workflow for Identification of Sorbitol Phosphates
Conclusion and Future Directions
The discovery of sorbitol phosphorylation has significantly expanded our understanding of polyol metabolism beyond the classical pathway. The identification of sorbitol-6-phosphate and sorbitol-3-phosphate has provided new insights into the metabolic fate of sorbitol in various organisms and has raised important questions about their physiological and pathological roles, particularly in the context of diabetic complications.
Future research should focus on several key areas:
-
Complete Characterization of Sorbitol Kinases: The purification and detailed kinetic characterization of the mammalian sorbitol kinase and the putative sorbitol-3-phosphate kinase are crucial next steps.
-
Regulatory Mechanisms: Understanding the regulation of the enzymes involved in sorbitol phosphorylation and dephosphorylation will provide a more complete picture of how this pathway is controlled in response to metabolic changes.
-
Physiological and Pathological Roles: Further investigation into the precise roles of sorbitol-3-phosphate in the development of diabetic complications is warranted.
-
Therapeutic Targeting: The enzymes of the sorbitol phosphorylation pathway may represent novel therapeutic targets for the management of diabetic complications and other metabolic disorders.
This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon as they continue to unravel the complexities of sorbitol phosphorylation and its impact on health and disease.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. The sorbitol pathway in the human lens: aldose reductase and polyol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of sorbitol 3-phosphate and fructose 3-phosphate in normal and diabetic human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A thirty year journey in the polyol pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of D-sorbitol 3-phosphate in the normal and diabetic mammalian lens - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for D-Sorbitol 6-Phosphate Barium Salt
For researchers, scientists, and drug development professionals investigating metabolic pathways and related therapeutic areas, D-Sorbitol 6-phosphate barium salt is a key substrate for studying enzymes such as sorbitol-6-phosphate phosphatase. This guide provides an in-depth overview of its commercial availability, key technical data, and relevant experimental context.
Commercial Supplier Overview
This compound is available from a number of commercial suppliers catering to the research and development market. The purity and available quantities can vary, and it is advisable to request a certificate of analysis for specific lot information. A summary of offerings from key suppliers is presented below.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities | Price (USD) | Estimated Lead Time |
| American Elements | This compound | 108392-12-7 | C6H13BaO9P | Custom grades available | Research and bulk quantities | Inquire | Generally immediately available[1] |
| Alfa Chemistry | This compound | 108392-12-7 | C6H13BaO9P | Inquire | Inquire | Inquire | Inquire |
| BOC Sciences | This compound | 108392-12-7 | C6H13BaO9P | 95%[] | Inquire | Inquire | Inquire |
| Tin Hang Technology (distributor for Sigma) | D-SORBITOL 6-PHOSPHATE BARIUM | 108392-12-7 | C6H13O9PBa | ≥90%[3] | 100MG | $4,176.00 | 2-4 Weeks[3] |
| Sigma-Aldrich | This compound | 108392-12-7 | C6H13O9PBa | ≥90% | Discontinued | Not Applicable | Not Applicable |
Biochemical Context and Signaling Pathway
D-Sorbitol 6-phosphate is a key intermediate in the polyol pathway, which is implicated in diabetic complications. It is synthesized from glucose-6-phosphate and subsequently dephosphorylated to sorbitol. The enzyme responsible for the final step is sorbitol-6-phosphate phosphatase.
Experimental Protocol: Assay for Sorbitol-6-Phosphate Phosphatase Activity
The following is a representative protocol for assaying the activity of sorbitol-6-phosphate phosphatase using this compound as a substrate. This protocol is adapted from methodologies described for the characterization of this enzyme.
Objective: To determine the specific activity of sorbitol-6-phosphate phosphatase.
Materials:
-
This compound
-
MES buffer (50 mM, pH 6.8)
-
MgCl2 (0.10 mM)
-
Enzyme extract containing sorbitol-6-phosphate phosphatase
-
Reagents for phosphate detection (e.g., malachite green-based assay)
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of D-Sorbitol 6-phosphate. The barium salt may need to be converted to a soluble form (e.g., sodium salt) by precipitation of barium sulfate with sodium sulfate, followed by centrifugation. The final concentration of the sorbitol-6-phosphate solution should be determined.
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing:
-
50 mM MES buffer (pH 6.8)
-
0.10 mM MgCl2
-
Varying concentrations of D-Sorbitol 6-phosphate (e.g., for Km determination) or a fixed saturating concentration (e.g., 2 mM).
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate for a specific time period during which the reaction is linear (e.g., 10-30 minutes).
-
Stop the reaction by adding a reagent that denatures the enzyme (e.g., an acidic reagent used in the phosphate detection method).
-
-
Phosphate Detection:
-
Quantify the amount of inorganic phosphate (Pi) released using a standard method, such as a malachite green assay.
-
Create a standard curve using known concentrations of a phosphate standard.
-
-
Data Analysis:
-
Calculate the amount of Pi produced per unit time.
-
Determine the specific activity of the enzyme in units such as µmol of Pi released per minute per milligram of protein.
-
References
Methodological & Application
Application Notes and Protocols for D-Sorbitol-6-Phosphate Dehydrogenase Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Sorbitol-6-phosphate dehydrogenase (S6PDH), also known as aldose-6-phosphate reductase, is a key enzyme in the polyol pathway. It catalyzes the reversible NAD(P)H-dependent reduction of D-fructose-6-phosphate to D-sorbitol-6-phosphate.[1][2][3] This enzyme is a member of the oxidoreductase family.[2] In certain plants, S6PDH is pivotal for the synthesis of sorbitol, a major photosynthetic end-product.[4][5] In mammals, the broader polyol pathway, which includes the related enzyme sorbitol dehydrogenase that converts sorbitol to fructose, has been implicated in the pathogenesis of diabetic complications.[1][6][7][8] Under hyperglycemic conditions, the increased flux through this pathway can lead to osmotic stress and altered redox balance within cells, contributing to tissue damage.[6][9] Accurate measurement of S6PDH activity is therefore crucial for research into metabolic diseases, plant physiology, and for the development of therapeutic inhibitors.
Metabolic Pathway
The diagram below illustrates the position of D-Sorbitol-6-phosphate dehydrogenase in the context of glucose metabolism and the polyol pathway. Under conditions of high glucose, excess fructose-6-phosphate can be shunted into this pathway.
Caption: Role of S6PDH in the Polyol Pathway.
Principle of the Enzyme Assay
The activity of D-Sorbitol-6-phosphate dehydrogenase is typically determined by monitoring the change in absorbance at 340 nm resulting from the oxidation of NADH to NAD⁺ (for the fructose-6-phosphate reduction reaction) or the reduction of NAD⁺ to NADH (for the sorbitol-6-phosphate oxidation reaction).[10][11][12] The rate of change in absorbance at 340 nm is directly proportional to the enzyme activity.
Quantitative Data Summary
The following tables summarize key quantitative data for D-Sorbitol-6-phosphate dehydrogenase from various sources.
Table 1: Michaelis-Menten Constants (Km)
| Substrate/Coenzyme | Organism | Km Value | Reference |
| D-Sorbitol-6-phosphate | Loquat (Eriobotrya japonica) | 2.22 mM | [4] |
| D-Glucose-6-phosphate | Loquat (Eriobotrya japonica) | 11.6 mM | [4] |
| NADP⁺ | Loquat (Eriobotrya japonica) | 13.5 µM | [4] |
| NADPH | Loquat (Eriobotrya japonica) | 1.61 µM | [4] |
| D-Fructose-6-Phosphate | Escherichia coli | 570 µM | [9] |
| NADH | Escherichia coli | 30 µM | [9] |
| D-Sorbitol | Generic | 3.4 mM | [11] |
| NAD⁺ | Generic | 0.13 mM | [11] |
Table 2: Optimal Conditions and Other Properties
| Parameter | Value | Organism/Conditions | Reference |
| Optimal pH (Sorbitol-6-P Oxidation) | 9.8 | Loquat (Eriobotrya japonica) | [4] |
| Optimal pH (Glucose-6-P Reduction) | 7.0 - 9.0 | Loquat (Eriobotrya japonica) | [4] |
| Optimal pH (Sorbitol Oxidation) | 11.0 | Generic | [11] |
| pH Stability | 6.0 - 10.0 | Generic | [11] |
| Optimal Temperature | 40 °C | Generic | [11] |
| Thermal Stability | Stable up to 35 °C | Generic | [11] |
| Molecular Weight (Native) | 65,000 Da | Loquat (Eriobotrya japonica) | [4] |
| Molecular Weight (Subunit) | 33,000 Da | Loquat (Eriobotrya japonica) | [4] |
Experimental Protocols
Sample Preparation
1. Tissue Samples:
-
Prior to dissection, rinse the tissue with ice-cold phosphate-buffered saline (PBS, pH 7.4) to remove any blood.[13][14]
-
Homogenize approximately 50 mg of tissue in 200-500 µL of cold homogenization buffer (e.g., PBS or Tris-HCl with protease inhibitors).[13][15]
-
Centrifuge the homogenate at 14,000 x g for 5-10 minutes at 4°C.[13][14]
-
Collect the supernatant for the enzyme assay. Keep on ice.[13][14]
2. Cell Lysate (Suspension Cells):
-
Collect cells by centrifugation at 2,000 x g for 5 minutes at 4°C.[13][14]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in an appropriate volume of cold lysis buffer.
-
Collect the supernatant for the enzyme assay. Keep on ice.
3. Cell Lysate (Adherent Cells):
-
Do not use proteolytic enzymes for harvesting. Instead, use a rubber policeman to gently scrape the cells.[13][14]
-
Proceed with steps 1-6 for suspension cells.
Spectrophotometric Assay Protocol (Fructose-6-Phosphate Reduction)
This protocol is based on monitoring the oxidation of NADH.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl or Triethanolamine buffer, pH 7.4.[10][11]
-
D-Fructose-6-Phosphate (F6P) Solution: 30 mM in Assay Buffer.
-
NADH Solution: 2 mM in Assay Buffer.
-
Enzyme Sample: Prepared as described above.
Procedure:
-
Set up a spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).[3][10]
-
In a 1 mL cuvette, prepare the reaction mixture as follows:
-
870 µL Assay Buffer
-
100 µL F6P Solution (final concentration: 3 mM)
-
20 µL NADH Solution (final concentration: ~170 µM)
-
-
Mix by inversion and incubate in the spectrophotometer for 3-5 minutes to achieve temperature equilibrium and establish a baseline.[15]
-
Initiate the reaction by adding 10 µL of the enzyme sample.
-
Immediately mix by inversion and start recording the decrease in absorbance at 340 nm for 5-10 minutes.[3]
-
Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.
-
A blank reaction should be run without the enzyme sample or without the substrate to measure any non-specific NADH oxidation.
Calculation of Enzyme Activity:
One unit (U) of S6PDH activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Activity (U/mL) = (ΔA340/min * Total Assay Volume (mL)) / (ε * Light Path (cm) * Enzyme Volume (mL))
Where:
-
ΔA340/min: The rate of absorbance change per minute.
-
ε (Molar extinction coefficient of NADH): 6220 L·mol⁻¹·cm⁻¹
Experimental Workflow
The following diagram outlines the general workflow for the S6PDH enzyme assay.
Caption: General workflow for S6PDH activity measurement.
References
- 1. avehjournal.org [avehjournal.org]
- 2. Sorbitol-6-phosphate 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Purification and Characteristics of Sorbitol-6-phosphate Dehydrogenase from Loquat Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyol pathway - Wikipedia [en.wikipedia.org]
- 7. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic determination of serum sorbitol dehydrogenase activity with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nipro.co.jp [nipro.co.jp]
- 12. sekisuidiagnostics.com [sekisuidiagnostics.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]
Application Notes and Protocols for D-Sorbitol 6-Phosphate Barium Salt in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing D-Sorbitol 6-phosphate barium salt in metabolic studies, with a focus on enzymatic assays and inhibitor screening. Detailed protocols, data presentation, and visual workflows are included to facilitate experimental design and execution.
Introduction
D-Sorbitol 6-phosphate is a key intermediate in the polyol pathway, a metabolic route that converts glucose to fructose. This pathway is of significant interest in various research areas, particularly in understanding the metabolic basis of diabetic complications. The primary enzymes involved are Aldose Reductase, which reduces glucose to sorbitol, and Sorbitol Dehydrogenase (SDH), which oxidizes sorbitol to fructose. D-Sorbitol 6-phosphate is the substrate for Sorbitol-6-Phosphate Phosphatase (S6PP), which dephosphorylates it to sorbitol. The commercially available barium salt of D-Sorbitol 6-phosphate is a crucial reagent for studying the kinetics and inhibition of these enzymes.
Data Presentation
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for key enzymes involved in D-Sorbitol 6-phosphate metabolism. These values are essential for designing enzyme assays and for the initial characterization of potential inhibitors.
| Enzyme | Substrate | Organism/Tissue | Km (mM) | Vmax (µmol/min/mg) | Inhibitors (Ki or IC50) | Reference |
| Sorbitol-6-Phosphate Dehydrogenase (S6PDH) | D-Sorbitol 6-phosphate | Oryza sativa (rice) | 7.21 ± 0.5 | Not specified | Not specified | [1] |
| Sorbitol-6-Phosphate Phosphatase (S6PP) | D-Sorbitol 6-phosphate | Apple leaves | 0.85 | 89.8 | Fluoride, Vanadate, Molybdate, Inorganic Phosphate | [2] |
| Sorbitol Dehydrogenase (SDH) | Fructose | Human | 40 | Not specified | Flavin adenine dinucleotide disodium hydrate (IC50: 0.192 µM), (+)-Amethopterin (IC50: 1.1 µM), Folic acid (IC50: 4.5 µM) | [3] |
| Phosphoglucose Isomerase (PGI) | Fructose 6-phosphate | Apple leaves (cytosolic) | Not specified | 2456 | D-Sorbitol 6-phosphate (Ki: 61 µM) | [4] |
| Phosphoglucose Isomerase (PGI) | Fructose 6-phosphate | Apple leaves (chloroplastic) | Not specified | 72 | D-Sorbitol 6-phosphate (Ki: 40 µM) | [4] |
Inhibitor Data for Sorbitol-6-Phosphate Dehydrogenase
This table presents inhibitory data for compounds targeting Sorbitol-6-Phosphate Dehydrogenase from Escherichia coli.
| Inhibitor | IC50 (µM) | Km/IC50 Ratio | Reference |
| 5-phospho-D-arabinonohydroxamic acid | 40 ± 1 | 14 | [5] |
| 5-phospho-D-arabinonate | 48 ± 3 | 12 | [5] |
| D-mannose 6-phosphate | 7.5 ± 0.4 | ~76 | [5] |
Experimental Protocols
Preparation of D-Sorbitol 6-Phosphate Solution from Barium Salt
Objective: To prepare a stock solution of D-Sorbitol 6-phosphate free of interfering barium ions for use in enzymatic assays.
Principle: Barium ions can be removed from the solution by precipitation as barium sulfate (BaSO₄), which is highly insoluble in water.
Materials:
-
This compound
-
Deionized water
-
Sodium sulfate (Na₂SO₄) or Potassium sulfate (K₂SO₄) solution (e.g., 1 M)
-
Centrifuge and centrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Dissolution: Weigh the desired amount of this compound and dissolve it in a minimal amount of deionized water. Gentle warming may aid dissolution.
-
Precipitation of Barium: While stirring, slowly add a stoichiometric equivalent of sodium sulfate or potassium sulfate solution to the D-Sorbitol 6-phosphate solution. A white precipitate of barium sulfate will form.
-
Incubation: Allow the mixture to stand for at least 30 minutes at 4°C to ensure complete precipitation.
-
Centrifugation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the barium sulfate precipitate.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble D-Sorbitol 6-phosphate.
-
Filtration: For complete removal of any remaining precipitate, filter the supernatant through a 0.22 µm syringe filter.
-
Concentration Determination: Determine the final concentration of D-Sorbitol 6-phosphate in the solution using a suitable method, such as a phosphate assay after acid hydrolysis or by enzymatic assay with a known excess of a coupling enzyme.
-
Storage: Store the barium-free D-Sorbitol 6-phosphate solution at -20°C.
Protocol 1: Sorbitol-6-Phosphate Dehydrogenase (S6PDH) Activity Assay
Objective: To measure the enzymatic activity of S6PDH by monitoring the reduction of NADP⁺ to NADPH.
Principle: S6PDH catalyzes the oxidation of D-Sorbitol 6-phosphate to D-Fructose 6-phosphate, with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the enzyme activity.
Materials:
-
Purified or recombinant S6PDH
-
Barium-free D-Sorbitol 6-phosphate solution (see preparation protocol)
-
NADP⁺ solution
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate (for high-throughput screening)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer and NADP⁺ at the desired final concentration (e.g., 0.5 mM).
-
Enzyme Addition: Add the S6PDH enzyme preparation to the reaction mixture.
-
Pre-incubation: Incubate the mixture for 5 minutes at the desired assay temperature (e.g., 30°C) to allow for temperature equilibration.
-
Reaction Initiation: Initiate the reaction by adding the D-Sorbitol 6-phosphate substrate to a final desired concentration (e.g., 1-10 mM).
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Calculation of Activity: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
Protocol 2: Sorbitol-6-Phosphate Phosphatase (S6PP) Activity Assay
Objective: To measure the enzymatic activity of S6PP by quantifying the release of inorganic phosphate.
Principle: S6PP catalyzes the hydrolysis of D-Sorbitol 6-phosphate to D-sorbitol and inorganic phosphate (Pi). The released Pi can be quantified using a colorimetric method, such as the malachite green assay.
Materials:
-
Purified or recombinant S6PP
-
Barium-free D-Sorbitol 6-phosphate solution (see preparation protocol)
-
Assay Buffer (e.g., 50 mM MES-NaOH, pH 6.8, containing 10 mM MgCl₂)[2]
-
Malachite Green Phosphate Assay Kit or reagents
-
Spectrophotometer
Procedure:
-
Reaction Setup: In separate tubes, prepare the reaction mixture containing the assay buffer and D-Sorbitol 6-phosphate at the desired concentration (e.g., 2 mM).[2]
-
Enzyme Addition: Add the S6PP enzyme preparation to the reaction mixture to start the reaction. Include a no-enzyme control.
-
Incubation: Incubate the reaction at the desired temperature (e.g., 30°C) for a specific time period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Phosphate Detection: Add the malachite green reagent to the reaction mixture and incubate according to the manufacturer's instructions to allow for color development.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (typically around 620-660 nm).
-
Quantification: Determine the amount of Pi released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.
-
Calculation of Activity: Calculate the enzyme activity, typically expressed as µmol of Pi released per minute per mg of protein.
Application in Drug Development: High-Throughput Screening (HTS) of S6PDH Inhibitors
The S6PDH activity assay (Protocol 1) can be adapted for high-throughput screening to identify potential inhibitors.
Workflow for HTS:
-
Compound Library Preparation: Prepare a library of small molecules or natural product extracts in a 96- or 384-well plate format.
-
Assay Miniaturization: Downscale the S6PDH assay to a 96- or 384-well plate format.
-
Primary Screening:
-
Dispense the test compounds into the assay plates.
-
Add the enzyme and NADP⁺ solution.
-
Pre-incubate to allow for compound-enzyme interaction.
-
Initiate the reaction by adding D-Sorbitol 6-phosphate.
-
Monitor the reaction kinetically using a microplate reader.
-
-
Hit Identification: Identify "hits" as compounds that cause a significant reduction in S6PDH activity compared to control wells (e.g., >50% inhibition).
-
Secondary Screening and Dose-Response Analysis:
-
Confirm the activity of the primary hits.
-
Perform dose-response experiments to determine the IC₅₀ values of the confirmed hits.
-
-
Mechanism of Inhibition Studies: Characterize the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) for the most potent inhibitors.
Visualizations
Metabolic Pathway of D-Sorbitol 6-Phosphate
References
- 1. Development of an in vitro multi-enzyme system for efficient one-pot biosynthesis of sorbitol from fructose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Competitive inhibition of phosphoglucose isomerase of apple leaves by sorbitol 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of D-Sorbitol 6-Phosphate Barium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Sorbitol 6-phosphate (S6P) is a key intermediate in the sorbitol pathway, playing a significant role in various metabolic processes. For research and development purposes, the purity of S6P salts is paramount. This document provides a detailed protocol for the purification of commercially available D-Sorbitol 6-phosphate barium salt, which typically has a purity of ≥90%. The described method aims to remove common impurities such as water and potentially other water-soluble contaminants, thereby increasing the purity of the final product. This protocol is based on the general principles of barium salt precipitation and washing of sugar phosphates. Additionally, analytical methods for assessing the purity of the compound before and after purification are outlined.
Introduction
D-Sorbitol 6-phosphate is a phosphorylated sugar alcohol that serves as a precursor in the biosynthesis of sorbitol. The sorbitol pathway is implicated in various physiological and pathological conditions, making S6P and its analogs valuable tools in metabolic research and drug discovery. Commercially available this compound is often of sufficient purity for many applications; however, certain sensitive assays and structural studies may necessitate a higher degree of purity.
Potential impurities in the commercial product can include water, inorganic phosphates, and other organic by-products from the synthesis. The purification protocol detailed herein leverages the differential solubility of the barium salt of S6P to separate it from these impurities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃BaO₉P | [][2][3] |
| Molecular Weight | 397.46 g/mol | [][2][3] |
| Appearance | White to off-white powder | [] |
| Purity (Commercial) | ≥90% | |
| Storage Temperature | -20°C | [4] |
| Solubility | Very soluble in water, sparingly soluble in ethanol. | [5] |
Experimental Protocols
This section details the protocol for the purification of this compound and the subsequent analytical methods to assess its purity.
Purification Workflow
The overall workflow for the purification process is illustrated in the following diagram.
Caption: Purification workflow for this compound.
Detailed Purification Protocol
This protocol is adapted from general methods for the purification of sugar phosphate barium salts.
Materials:
-
Impure this compound
-
Deionized water
-
Ethanol (95% and absolute)
-
Centrifuge and centrifuge tubes or filtration apparatus (e.g., Büchner funnel)
-
Vacuum desiccator with a suitable desiccant (e.g., phosphorus pentoxide or anhydrous calcium chloride)
-
Heating plate/water bath
-
Filter paper
Procedure:
-
Dissolution: Weigh approximately 1 gram of the impure this compound into a clean beaker. Add a minimal amount of hot deionized water (e.g., 5-10 mL, heated to approximately 60-70°C) and stir until the salt is completely dissolved. Avoid excessive boiling.
-
Hot Filtration: If any insoluble impurities are observed, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. Collect the clear filtrate in a clean container.
-
Precipitation: While stirring the warm, clear filtrate, slowly add 2-3 volumes of 95% ethanol. The this compound will precipitate out of the solution as a white solid.
-
Collection of Precipitate: Allow the suspension to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation. Collect the precipitate by centrifugation (e.g., 3000 x g for 10 minutes) or vacuum filtration.
-
Washing: Wash the precipitate sequentially with the following solutions to remove residual water-soluble impurities:
-
Once with 10 mL of 50% (v/v) ethanol in water.
-
Twice with 10 mL of 95% ethanol.
-
Once with 10 mL of absolute ethanol. For each wash, resuspend the precipitate in the wash solvent and then collect it again by centrifugation or filtration.
-
-
Drying: After the final wash, carefully transfer the purified precipitate to a clean, pre-weighed watch glass or vial. Dry the product under vacuum in a desiccator over a desiccant until a constant weight is achieved.
Purity Assessment
The purity of the this compound should be assessed before and after the purification process.
TLC provides a rapid and straightforward method for the qualitative assessment of purity.
Materials:
-
Silica gel TLC plates
-
Developing solvent system (e.g., n-propanol : ethyl acetate : water : 25% ammonia solution, in a ratio of 6:1:2:1 by volume)
-
Visualization reagent (e.g., a molybdate spray reagent for phosphate esters)
-
TLC development chamber
-
Capillary tubes for spotting
Procedure:
-
Prepare a solution of the this compound (both impure and purified samples) in water (e.g., 1-5 mg/mL).
-
Spot a small amount of each solution onto a silica gel TLC plate.
-
Develop the plate in a chamber saturated with the developing solvent system.
-
After the solvent front has reached a suitable height, remove the plate and dry it thoroughly.
-
Visualize the spots by spraying with the molybdate reagent and heating. The presence of a single spot for the purified sample indicates a high degree of purity.
For a quantitative assessment of purity, HPLC is the recommended method. A mixed-mode chromatography approach is often effective for separating polar compounds like sugar phosphates[6].
Illustrative HPLC Conditions:
-
Column: A mixed-mode column suitable for polar compounds (e.g., Primesep SB)
-
Mobile Phase: A gradient of acetonitrile and aqueous buffer (e.g., ammonium acetate or formate)
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or slightly elevated
Procedure:
-
Prepare standard solutions of known concentrations of a reference standard of this compound.
-
Prepare solutions of the impure and purified samples.
-
Inject the standards and samples onto the HPLC system.
-
Analyze the resulting chromatograms. The purity of the sample can be determined by the relative area of the main peak.
Data Presentation
The quantitative data from the purity assessment should be summarized in a clear and structured table for easy comparison.
Table 2: Purity Assessment of this compound
| Sample | Initial Purity (%) (from supplier) | Purity after Purification (%) (by HPLC) | Yield (%) | Notes |
| Lot A | ≥90% | Insert experimental value | Insert experimental value | Visual observation of fewer impurities on TLC. |
| Lot B | ≥90% | Insert experimental value | Insert experimental value |
Signaling Pathways and Logical Relationships
The purification process is a logical sequence of steps designed to isolate the desired compound based on its solubility properties.
Caption: Logical relationship of the purification strategy.
Conclusion
The protocol described in this application note provides a reliable method for enhancing the purity of commercially available this compound. By following the outlined steps for precipitation, washing, and drying, researchers can obtain a higher purity product suitable for sensitive downstream applications. The implementation of analytical techniques such as TLC and HPLC is crucial for verifying the success of the purification process.
References
Application Notes and Protocols: D-Sorbitol 6-Phosphate Barium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Sorbitol 6-phosphate barium salt is a phosphorylated derivative of sorbitol, a sugar alcohol. It serves as a key intermediate in the polyol pathway, a metabolic route that converts glucose to fructose. This compound is of significant interest to researchers studying metabolic disorders such as diabetes, where the polyol pathway is often dysregulated. It is also utilized in enzymatic assays and for investigating the kinetics of enzymes such as sorbitol-6-phosphate dehydrogenase. These application notes provide essential information for the safe handling, storage, and use of this compound in a laboratory setting.
Physicochemical Properties
This compound is a white to off-white solid powder. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₆H₁₃BaO₉P | [][2] |
| Molecular Weight | 397.46 g/mol | [][2] |
| Appearance | White to off-white powder | [] |
| Purity | ≥90% or 95% | [] |
| Storage Temperature | -20°C | [] |
| Solubility | Data not available. It is recommended to empirically determine the solubility in the solvent of choice (e.g., water, buffers). Due to the barium salt, solubility in water may be limited. | |
| Stability | Data not available. It is recommended to prepare solutions fresh. For storage, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles. Stability is likely pH and temperature-dependent. |
Safety and Handling
3.1. Hazard Identification
This compound is classified as hazardous. It is harmful if swallowed or inhaled and may cause irritation to the skin, eyes, and respiratory tract.[3]
| Hazard | Description |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Acute Toxicity, Inhalation | Harmful if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
3.2. Recommended Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Handling: Avoid generating dust. Weigh the compound in a contained environment. After handling, wash hands thoroughly.
-
First Aid:
-
If inhaled: Move the person to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
-
Storage
Proper storage is crucial to maintain the integrity of this compound.
-
Short-term storage: Store at -20°C in a tightly sealed container.[]
-
Long-term storage: For extended periods, store at -20°C or -80°C.
-
Solutions: Prepare solutions fresh for optimal performance. If storage is necessary, filter-sterilize, aliquot into single-use volumes, and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Signaling Pathway
D-Sorbitol 6-phosphate is a key intermediate in the polyol pathway of glucose metabolism.
Caption: The Polyol Pathway of Glucose Metabolism.
Experimental Protocols
6.1. Preparation of a Stock Solution
Due to the presence of barium, the solubility of this compound in aqueous buffers may be limited. The following is a general procedure for preparing a stock solution. It is recommended to perform a small-scale solubility test first.
Materials:
-
This compound
-
High-purity water or desired buffer (e.g., Tris-HCl, HEPES)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound in a sterile conical tube.
-
Add a small volume of high-purity water or buffer to the tube.
-
Vortex thoroughly to dissolve the compound. Gentle warming (e.g., to 37°C) may aid dissolution.
-
If a precipitate (likely barium salt of buffer components like phosphate) forms, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet the insoluble material.
-
Carefully collect the supernatant. This solution now contains the sodium or potassium salt of D-Sorbitol 6-phosphate, depending on the buffer used.
-
To remove remaining barium ions, a chelating agent like EDTA can be added cautiously, though this may interfere with downstream enzymatic assays that require divalent cations. Alternatively, the solution can be treated with a sodium or potassium-form cation exchange resin.
-
Determine the concentration of the final solution using an appropriate method, such as a phosphate assay or by enzymatic endpoint determination.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot into single-use volumes and store at -20°C or below.
6.2. Enzymatic Assay for Sorbitol-6-Phosphate Dehydrogenase
This protocol provides a general method for assaying the activity of sorbitol-6-phosphate dehydrogenase using D-Sorbitol 6-phosphate as a substrate. The reaction can be monitored by the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.
Materials:
-
D-Sorbitol 6-phosphate solution (prepared as described above)
-
NAD⁺ solution
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
Purified sorbitol-6-phosphate dehydrogenase enzyme
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well containing the reaction buffer, NAD⁺ solution, and D-Sorbitol 6-phosphate solution.
-
Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume of the sorbitol-6-phosphate dehydrogenase enzyme solution.
-
Immediately mix and start monitoring the increase in absorbance at 340 nm over time.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a few minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The rate of NADH formation can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for using this compound in an enzymatic assay.
Caption: General workflow for preparing and using D-Sorbitol 6-phosphate.
References
Application Notes and Protocols for Kinetic Studies Using D-Sorbitol 6-Phosphate as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
D-Sorbitol 6-phosphate is a phosphorylated sugar alcohol that serves as a crucial metabolic intermediate at the crossroads of the polyol pathway and central carbon metabolism. The primary enzyme utilizing D-Sorbitol 6-phosphate is Sorbitol-6-phosphate 2-dehydrogenase (S6PDH, EC 1.1.1.140). This enzyme catalyzes the reversible NAD(P)⁺-dependent oxidation of D-Sorbitol 6-phosphate to either D-fructose 6-phosphate or, in some organisms, D-glucose 6-phosphate. This reaction provides a direct link between sorbitol metabolism and glycolysis or the pentose phosphate pathway.
Kinetic characterization of S6PDH is essential for elucidating its regulatory mechanisms and its role in metabolic networks. Such studies are particularly relevant in the context of diseases like diabetes, where elevated glucose levels can lead to increased flux through the polyol pathway, contributing to diabetic complications. Therefore, S6PDH represents a potential therapeutic target, and the development of specific inhibitors is an area of active research.
Principle of the Kinetic Assay
The kinetic activity of S6PDH in the forward direction (oxidation of D-Sorbitol 6-phosphate) can be continuously monitored using a spectrophotometric assay. The fundamental principle involves tracking the rate of reduction of the coenzyme NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. Under conditions where D-Sorbitol 6-phosphate is the limiting substrate, the initial rate of NADH production is directly proportional to the S6PDH activity.
Key Applications
-
Enzyme Kinetics: To determine fundamental kinetic parameters, including the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for D-Sorbitol 6-phosphate and the coenzyme NAD⁺.
-
Inhibitor Screening and Characterization: To identify and evaluate the potency and mechanism of action of novel S6PDH inhibitors for therapeutic drug development.
-
Metabolic Pathway Analysis: To investigate the regulation of the polyol pathway and its integration with other central metabolic pathways under various physiological and pathological conditions.
-
Biocatalyst Development: To characterize S6PDH from different sources for its potential application in industrial biocatalytic processes.
Potential Interferences in the Assay
Accurate kinetic analysis requires awareness of potential interfering substances that may be present in the sample or reagents:
-
Contaminating Dehydrogenases: In non-purified enzyme preparations, other NAD⁺-dependent dehydrogenases can lead to false-positive results if their substrates are present. The use of purified S6PDH is highly recommended for accurate kinetic measurements.
-
Competitive Inhibitors: Molecules structurally similar to D-Sorbitol 6-phosphate can act as competitive inhibitors. Notably, sorbitol 6-phosphate has been shown to be a competitive inhibitor of phosphoglucose isomerase.[1]
-
Sample Turbidity: The presence of particulate matter in the enzyme preparation can cause light scattering, leading to erroneous absorbance readings. It is advisable to clarify the enzyme solution by centrifugation or filtration prior to use.
-
UV-Absorbing Compounds: Any compound in the reaction mixture that absorbs light at 340 nm will interfere with the assay. A control reaction lacking the substrate should be performed to account for any background absorbance.
-
Chelating Agents: High concentrations of EDTA (>0.5 mM) may interfere with the assay.[2]
-
Redox-Active Compounds: Substances such as ascorbic acid (>0.2%) can interfere with the NAD⁺/NADH redox couple.[2]
-
Detergents: High concentrations of detergents like SDS (>0.2%), NP-40, and Tween-20 (>1%) can denature the enzyme and should be avoided.[2]
Data Presentation
A summary of key kinetic parameters for Sorbitol-6-phosphate Dehydrogenase from various sources is presented below.
Table 1: Kinetic Parameters for Sorbitol-6-phosphate Dehydrogenase (S6PDH)
| Enzyme Source | Substrate | Km (mM) | Vmax | Optimal pH (Oxidation) | Coenzyme | Reference |
| Loquat (Eriobotrya japonica) Leaves | D-Sorbitol 6-phosphate | 2.22 | Not Reported | 9.8 | NADP⁺ | [3] |
| Apple (Malus domestica) Fruit | D-Sorbitol 6-phosphate | 7 | Not Reported | 9.8 | NADP⁺ | [4] |
| Escherichia coli | D-fructose 6-phosphate | 0.57 ± 0.04 | Not Reported | Not Reported | NADH | [5] |
| Note: The kinetic parameters for the forward reaction (oxidation of D-Sorbitol 6-phosphate) for the E. coli enzyme were not readily available in the searched literature. The provided data for E. coli is for the reverse reaction. |
Metabolic and Signaling Pathways
D-Sorbitol 6-phosphate is a key node connecting the polyol pathway to the central glycolytic pathway. The diagram below illustrates the metabolic fate of D-Sorbitol 6-phosphate.
Caption: Metabolic pathway of D-Sorbitol 6-phosphate.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for Sorbitol-6-phosphate Dehydrogenase (Forward Reaction)
This protocol provides a detailed methodology for determining the kinetic parameters of S6PDH by monitoring the formation of NADH at 340 nm.
Materials:
-
Purified Sorbitol-6-phosphate dehydrogenase (S6PDH)
-
D-Sorbitol 6-phosphate (substrate stock solution, e.g., 100 mM)
-
β-Nicotinamide adenine dinucleotide (NAD⁺) (coenzyme stock solution, e.g., 20 mM)
-
Glycine-NaOH buffer (1 M, pH 9.8)
-
Enzyme dilution buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA)
-
Spectrophotometer with temperature control, capable of measuring absorbance at 340 nm
-
Quartz or UV-transparent disposable cuvettes (1 cm path length)
-
Nuclease-free water
Procedure:
-
Reagent Preparation:
-
Prepare fresh dilutions of D-Sorbitol 6-phosphate and NAD⁺ from stock solutions in nuclease-free water.
-
Prepare a working solution of the Glycine-NaOH buffer (100 mM, pH 9.8).
-
On the day of the experiment, dilute the purified S6PDH to a suitable working concentration in the enzyme dilution buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 3-5 minutes.
-
-
Reaction Mixture Preparation:
-
In a 1.5 mL microcentrifuge tube, prepare the reaction mixture for a final volume of 1 mL in the cuvette.
-
A typical reaction mixture contains:
-
100 µL of 1 M Glycine-NaOH buffer (pH 9.8)
-
100 µL of 20 mM NAD⁺ solution (final concentration 2 mM)
-
A variable volume of D-Sorbitol 6-phosphate stock solution to achieve the desired final concentration (e.g., ranging from 0.1 x Km to 10 x Km).
-
Nuclease-free water to bring the volume to 950-990 µL.
-
-
Prepare a set of tubes with varying concentrations of D-Sorbitol 6-phosphate.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the wavelength to 340 nm.
-
Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25°C or 30°C).
-
-
Assay Measurement:
-
Pipette the reaction mixture (without the enzyme) into a cuvette.
-
Place the cuvette in the spectrophotometer and zero the absorbance reading.
-
To initiate the reaction, add the diluted S6PDH enzyme (10-50 µL) to the cuvette.
-
Immediately mix the contents by gently inverting the cuvette with a piece of parafilm covering the top.
-
Start recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for 3 to 5 minutes. Ensure that the initial phase of the reaction is linear.
-
Repeat the measurement for each concentration of D-Sorbitol 6-phosphate.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. Calculate the change in absorbance per minute (ΔA₃₄₀/min).
-
Convert the rate of absorbance change to the rate of NADH production using the Beer-Lambert law: v₀ (µmol/min/mL) = (ΔA₃₄₀/min) / εNADH (where the molar extinction coefficient for NADH, εNADH, is 6.22 mM⁻¹cm⁻¹)
-
Plot the initial velocities (v₀) against the corresponding D-Sorbitol 6-phosphate concentrations.
-
Determine the kinetic parameters Km and Vmax by fitting the data to the Michaelis-Menten equation using a non-linear regression software. Alternatively, linearized plots such as the Lineweaver-Burk plot can be used.
-
Experimental Workflow Visualization
The following diagram provides a visual representation of the experimental workflow for the kinetic analysis of S6PDH.
Caption: Workflow for kinetic analysis of S6PDH.
Disclaimer: The provided protocols and application notes are for informational and research purposes only. They may require further optimization based on the specific enzyme source, purity, and experimental setup. All laboratory work should be conducted in accordance with institutional safety guidelines and with the appropriate personal protective equipment.
References
- 1. Competitive inhibition of phosphoglucose isomerase of apple leaves by sorbitol 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Purification and Characteristics of Sorbitol-6-phosphate Dehydrogenase from Loquat Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hort [journals.ashs.org]
- 5. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Utilizing D-Sorbitol 6-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Sorbitol 6-phosphate (S6P) is a key intermediate in the polyol pathway and fructose metabolism. The primary enzyme responsible for its conversion is Sorbitol-6-Phosphate Dehydrogenase (S6PDH), which catalyzes the reversible NAD⁺-dependent oxidation of D-sorbitol 6-phosphate to D-fructose 6-phosphate and NADH.[1] The activity of S6PDH is crucial for maintaining cellular homeostasis and has been implicated in various physiological and pathological processes, including osmotic stress response and diabetic complications.[2] These application notes provide a framework for the development and implementation of cell-based assays to investigate the activity of S6PDH and the cellular metabolism of D-sorbitol 6-phosphate.
Principle of the Assay
The central principle of the cell-based assay for S6PDH activity involves the quantification of NADH produced during the enzymatic conversion of D-sorbitol 6-phosphate to D-fructose 6-phosphate. This is achieved by first preparing a cell lysate to release intracellular enzymes, including S6PDH. The lysate is then incubated with a reaction mixture containing D-sorbitol 6-phosphate and NAD⁺. The rate of NADH production, which is directly proportional to the S6PDH activity, can be measured spectrophotometrically by monitoring the increase in absorbance at 340 nm. This kinetic assay allows for the determination of enzyme activity in various cell types and under different experimental conditions.
Signaling Pathway
The conversion of D-sorbitol 6-phosphate to D-fructose 6-phosphate is an integral part of cellular carbohydrate metabolism, connecting the polyol pathway to glycolysis.
Caption: Metabolic pathway showing the role of D-Sorbitol 6-phosphate.
Quantitative Data
The following table summarizes the kinetic parameters of Sorbitol-6-Phosphate Dehydrogenase (S6PDH) from different sources. This data is essential for designing and interpreting enzyme inhibition and activation studies.
| Organism | Substrate | Km (mM) | Reference |
| Escherichia coli | D-Fructose 6-Phosphate | - | [3] |
| Oryza sativa (Rice) | D-Sorbitol 6-Phosphate | 7.21 ± 0.5 | [2] |
| Oryza sativa (Rice) | Glucose-6-Phosphate | 15.9 ± 0.2 | [2] |
| Loquat Leaves | D-Sorbitol 6-Phosphate | 2.22 | [4] |
| Loquat Leaves | Glucose-6-Phosphate | 11.6 | [4] |
Experimental Protocols
Cell Lysate Preparation
This protocol describes the preparation of cell lysates suitable for measuring S6PDH activity.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease inhibitors)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Grow cells to the desired confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to the cells (e.g., 500 µL for a 10 cm dish).
-
Incubate on ice for 10-15 minutes with occasional gentle swirling.
-
Scrape the cells from the surface of the culture vessel and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay.
-
The cell lysate can be used immediately or stored at -80°C for future use.
S6PDH Activity Assay
This protocol outlines the procedure for measuring S6PDH activity in cell lysates.
Materials:
-
Cell lysate (prepared as described above)
-
Assay Buffer (100 mM Tris-HCl, pH 9.0)
-
D-Sorbitol 6-phosphate solution (100 mM stock in water)
-
NAD⁺ solution (20 mM stock in water)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Reaction Mix Preparation: For each reaction, prepare a master mix containing:
-
Assay Buffer: 80 µL
-
NAD⁺ solution: 10 µL
Procedure:
-
Equilibrate the microplate reader to the desired assay temperature (e.g., 25°C or 37°C).
-
Add 10-50 µg of cell lysate protein to each well of the microplate. Adjust the volume with Assay Buffer to a final volume of 90 µL.
-
Add 90 µL of the Reaction Mix to each well containing the cell lysate.
-
Initiate the reaction by adding 10 µL of the D-Sorbitol 6-phosphate solution to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Calculate the rate of NADH production (ΔA340/min) from the linear portion of the kinetic curve.
-
S6PDH activity can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).
Experimental Workflow
The following diagram illustrates the key steps in the cell-based assay for measuring S6PDH activity.
Caption: Workflow for the S6PDH cell-based assay.
Applications in Drug Discovery
The described cell-based assay for S6PDH activity can be a valuable tool in drug discovery and development.
-
High-Throughput Screening (HTS): The 96-well plate format is amenable to HTS for the identification of novel inhibitors or activators of S6PDH.
-
Mechanism of Action Studies: The assay can be used to characterize the mechanism of action of lead compounds and to determine their potency (e.g., IC₅₀ values).
-
Disease Modeling: S6PDH activity can be measured in cell models of diseases where the polyol pathway is implicated, such as diabetes, to assess the effects of therapeutic interventions.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to establish and utilize cell-based assays involving D-Sorbitol 6-phosphate. These assays are robust, quantitative, and adaptable for various research and drug discovery applications, enabling a deeper understanding of the role of S6PDH in cellular metabolism and disease.
References
- 1. Sorbitol-6-phosphate 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Identification and functional characterization of sorbitol-6-phosphate dehydrogenase protein from rice and structural elucidation by in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and Characteristics of Sorbitol-6-phosphate Dehydrogenase from Loquat Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with D-Sorbitol 6-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Sorbitol 6-phosphate is a key intermediate in the polyol pathway, a metabolic route that converts glucose to fructose. Under normoglycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway is significantly increased. This elevated activity is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy, primarily through osmotic stress induced by sorbitol accumulation and oxidative stress from the consumption of NADPH.[1][2][3][4]
Two key enzymes are responsible for the metabolism of D-Sorbitol 6-phosphate and its precursor:
-
Sorbitol-6-Phosphate Dehydrogenase (S6PDH): This enzyme catalyzes the NADH-dependent reduction of D-fructose 6-phosphate to D-sorbitol 6-phosphate.
-
Sorbitol-6-Phosphate Phosphatase (S6PP): This enzyme catalyzes the dephosphorylation of D-sorbitol 6-phosphate to produce D-sorbitol and inorganic phosphate (Pi).[5]
The central role of these enzymes in the polyol pathway makes them attractive targets for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents for the management of diabetic complications. This document provides detailed application notes and protocols for two distinct HTS assays designed to identify modulators of S6PDH and S6PP.
Signaling Pathway: The Polyol Pathway
The diagram below illustrates the central role of D-Sorbitol 6-phosphate in the polyol pathway. Under hyperglycemic conditions, excess glucose is shunted into this pathway. The accumulation of the end-product, sorbitol, in insulin-independent tissues leads to osmotic stress and subsequent cellular damage.
High-Throughput Screening for S6PDH Modulators
This assay is designed to identify inhibitors or activators of Sorbitol-6-Phosphate Dehydrogenase (S6PDH) by monitoring the consumption of NADH, which results in a decrease in absorbance at 340 nm.
Experimental Workflow: S6PDH HTS Assay
Protocol: S6PDH Absorbance-Based HTS Assay (384-Well Format)
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl₂.
-
S6PDH Enzyme Solution (2X): Recombinant S6PDH diluted in Assay Buffer to a 2X final concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.
-
Substrate/Cofactor Mix (2X): A mixture of D-fructose 6-phosphate and NADH in Assay Buffer. Final concentrations in the assay should be at or near the Km for each. For E. coli S6PDH, a starting point could be 1 mM D-fructose 6-phosphate and 300 µM NADH.
2. Assay Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 200 nL of test compounds dissolved in DMSO into the appropriate wells of a 384-well, UV-transparent microplate. Dispense 200 nL of DMSO for control wells (negative control) and a known inhibitor for positive controls.
-
Enzyme Addition: Add 10 µL of the 2X S6PDH enzyme solution to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 10 µL of the 2X Substrate/Cofactor Mix to all wells to start the reaction. The final reaction volume is 20 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 60 seconds for 15 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = (1 - (V_compound / V_DMSO)) * 100
-
Compounds showing significant inhibition can be selected for further dose-response studies to determine their IC₅₀ values.
Quantitative Data for S6PDH
| Parameter | Value | Organism | Reference |
| IC₅₀ | |||
| 5-phospho-D-arabinonohydroxamic acid | 40 ± 1 µM | E. coli | [6] |
| 5-phospho-D-arabinonate | 48 ± 3 µM | E. coli | [6] |
| D-mannose 6-phosphate | 7.5 ± 0.4 µM | E. coli | [6] |
| Specific Activity | 147 U/mg | E. coli | [7] |
High-Throughput Screening for S6PP Modulators
This assay is designed to identify inhibitors or activators of Sorbitol-6-Phosphate Phosphatase (S6PP) by quantifying the amount of inorganic phosphate (Pi) released from the substrate, D-sorbitol 6-phosphate, using a malachite green-based colorimetric method.
Experimental Workflow: S6PP HTS Assay
Protocol: S6PP Malachite Green-Based HTS Assay (384-Well Format)
1. Reagent Preparation:
-
Assay Buffer: 50 mM MES (pH 6.8), 0.1 mM MgCl₂.
-
Enzyme/Substrate Mix (4/3X): A mixture of recombinant S6PP and D-sorbitol 6-phosphate in Assay Buffer. The final concentration of D-sorbitol 6-phosphate should be at its Km (0.85 mM for apple leaf S6PP).[5] The S6PP concentration should be optimized to produce a robust signal within a 30-60 minute incubation period.
-
Malachite Green Reagent: A commercially available or laboratory-prepared solution containing malachite green, ammonium molybdate, and a stabilizing agent. This reagent should be filtered before use.
2. Assay Procedure:
-
Compound Plating: Dispense 200 nL of test compounds dissolved in DMSO into the appropriate wells of a 384-well clear microplate. Dispense 200 nL of DMSO for control wells.
-
Reaction Initiation: Add 15 µL of the 4/3X Enzyme/Substrate Mix to all wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Reaction Termination and Detection: Add 5 µL of the Malachite Green Reagent to all wells to stop the enzymatic reaction and initiate color development.
-
Incubation: Incubate for 15-20 minutes at room temperature to allow for full color development.
-
Endpoint Measurement: Measure the absorbance at a wavelength between 620 nm and 650 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Convert the absorbance values of the samples to phosphate concentrations using the standard curve.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = (1 - (Pi_compound / Pi_DMSO)) * 100
-
Select hit compounds for further characterization.
Quantitative Data for S6PP
| Parameter | Value | Organism | Reference |
| Km (Sorbitol-6-Phosphate) | 0.85 mM | Apple (Malus domestica) leaves | [5] |
| Km (Mg²⁺) | 0.29 mM | Apple (Malus domestica) leaves | [5] |
| Specific Activity | 89.8 µmol min⁻¹ mg⁻¹ | Apple (Malus domestica) leaves | [5] |
| Specific Activity | 1.7 U/mg | E. coli | [7] |
| Inhibitors | Fluoride, vanadate, molybdate, inorganic phosphate | Apple (Malus domestica) leaves | [5] |
| Competitive Inhibitor (Ki) | Sorbitol (109 mM) | Apple (Malus domestica) leaves | [5] |
Conclusion
The HTS protocols detailed in these application notes provide robust and automatable methods for the discovery of novel modulators of S6PDH and S6PP. The NADH depletion assay for S6PDH offers a continuous kinetic readout, while the malachite green assay for S6PP provides a sensitive endpoint measurement. The identification of potent and selective inhibitors of these enzymes could lead to the development of novel therapeutics for the prevention and treatment of debilitating diabetic complications. These assays serve as a critical first step in the drug discovery pipeline, enabling the screening of large compound libraries to identify promising lead candidates.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. store.sangon.com [store.sangon.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. biogot.com [biogot.com]
- 7. Phosphatase high-throughput screening assay design and selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibitor Screening Using D-Sorbitol 6-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Sorbitol 6-phosphate (S6P) is a key intermediate in the polyol pathway, a metabolic route that converts glucose to fructose. This pathway is particularly active in tissues that do not depend on insulin for glucose uptake. Under hyperglycemic conditions, the increased flux through the polyol pathway and the accumulation of its intermediates have been implicated in the pathogenesis of diabetic complications. S6P is a substrate for the enzyme D-sorbitol-6-phosphate 2-dehydrogenase (S6PDH) and also acts as a competitive inhibitor of phosphoglucose isomerase (PGI), an essential enzyme in glycolysis. These roles make S6P a valuable tool in the development of inhibitor screening assays for both S6PDH and PGI, which are potential therapeutic targets for a range of diseases.
This document provides detailed application notes and protocols for the use of D-Sorbitol 6-phosphate in inhibitor screening assays targeting S6PDH and PGI.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic context of D-Sorbitol 6-phosphate and the general workflow for inhibitor screening.
Application Notes and Protocols for Studying Sorbitol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol, a sugar alcohol, is a key intermediate in the polyol pathway, a two-step metabolic process that converts glucose to fructose.[1][2] Under normal physiological conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway significantly increases.[3][4] This heightened activity is implicated in the pathogenesis of various diabetic complications, including retinopathy, neuropathy, and nephropathy, primarily due to the intracellular accumulation of sorbitol and subsequent osmotic stress.[5][6][7]
The polyol pathway is catalyzed by two primary enzymes: aldose reductase (AR) and sorbitol dehydrogenase (SDH).[2] Aldose reductase reduces glucose to sorbitol, a reaction that consumes NADPH.[2][5] Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.[5][8] Tissues lacking sufficient SDH activity, such as the retina, kidneys, and Schwann cells, are particularly susceptible to sorbitol accumulation.[5][9]
Beyond its role in diabetic complications, emerging evidence highlights the significance of the polyol pathway in cancer metabolism.[10][11][12] Upregulation of this pathway can provide cancer cells with an alternative source of fructose, which can be readily channeled into glycolysis to support rapid cell proliferation.[11][13]
These application notes provide detailed protocols for the experimental design and analysis of sorbitol metabolism, catering to researchers in both academic and industrial settings. The methodologies described herein are essential for investigating the role of the polyol pathway in various disease models and for the preclinical evaluation of therapeutic agents targeting this pathway.
Signaling Pathway
The polyol pathway is a critical metabolic route for glucose conversion to fructose. Under hyperglycemic conditions, excess glucose is shunted into this pathway. Aldose reductase initiates the pathway by converting glucose to sorbitol, which is then converted to fructose by sorbitol dehydrogenase. This pathway's overactivation is linked to diabetic complications and provides a metabolic advantage in cancer.
Caption: The Polyol Pathway and its downstream effects.
Experimental Protocols
Protocol 1: Quantification of Sorbitol in Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a highly sensitive and specific method for the quantification of sorbitol in tissue samples.[14]
Materials:
-
Tissue samples (e.g., sciatic nerve, retina, kidney)[4]
-
Internal standard (e.g., xylitol)[14]
-
0.6 M Perchloric acid, ice-cold[14]
-
5 M Potassium carbonate[14]
-
Derivatization agent (e.g., acetic anhydride, pyridine)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)[14]
Procedure:
-
Sample Preparation:
-
Rapidly dissect tissues of interest and immediately freeze in liquid nitrogen.[4][14] Store at -80°C until analysis.
-
Weigh the frozen tissue (typically 10-20 mg).[14]
-
Add a known amount of internal standard (xylitol) to each sample.[14]
-
Homogenize the tissue in 1 mL of ice-cold 0.6 M perchloric acid.[14]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[14]
-
Transfer the supernatant to a new tube and neutralize with 5 M potassium carbonate.[14]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate the potassium perchlorate.[14]
-
Collect the supernatant and freeze-dry (lyophilize) it.[14]
-
-
Derivatization:
-
Resuspend the lyophilized sample in the derivatization agent (e.g., a mixture of acetic anhydride and pyridine).
-
Incubate at 60°C for 1 hour to form polyol acetates.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.[14]
-
Use a suitable temperature program for the GC oven to separate the polyol acetates. A typical program might be: initial temperature of 150°C, ramp to 250°C at 5°C/min, and hold for 5 minutes.[14]
-
Operate the mass spectrometer in electron impact (EI) mode, scanning from m/z 50 to 500.[14]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of sorbitol with a fixed amount of the internal standard, following the same derivatization procedure.[14]
-
Calculate the ratio of the peak area of sorbitol to the peak area of the internal standard for both the standards and the samples.[14]
-
Determine the concentration of sorbitol in the tissue samples by interpolating from the calibration curve.[14]
-
Express the sorbitol levels as nmol per mg of tissue weight.[14]
-
Protocol 2: Aldose Reductase (AR) Activity Assay
This spectrophotometric assay measures the activity of aldose reductase by monitoring the oxidation of NADPH.[15][16][17]
Materials:
-
Tissue or cell lysate
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.2)[17]
-
NADPH solution
-
Substrate solution (e.g., DL-glyceraldehyde)[17]
-
UV-transparent 96-well plate or quartz cuvette[15]
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates using a suitable lysis buffer.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
-
Assay Reaction:
-
In a UV-transparent 96-well plate or cuvette, prepare the reaction mixture containing assay buffer, NADPH, and the cell/tissue lysate.
-
Initiate the reaction by adding the substrate (e.g., DL-glyceraldehyde).[17]
-
The total reaction volume is typically 200 µL for a 96-well plate.
-
-
Measurement:
-
Calculation:
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).[15]
-
Express the aldose reductase activity as units per milligram of protein (e.g., nmol NADPH oxidized/min/mg protein).
-
Protocol 3: Sorbitol Dehydrogenase (SDH) Activity Assay
This protocol measures SDH activity by monitoring the reduction of NAD+ to NADH.
Materials:
-
Tissue or cell lysate
-
Assay buffer (e.g., Tris-HCl buffer)
-
NAD+ solution
-
Sorbitol solution
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates as described in Protocol 2.
-
-
Assay Reaction:
-
In a 96-well plate, prepare the reaction mixture containing assay buffer, NAD+, and the cell/tissue lysate.
-
Initiate the reaction by adding the sorbitol solution.
-
-
Measurement:
-
Measure the increase in absorbance at 340 nm over time at a constant temperature. The increase in absorbance corresponds to the formation of NADH.
-
-
Calculation:
-
Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).
-
Express the sorbitol dehydrogenase activity as units per milligram of protein (e.g., nmol NADH formed/min/mg protein).
-
Protocol 4: Stable Isotope Tracing of Sorbitol Metabolism Using D-Sorbitol-¹³C₆
This protocol uses a labeled form of sorbitol to trace its metabolic fate in in vitro or in vivo models.[4][11]
Materials:
-
D-Sorbitol-¹³C₆[4]
-
Cell culture model (e.g., human retinal microvascular endothelial cells) or animal model (e.g., diabetic mice)[4]
-
High-glucose medium (for in vitro studies)[4]
-
Metabolic cages (for in vivo studies if urine collection is desired)[4]
-
LC-MS/MS system
In Vitro Procedure (Cell Culture):
-
Cell Culture and Treatment:
-
Tracer Incubation:
-
Replace the high glucose medium with a medium containing D-Sorbitol-¹³C₆.
-
Incubate for various time points.
-
-
Metabolite Extraction:
-
Wash cells with ice-cold PBS.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
-
LC-MS/MS Analysis:
-
Analyze the cell extracts to measure the incorporation of ¹³C into downstream metabolites such as fructose and glycolytic intermediates.[11]
-
In Vivo Procedure (Animal Model):
-
Tracer Administration:
-
Administer D-Sorbitol-¹³C₆ to the animal model via a suitable route (e.g., tail vein injection).[4]
-
-
Sample Collection:
-
Metabolite Extraction and Analysis:
-
Extract metabolites from plasma and tissue samples.
-
Analyze the extracts by LC-MS/MS to track the distribution and metabolism of the ¹³C label.
-
Experimental Workflow Diagrams
Caption: Workflow for Sorbitol Quantification by GC-MS.
Caption: Workflow for Aldose Reductase Activity Assay.
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Sorbitol Levels in Tissues of Control and Diabetic Models
| Tissue | Animal Group | Sorbitol (nmol/mg tissue) | p-value |
| Sciatic Nerve | Control | Mean ± SD | |
| Diabetic | Mean ± SD | ||
| Retina | Control | Mean ± SD | |
| Diabetic | Mean ± SD | ||
| Kidney | Control | Mean ± SD | |
| Diabetic | Mean ± SD |
Table 2: Enzyme Activity in Control and Treated Cells
| Enzyme | Cell Treatment | Specific Activity (U/mg protein) | p-value |
| Aldose Reductase | Control | Mean ± SD | |
| High Glucose | Mean ± SD | ||
| High Glucose + Inhibitor | Mean ± SD | ||
| Sorbitol Dehydrogenase | Control | Mean ± SD | |
| High Glucose | Mean ± SD | ||
| High Glucose + Inhibitor | Mean ± SD |
Troubleshooting
-
High background in enzyme assays: Ensure the purity of reagents and consider substrate- or cofactor-independent absorbance changes by running appropriate controls (e.g., reaction mixture without substrate).
-
Low signal in GC-MS: Optimize derivatization conditions (time, temperature, reagent concentration) and check the sensitivity of the instrument.
-
Variability in in vivo studies: Ensure consistent animal handling, dosing, and sample collection procedures. Increase the number of animals per group to improve statistical power.
By following these detailed protocols and guidelines, researchers can effectively design and execute experiments to investigate the intricate role of sorbitol metabolism in health and disease.
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 3. Hyperglycemia, polyol metabolism, and complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 7. Sorbitol - Wikipedia [en.wikipedia.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Fructose Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. bmrservice.com [bmrservice.com]
- 16. bmrservice.com [bmrservice.com]
- 17. Estimation of Aldose Reductase Activity and Malondialdehyde Levels in Patients with Type 2 Diabetes Mellitus – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Troubleshooting & Optimization
D-Sorbitol 6-phosphate barium salt stability in aqueous solutions
This technical support center provides guidance on the stability of D-Sorbitol 6-phosphate barium salt in aqueous solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for aqueous solutions of this compound?
A: For short-term storage (up to 24 hours), solutions should be kept at 2-8°C. For long-term storage, it is highly recommended to store aliquots at -20°C or below to minimize chemical and microbial degradation.[][2]
Q2: What factors can affect the stability of D-Sorbitol 6-phosphate in aqueous solutions?
A: The primary factors affecting stability are pH, temperature, and microbial contamination. Sugar phosphates are generally most susceptible to hydrolysis at acidic pH, with a maximum rate observed around pH 4.[3] Elevated temperatures will accelerate the rate of hydrolysis. Microbial contamination can introduce phosphatases, which will rapidly degrade the molecule.
Q3: What are the signs of degradation in my D-Sorbitol 6-phosphate solution?
A: Degradation may not be visually apparent. The most definitive sign is a decrease in the expected biological activity or inconsistent results in your experiments. Chemical analysis, such as HPLC, would show a decrease in the peak corresponding to D-Sorbitol 6-phosphate and the appearance of new peaks corresponding to D-Sorbitol and inorganic phosphate. A significant change in the pH of an unbuffered solution could also indicate degradation.
Q4: Is the barium salt of D-Sorbitol 6-phosphate readily soluble in water?
A: Barium salts of phosphorylated compounds can have limited solubility in aqueous solutions. The presence of other ions, particularly sulfate, can lead to the precipitation of barium sulfate. It is recommended to use high-purity water for dissolution and to consider the compatibility with other components in your experimental buffer.
Q5: How can I prevent microbial contamination of my D-Sorbitol 6-phosphate solutions?
A: To prevent microbial growth, it is recommended to prepare solutions using sterile techniques, including the use of sterile water and containers. If compatible with your experimental design, sterile filtration of the solution through a 0.22 µm filter can be performed. For long-term storage, freezing aliquots is an effective method of preventing microbial growth. The use of a bacteriostat may be considered if it does not interfere with the experiment.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of biological activity. | Degradation of D-Sorbitol 6-phosphate due to improper storage (temperature too high, incorrect pH) or multiple freeze-thaw cycles. | Prepare fresh solutions from solid material stored at -20°C. Aliquot solutions upon preparation to avoid repeated freeze-thaw cycles. Ensure the pH of the solution is near neutral and that it is stored at the recommended temperature. |
| Precipitate forms in the solution. | Low solubility of the barium salt, especially in the presence of sulfate ions. Formation of insoluble barium phosphate at alkaline pH. | Prepare solutions in high-purity water. Avoid using buffers containing sulfate. If a precipitate is observed, try gentle warming or sonication. If the precipitate persists, it may be necessary to centrifuge the solution and use the supernatant, after verifying its concentration. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Chemical hydrolysis of the phosphate ester bond. | This indicates degradation. Review storage conditions and solution preparation procedures. Use freshly prepared solutions for critical experiments. |
| Cloudiness or microbial growth observed in the solution. | Microbial contamination. | Discard the contaminated solution. Prepare a new solution using sterile techniques and water. Consider sterile filtering the solution. |
Quantitative Data Summary
The following table provides an estimated stability profile for D-Sorbitol 6-phosphate in aqueous solutions based on general knowledge of sugar phosphate stability. This information is for guidance purposes, and it is recommended to perform a stability study for your specific experimental conditions.
| Storage Temperature | pH | Expected Stability (Time to ~10% degradation) |
| 2-8°C | 4.0 | < 24 hours |
| 2-8°C | 7.0 | 1-2 days |
| 2-8°C | 8.5 | 2-4 days |
| 25°C (Room Temp) | 7.0 | < 24 hours |
| -20°C | 7.0 | > 6 months |
Experimental Protocols
Protocol: Stability Assessment of D-Sorbitol 6-Phosphate Aqueous Solution by HPLC
This protocol outlines a method to determine the stability of D-Sorbitol 6-phosphate in an aqueous solution under specific storage conditions.
1. Materials and Reagents:
-
This compound
-
D-Sorbitol (as a reference standard)
-
Inorganic phosphate standard
-
High-purity water (HPLC grade)
-
Buffer solution of desired pH (e.g., 50 mM HEPES, pH 7.0)
-
HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Charged Aerosol Detector (CAD))
-
Anion-exchange or mixed-mode chromatography column suitable for separating polar compounds.[4]
2. Preparation of Solutions:
-
Stock Solution (e.g., 10 mg/mL): Accurately weigh and dissolve this compound in the desired buffer to prepare a stock solution.
-
Stability Samples: Aliquot the stock solution into several vials and store them under the desired stability conditions (e.g., 4°C, 25°C, 37°C).
-
Reference Standards: Prepare standard solutions of D-Sorbitol 6-phosphate, D-Sorbitol, and inorganic phosphate at known concentrations.
3. HPLC Method:
-
Column: Anion-exchange or mixed-mode column.
-
Mobile Phase: A suitable aqueous buffer, potentially with a salt gradient (e.g., ammonium formate) for elution.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: e.g., 30°C.
-
Detector: RID or CAD.
-
Injection Volume: e.g., 10 µL.
4. Stability Testing Procedure:
-
At designated time points (e.g., 0, 24, 48, 72 hours), remove a stability sample vial from its storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the peak area of D-Sorbitol 6-phosphate and any degradation products (D-Sorbitol, inorganic phosphate).
-
Compare the peak area of D-Sorbitol 6-phosphate at each time point to the initial (time 0) peak area to calculate the percentage remaining.
5. Data Analysis:
-
Plot the percentage of D-Sorbitol 6-phosphate remaining against time for each storage condition.
-
Determine the rate of degradation and the time it takes for a significant loss of the compound (e.g., 10%).
Mandatory Visualizations
Caption: Chemical hydrolysis of D-Sorbitol 6-phosphate.
Caption: Workflow for stability assessment.
References
Solubility of D-Sorbitol 6-phosphate barium salt in different buffers
This technical support guide provides troubleshooting and frequently asked questions (FAQs) regarding the solubility of D-Sorbitol 6-phosphate barium salt for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is known to be sparingly soluble in water and neutral aqueous solutions. This is a general characteristic of many barium phosphate compounds, which tend to have low solubility. If you are observing poor dissolution, it is likely due to the inherent properties of the barium salt.
Q2: In which types of buffers is this compound expected to be soluble or insoluble?
A2: While specific quantitative data is limited, the solubility of phosphate salts is influenced by pH. Barium phosphate solubility, in particular, is known to increase in acidic conditions. Therefore, you may observe slightly better solubility in acidic buffers compared to neutral or alkaline buffers. However, precipitation is still likely, especially in phosphate-containing buffers, due to the common ion effect.
Q3: Are there alternative forms of D-Sorbitol 6-phosphate that are more soluble?
A3: Yes, the sodium (Na+) or potassium (K+) salts of D-Sorbitol 6-phosphate are significantly more soluble in aqueous solutions than the barium (Ba2+) salt. It is a common laboratory practice to convert the sparingly soluble barium salt to a more soluble form before use in enzymatic assays or other applications.
Q4: How can I convert the this compound to a more soluble form?
A4: You can convert the barium salt to the sodium salt by precipitating the barium ions as barium sulfate (BaSO₄), which is highly insoluble. This is achieved by adding a stoichiometric amount of a soluble sulfate salt, such as sodium sulfate (Na₂SO₄) or sulfuric acid (H₂SO₄), followed by centrifugation to remove the barium sulfate precipitate. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: What is the role of D-Sorbitol 6-phosphate in biological systems?
A5: D-Sorbitol 6-phosphate is an intermediate in the polyol pathway. It is synthesized from glucose and can be subsequently converted to fructose. This pathway is relevant in various organisms and tissues and is of interest in studies related to diabetes and other metabolic disorders.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy solution or precipitate forms upon adding the barium salt to the buffer. | The compound has low solubility in your buffer system. | Convert the barium salt to the more soluble sodium or potassium salt using the provided protocol. Alternatively, try a different buffer system, although conversion is the most reliable method. |
| Inconsistent results in enzymatic assays. | Incomplete dissolution of the substrate (this compound) is leading to variable substrate concentrations. | Ensure complete solubilization by first converting the barium salt to the sodium salt. Prepare a stock solution of the sodium salt and filter it before adding it to your assay mixture. |
| Precipitate forms when adding a phosphate-containing reagent to a solution of the barium salt. | Formation of insoluble barium phosphate. | Avoid using phosphate buffers with the barium salt. If a phosphate buffer is required for your experiment, you must first remove the barium ions by converting the salt to its sodium or potassium form. |
Solubility Data
| Buffer System | Expected Solubility | Notes |
| Deionized Water | Sparingly Soluble | Forms a fine suspension or dissolves to a very limited extent. |
| Tris-HCl (pH 7.0-8.5) | Sparingly Soluble | Similar to water, complete dissolution is unlikely at neutral to alkaline pH. |
| HEPES (pH 7.0-8.0) | Sparingly Soluble | Similar solubility behavior to Tris buffers is expected. |
| Phosphate Buffer (e.g., PBS) | Insoluble | The presence of phosphate ions will suppress the dissolution of the barium salt due to the common ion effect, likely leading to the precipitation of barium phosphate. |
| Acetate Buffer (pH 4.0-5.5) | Slightly more soluble than in neutral buffers | The acidic pH can increase the solubility of the phosphate salt, but complete dissolution is not guaranteed. |
Experimental Protocols
Protocol 1: Conversion of this compound to the Soluble Sodium Salt
Objective: To prepare a soluble stock solution of D-Sorbitol 6-phosphate sodium salt from the sparingly soluble barium salt.
Materials:
-
This compound
-
Sodium sulfate (Na₂SO₄) or Sulfuric acid (H₂SO₄)
-
Deionized water
-
Microcentrifuge tubes
-
Benchtop microcentrifuge
-
pH meter or pH paper
Methodology:
-
Weigh the Barium Salt: Accurately weigh a desired amount of this compound (e.g., 10 mg) and place it in a microcentrifuge tube.
-
Resuspend in Water: Add a small volume of deionized water (e.g., 500 µL) to the tube to create a slurry.
-
Prepare Sulfate Solution: Prepare a stock solution of sodium sulfate or sulfuric acid (e.g., 0.1 M).
-
Stoichiometric Addition of Sulfate: Calculate the molar equivalent of the barium salt. Add a stoichiometric amount (a 1:1 molar ratio) of the sodium sulfate or sulfuric acid solution dropwise to the slurry while vortexing. Note: Adding a slight excess of the sulfate solution can help ensure complete precipitation of the barium.
-
Incubation: Incubate the mixture at room temperature for 30 minutes with occasional vortexing to allow for complete precipitation of barium sulfate (BaSO₄).
-
Centrifugation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the insoluble barium sulfate.
-
Collect Supernatant: Carefully collect the supernatant, which contains the D-Sorbitol 6-phosphate sodium salt. Be cautious not to disturb the pellet.
-
pH Adjustment (Optional): If sulfuric acid was used, the pH of the supernatant will be acidic. Adjust the pH to the desired level using a dilute solution of sodium hydroxide (NaOH).
-
Final Volume and Storage: Adjust the final volume with deionized water to achieve the desired stock solution concentration. Store the stock solution at -20°C.
Protocol 2: Determination of Solubility in a Specific Buffer
Objective: To determine the approximate solubility of the prepared D-Sorbitol 6-phosphate sodium salt in a buffer of choice.
Materials:
-
Stock solution of D-Sorbitol 6-phosphate sodium salt (from Protocol 1)
-
Buffer of interest (e.g., Tris-HCl, HEPES)
-
Spectrophotometer and cuvettes (if a colorimetric assay for phosphate is available) or other analytical instrumentation (e.g., HPLC)
Methodology:
-
Prepare Saturated Solution: Add an excess amount of the D-Sorbitol 6-phosphate sodium salt to a known volume of the buffer.
-
Equilibration: Vortex the solution vigorously and then incubate it at a constant temperature (e.g., 25°C) for several hours (or overnight) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the solution at high speed to pellet any undissolved solid.
-
Quantification of Soluble Portion: Carefully take a known volume of the clear supernatant and determine the concentration of D-Sorbitol 6-phosphate. This can be done using various methods, such as:
-
An enzymatic assay that consumes D-Sorbitol 6-phosphate.
-
An assay to measure the amount of free phosphate after enzymatic hydrolysis of the phosphate group.
-
Chromatographic methods like HPLC.
-
-
Calculate Solubility: Based on the measured concentration in the supernatant, calculate the solubility in units such as mg/mL or molarity.
Visualizations
Caption: Workflow for converting this compound and determining solubility.
Caption: Simplified enzymatic pathway involving D-Sorbitol 6-phosphate.
Technical Support Center: Sorbitol-6-Phosphate Dehydrogenase (S6PDH) Assay
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sorbitol-6-phosphate dehydrogenase (S6PDH) assays.
Part 1: Frequently Asked Questions (FAQs)
General Assay Principles
Q1: What is the principle of a typical S6PDH assay?
A1: The S6PDH assay is a spectrophotometric method used to measure the activity of the S6PDH enzyme. The enzyme catalyzes the reversible oxidation of D-sorbitol 6-phosphate to fructose 6-phosphate, using NAD+ as a cofactor.[1] The activity is quantified by measuring the rate of NADH production, which corresponds to an increase in absorbance at 340 nm.[2][3] Alternatively, in a colorimetric assay, the generated NADH can reduce a tetrazolium salt (like MTT) to a colored formazan product, which is measured at a different wavelength (e.g., 565 nm).[4]
Q2: In which biological pathways is S6PDH involved?
A2: S6PDH is a key enzyme in the polyol (or sorbitol) pathway. This pathway is involved in fructose and mannose metabolism.[1] In this pathway, glucose is first reduced to sorbitol, which is then oxidized to fructose. S6PDH specifically catalyzes the conversion of D-sorbitol 6-phosphate to fructose 6-phosphate.[1]
Troubleshooting Unexpected Results
Q3: My measured S6PDH activity is significantly lower than expected, or absent. What are the common causes?
A3: Low or no enzyme activity can stem from several factors:
-
Inactive Enzyme: The enzyme may have denatured due to improper storage (e.g., not kept on ice, repeated freeze-thaw cycles) or handling. Always keep enzymes on ice before use.[2][5]
-
Incorrect Reagent Preparation: Errors in buffer pH, ionic strength, or substrate/cofactor concentrations can drastically reduce activity. Double-check all calculations and preparation steps.[5]
-
Omission of a Key Reagent: Forgetting to add a component like the substrate (sorbitol-6-phosphate) or the cofactor (NAD+) will result in no reaction.[5][6]
-
Presence of Inhibitors: Your sample may contain endogenous inhibitors. NADPH, a product of some dehydrogenase reactions, can act as a competitive inhibitor.[7]
-
Sub-optimal Assay Conditions: The temperature and pH must be optimal for the enzyme. Most dehydrogenase assays are performed at room temperature (25°C) or 37°C, with a pH around 7.4-7.8.[3][8]
Q4: I'm observing a high background signal before adding my sample or substrate. What should I do?
A4: A high initial background absorbance can obscure the signal from your enzyme. Here are the likely causes and solutions:
-
Contaminated Reagents: Buffers or reagents may be contaminated with substances that absorb at 340 nm or with other enzymes/reducing agents. Prepare fresh reagents.[5]
-
Presence of Reducing Agents: Samples containing reducing agents like dithiothreitol (DTT) or glutathione (GSH) can non-enzymatically reduce the cofactor or probe, leading to a false-positive signal.[9][10] If possible, remove these agents during sample preparation or run a control without the enzyme to quantify the background rate.
-
Sample Turbidity/Color: Samples that are turbid or colored (e.g., from hemolysis) will scatter or absorb light, causing high initial absorbance.[11] Centrifuge samples to remove particulate matter and use a sample blank (a reaction mix without the enzyme or substrate) to correct for this.[11]
Q5: The reaction rate is not linear. What does this mean?
A5: A non-linear reaction rate can indicate several issues:
-
Substrate Depletion: If the enzyme concentration is too high relative to the substrate, the substrate will be consumed quickly, causing the reaction rate to slow down. Dilute the enzyme sample and re-run the assay.[2]
-
Enzyme Instability: The enzyme may be unstable under the assay conditions, losing activity over the measurement period.
-
Product Inhibition: As the reaction proceeds, the accumulation of products (like NADH) can inhibit the enzyme. Ensure you are measuring the initial linear rate for your calculations.[8]
Sample and Reagent Issues
Q6: How should I prepare different types of samples for the S6PDH assay?
A6: Proper sample preparation is critical to minimize interference.
-
Serum/Plasma: Can often be assayed directly after centrifugation to remove cells and platelets.[4] Be aware of potential interference from hemolysis (release of LDH and other components from red blood cells).[11]
-
Tissue Homogenates: Rinse tissue with cold phosphate-buffered saline (PBS) to remove blood. Homogenize the tissue in a cold buffer and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. The resulting supernatant is used for the assay.[4]
-
Cell Lysates: Collect cells by centrifugation. For adherent cells, avoid using proteolytic enzymes like trypsin; use a cell scraper instead. Lyse the cells using sonication or a suitable lysis buffer on ice, then centrifuge to clear the lysate.[4][12]
Q7: Which substances are known to interfere with dehydrogenase assays?
A7: Several types of substances can interfere with NAD(P)H-based assays:
-
Redox-Active Compounds: Compounds that can undergo oxidation-reduction reactions can interfere with the NAD+/NADH cycle.[9] This includes strong reducing agents like DTT.
-
Other Dehydrogenases: Samples may contain other dehydrogenases (like lactate dehydrogenase) that can use endogenous substrates in your sample to produce NADH, leading to a false-positive signal.[13] Run a control reaction without the specific substrate (sorbitol-6-phosphate) to check for this background activity.
-
Colored or Fluorescent Compounds: If your test compounds are colored or fluorescent, they can interfere with spectrophotometric or fluorometric readouts.[9]
-
Hemolysis: The release of hemoglobin can cause spectral interference, and the release of intracellular enzymes like LDH can cause chemical interference.[11]
Part 2: Experimental Protocols & Data
Standard S6PDH Assay Protocol (Spectrophotometric)
This protocol is a generalized procedure for measuring S6PDH activity by monitoring the increase in absorbance at 340 nm.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Glycylglycine buffer, pH 7.4.[8] Ensure buffer is at room temperature before use.[6]
-
Substrate Solution: 60 mM D-Sorbitol-6-Phosphate in purified water.
-
Cofactor Solution: 20 mM NAD+ in purified water.
-
Enzyme Diluent: Cold assay buffer. Dilute the S6PDH enzyme sample immediately before use to a concentration that provides a linear rate of 0.02-0.06 ΔA/min.
2. Assay Procedure:
3. Controls:
-
Blank (No Enzyme): Follow the procedure but add enzyme diluent instead of the enzyme solution. This corrects for any non-enzymatic reduction of NAD+.
-
Background (No Substrate): Follow the procedure but add purified water instead of the substrate solution. This measures the activity of other dehydrogenases in your sample.
4. Calculation of Enzyme Activity:
-
Determine the rate of absorbance change per minute (ΔA340/min) from the initial linear portion of the curve.
-
Subtract the rate of the "Background" control from the rate of the sample.
-
Use the Beer-Lambert law to calculate activity. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Formula: Units/mL = ( (ΔA340/min) * (Total Assay Volume in mL) ) / ( 6.22 * (Enzyme Volume in mL) * (Light Path in cm) )
One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmol of NADH per minute under the specified conditions.[8]
Data Presentation: Interference Analysis
Properly identifying interference requires running specific controls. The table below illustrates how to interpret results from these controls.
Table 1: Example Data for Troubleshooting S6PDH Assay Interference
| Condition | Description | Example Rate (ΔA340/min) | Interpretation |
| Complete Assay | Sample + Substrate + NAD+ | 0.050 | This is the total measured rate. |
| No Substrate Control | Sample + NAD+ (No Substrate) | 0.025 | A significant rate indicates the presence of other dehydrogenases or endogenous substrates in the sample. |
| No Enzyme Control | Substrate + NAD+ (No Sample) | 0.001 | A negligible rate indicates no significant non-enzymatic reaction. |
| Sample Blank | Sample Only (in buffer) | High Initial Absorbance | Indicates sample turbidity or color that needs to be corrected by blanking. |
Calculation of True S6PDH Activity:
-
Corrected Rate = (Complete Assay Rate) - (No Substrate Control Rate)
-
Corrected Rate = 0.050 - 0.025 = 0.025 ΔA340/min
This corrected rate should be used in the final activity calculation. A high "No Substrate Control" rate signals a need for sample purification (e.g., dialysis, size-exclusion chromatography) to remove interfering substances.
References
- 1. Sorbitol-6-phosphate 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Glucose-6-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (EC 1.1.1.49) [sigmaaldrich.com]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sundiagnostics.us [sundiagnostics.us]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sorbitol-6-Phosphate Dehydrogenase (S6PDH) Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving sorbitol-6-phosphate dehydrogenase (S6PDH).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for S6PDH activity?
A1: The optimal pH for S6PDH activity is dependent on the reaction direction:
-
Sorbitol-6-Phosphate (S6P) Oxidation: The enzyme exhibits optimal activity at a pH of approximately 9.8-10.0 for the oxidation of S6P to glucose-6-phosphate (G6P).[1][2][3]
-
Glucose-6-Phosphate (G6P) Reduction: For the reduction of G6P to S6P, the enzyme shows maximum activity over a broader pH range, typically between 7.0 and 9.0.[1][2][3]
Q2: My S6PDH activity is lower than expected. What are the possible causes and solutions?
A2: Low enzyme activity can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include suboptimal pH, incorrect substrate or cofactor concentrations, degraded enzyme, or the presence of inhibitors.
Q3: Can I use NADH instead of NADPH as a cofactor for S6PDH?
A3: S6PDH is generally specific for NADP+/NADPH.[1] While some dehydrogenases can utilize both, it is crucial to verify the coenzyme specificity for the specific S6PDH being used. Using NADH in place of NADPH will likely result in little to no activity.
Q4: What are some known inhibitors of S6PDH?
A4: For D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli, substrate analogues such as 5-phospho-D-arabinonohydroxamic acid, 5-phospho-D-arabinonate, and D-mannose 6-phosphate have been identified as inhibitors.[4]
Troubleshooting Guide
This guide addresses common problems encountered during S6PDH activity assays.
| Problem | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal pH: The reaction buffer pH is outside the optimal range for the desired reaction direction. | Prepare fresh buffer and verify the pH. For S6P oxidation, use a buffer with a pH between 9.5 and 10.0. For G6P reduction, a pH between 7.0 and 9.0 is recommended.[1][2][3] |
| Incorrect Substrate/Cofactor Concentration: Substrate or NADP+/NADPH concentrations are too low or too high, leading to substrate inhibition. | Optimize the concentrations of S6P (or G6P) and NADP+ (or NADPH) by performing a concentration-response curve. Published Km values can serve as a starting point.[2] | |
| Enzyme Degradation: The enzyme has lost activity due to improper storage or handling. | Ensure the enzyme is stored at the recommended temperature (typically -20°C or -80°C) and handled on ice. Avoid repeated freeze-thaw cycles. | |
| Presence of Inhibitors: Contaminants in the sample or reagents are inhibiting the enzyme. | Use high-purity reagents and water. If assaying crude extracts, consider a purification step to remove potential inhibitors. | |
| High Background Signal | Non-enzymatic Reduction/Oxidation of NADP(H): The substrate or other components in the reaction mixture are causing a change in absorbance at 340 nm without enzyme activity. | Run a blank reaction containing all components except the enzyme. Subtract the rate of the blank reaction from the rate of the enzyme-catalyzed reaction. |
| Contaminating Enzymes: The enzyme preparation or sample contains other dehydrogenases that can use the substrate or cofactor. | Use a more purified enzyme preparation. If assaying a complex sample, consider specific inhibitors for contaminating enzymes if known. | |
| Inconsistent Results | Inaccurate Pipetting: Small volumes of enzyme or reagents are not being pipetted accurately. | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. Prepare a master mix of reagents to minimize pipetting errors. |
| Temperature Fluctuations: The reaction temperature is not stable, affecting the enzyme's kinetic rate. | Use a temperature-controlled spectrophotometer or water bath to ensure a constant reaction temperature. | |
| Reagent Instability: Substrates or cofactors may degrade over time, especially if not stored properly. | Prepare fresh solutions of substrates and cofactors regularly. Store stock solutions at the recommended temperatures. |
Data Presentation
Table 1: Optimal pH for S6PDH Activity from Different Sources
| Enzyme Source | Reaction Direction | Optimal pH |
| Apple Cotyledons | S6P Oxidation | 10.0[1] |
| G6P Reduction | 8.7[1] | |
| Loquat Leaves | S6P Oxidation | 9.8[2][3] |
| G6P Reduction | 7.0 - 9.0[2][3] | |
| Helicobacter pylori (G6PDH) | G6P Oxidation | 7.5[5] |
| Sheep Liver (Sorbitol Dehydrogenase) | Sorbitol Oxidation | Single pK of 7.1[6] |
| Fructose Reduction | Single pK of 7.7[6] |
Note: Glucose-6-Phosphate Dehydrogenase (G6PDH) is a different enzyme but is often used in coupled assays. Its pH optimum can be relevant. Sorbitol Dehydrogenase catalyzes a similar reaction but with sorbitol instead of sorbitol-6-phosphate.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for S6PDH Activity (S6P Oxidation)
This protocol is for determining the initial velocity of the S6PDH-catalyzed oxidation of sorbitol-6-phosphate. The activity is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
Materials:
-
Sorbitol-6-phosphate (S6P) solution
-
NADP+ solution
-
Tris-HCl buffer (e.g., 33 mM, pH 9.6)[1]
-
Purified or partially purified S6PDH enzyme solution
-
UV-Vis Spectrophotometer capable of reading at 340 nm with temperature control
Procedure:
-
Prepare a reaction mixture containing the Tris-HCl buffer, NADP+, and S6P in a cuvette. The final concentrations should be optimized for your specific enzyme, but a starting point could be 1 mM NADP+ and 10 mM S6P.[1]
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C or 37°C).
-
Initiate the reaction by adding a small, predetermined volume of the S6PDH enzyme solution to the cuvette.
-
Immediately start monitoring the change in absorbance at 340 nm over time.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period where the reaction rate is linear.
-
Calculate the initial velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Run a blank reaction without the enzyme to correct for any non-enzymatic background absorbance changes.
Visualizations
Caption: S6PDH catalyzes the reversible reaction with distinct optimal pH ranges.
Caption: A logical workflow for troubleshooting low S6PDH activity.
References
- 1. hort [journals.ashs.org]
- 2. Purification and Characteristics of Sorbitol-6-phosphate Dehydrogenase from Loquat Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and Kinetic Characterization of the Glucose-6-Phosphate Dehydrogenase from Helicobacter pylori Strain 29CaP | MDPI [mdpi.com]
- 6. Effect of pH on sheep liver sorbitol dehydrogenase steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities in commercial D-Sorbitol 6-phosphate barium salt
Welcome to the technical support center for D-Sorbitol 6-Phosphate Barium Salt. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this product effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues related to product purity and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial preparations of this compound may contain several types of impurities. These can be broadly categorized as:
-
Water: As a hygroscopic solid, water is a common impurity.[1]
-
Related Sugar Phosphates: Due to the synthesis and potential degradation pathways, other sugar phosphates can be present. These include:
-
D-Glucose 6-phosphate: A common starting material in the synthesis of D-Sorbitol 6-phosphate.
-
D-Fructose 6-phosphate: A degradation product of D-Sorbitol 6-phosphate.
-
D-Mannitol 6-phosphate: An epimer of D-Sorbitol 6-phosphate, which can be challenging to separate during purification.
-
-
Unreacted Starting Materials and Reagents: Depending on the synthetic route, residual starting materials and reagents may be present.
-
Inorganic Salts: Residual inorganic salts from the synthesis and purification process can be present.
Q2: How can these impurities affect my experiments?
A2: The impact of impurities depends on the nature of your experiment:
-
Enzymatic Assays: Related sugar phosphates can act as competitive inhibitors or substrates for enzymes, leading to inaccurate kinetic measurements or lower than expected reaction rates. For example, D-Mannose 6-phosphate has been shown to be a potent inhibitor of E. coli D-sorbitol-6-phosphate 2-dehydrogenase.
-
Cell-Based Assays: The accumulation of certain sugar phosphates can have toxic effects on cells.
-
Drug Development and Formulation: The presence of unknown impurities can affect the stability, efficacy, and safety of a drug formulation. Nanoparticulate impurities in sugar excipients have been shown to cause protein aggregation and degradation.
-
Quantitative Analysis: The presence of impurities will lead to an overestimation of the concentration of D-Sorbitol 6-phosphate if a non-specific quantification method is used.
Q3: What are the typical purity specifications for this compound?
A3: Commercial grades of this compound are typically offered at purities of ≥90% or ≥95%.[1][] It is crucial to refer to the Certificate of Analysis (CoA) for the specific lot you are using for detailed information on its purity and the methods used for analysis.
Troubleshooting Guides
Below are some common problems encountered during experiments using this compound, along with potential causes and solutions.
Problem 1: Inconsistent or lower-than-expected results in an enzymatic assay.
-
Possible Cause 1: Impurities in the this compound.
-
Solution: Verify the purity of your this compound using an appropriate analytical method (see Experimental Protocols section). Consider purchasing a higher purity grade if necessary.
-
-
Possible Cause 2: Incorrect storage of the compound.
-
Solution: this compound should be stored at -20°C.[1][] Improper storage can lead to degradation.
-
-
Possible Cause 3: General assay conditions.
-
Solution: Review your assay protocol for potential issues such as incorrect buffer pH, temperature, or enzyme concentration.
-
Problem 2: Unexpected peaks in my analytical chromatogram (e.g., HPLC).
-
Possible Cause 1: Presence of related sugar phosphates.
-
Solution: Use a validated HPLC method capable of separating different sugar phosphates (see Experimental Protocols section). Compare the retention times of the unknown peaks with those of known standards (D-Glucose 6-phosphate, D-Fructose 6-phosphate, D-Mannitol 6-phosphate).
-
-
Possible Cause 2: Degradation of the sample.
-
Solution: Ensure proper sample handling and storage. Avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
The following table summarizes the key specifications for a typical commercial batch of this compound. Please note that these values can vary between suppliers and lots. Always refer to the lot-specific Certificate of Analysis.
| Parameter | Typical Specification | Analytical Method |
| Purity (Assay) | ≥90% | HPLC or Enzymatic Assay |
| Water Content | ≤ 8.5% | Karl Fischer Titration |
| Appearance | White to off-white solid | Visual Inspection |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for the separation and quantification of D-Sorbitol 6-phosphate and potential sugar phosphate impurities.
-
Column: Primesep SB mixed-mode column (4.6 x 150 mm, 5 µm) or similar anion-exchange column.[3]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and a suitable buffer (e.g., 20% Acetonitrile / 80% Ammonium Formate buffer at pH 3.0).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: Evaporative Light Scattering Detector (ELSD) or UV detector after post-column derivatization.[3]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound in the mobile phase or water to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Quantification: Use an external standard curve with a high-purity reference standard of D-Sorbitol 6-phosphate.
2. Enzymatic Assay for D-Sorbitol 6-phosphate Quantification
This assay is based on the oxidation of D-Sorbitol 6-phosphate to D-Fructose 6-phosphate by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the amount of D-Sorbitol 6-phosphate.
-
Reagents:
-
0.1 M Sodium pyrophosphate buffer (pH 9.5)
-
0.679 mM Nicotinamide adenine dinucleotide (NAD+) solution in water
-
Sorbitol Dehydrogenase (SDH) solution (e.g., 10 units/mL in Tris buffer)
-
D-Sorbitol 6-phosphate standard solutions of known concentrations
-
-
Procedure:
-
In a cuvette, mix the sample or standard solution with the pyrophosphate buffer and NAD+ solution.
-
Measure the initial absorbance at 340 nm.
-
Add the SDH solution to initiate the reaction.
-
Incubate at room temperature for a defined period (e.g., 4 hours) or until the reaction reaches completion.
-
Measure the final absorbance at 340 nm.
-
The change in absorbance is used to calculate the concentration of D-Sorbitol 6-phosphate by comparison to a standard curve.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: General workflow for purity assessment of D-Sorbitol 6-phosphate.
References
Technical Support Center: Investigating the Effects of Barium Ions on Enzyme Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of barium ions (Ba²⁺) on enzyme activity.
Frequently Asked Questions (FAQs)
Q1: Can barium ions inhibit enzyme activity?
Yes, barium ions have been shown to inhibit the activity of certain enzymes. For instance, in studies on food waste degradation, Ba²⁺ inhibited the activity of endoglucanases and α-amylases by 39% and 20%, respectively.[1][2] The exact mechanism of inhibition can vary and may involve competition with essential metal cofactors or allosteric effects that change the enzyme's conformation. Heavy metal ions, in general, can inhibit enzymes by binding to thiol groups in amino acid residues, leading to an irreversible change in the enzyme's structure.[3][4]
Q2: Can barium ions activate or enhance enzyme activity?
Yes, barium ions can also activate or promote the activity of specific enzymes. For example, the activity of β-amylases was reportedly promoted by 76% in the presence of barium ions.[1][2] In another study, a novel glucoamylase, QsGH97a, exhibited a substantial increase in activity (8-13 fold) in the presence of Ba²⁺.[5] Supplementing hydrolytic reactions with barium has also been shown to increase the activity of a cellulase and two esterases.[6]
Q3: What are the typical concentrations of barium ions used in these studies?
The concentrations of barium ions used in experiments vary depending on the enzyme and the experimental setup. In some studies, a Ba²⁺ dosage of 1 mM was used to evaluate its effect on hydrolytic enzymes.[1] For the glucoamylase QsGH97a, both 1 mM and 10 mM concentrations of different metal ions were tested.[5] It is crucial to perform a concentration-response experiment (titration) to determine the optimal concentration for your specific enzyme and assay conditions.
Q4: Does barium have a known biological role related to enzyme function?
Barium does not have a well-defined, essential biological role in most organisms, including humans.[7][8] While it is present in the body in trace amounts, it is not a required cofactor for enzymes in the same way as ions like magnesium, zinc, or calcium.[7][8] However, due to its chemical similarity to calcium, barium can sometimes replace calcium in physiological processes, which can affect nerve and muscle activity.[8]
Troubleshooting Guide
Encountering unexpected results during your experiments is common. This guide addresses specific issues that may arise when studying the effects of barium ions on enzyme activity.
| Issue | Potential Cause | Recommended Action |
| No or Low Enzyme Activity | Barium Salt Precipitation: Barium can form insoluble salts (e.g., barium sulfate, barium carbonate, barium phosphate) with components of your buffer or sample, reducing the effective concentration of both the enzyme and Ba²⁺. | - Check the composition of your assay buffer for sulfate, carbonate, or phosphate ions.[9] - Consider using a different buffer system (e.g., Tris-HCl, HEPES) that is less prone to precipitation with barium. - Visually inspect your assay wells for any precipitate. |
| Incorrect Barium Concentration: The concentration of barium ions may be too high, leading to strong inhibition, or too low to elicit an effect. | - Perform a dose-response experiment by testing a range of barium concentrations to determine the optimal or inhibitory concentration for your enzyme. | |
| Inactive Enzyme: The enzyme itself may have lost activity due to improper storage or handling. | - Run a positive control experiment without barium ions to ensure the enzyme is active. - Always store and handle the enzyme according to the manufacturer's instructions.[10] | |
| High Background Signal | Interference with Assay Reagents: Barium ions might directly react with the substrate or detection reagents, leading to a non-enzymatic signal. | - Run a control experiment with barium ions and the assay components but without the enzyme to check for any direct interference. |
| Contamination: The barium salt or other reagents may be contaminated. | - Use high-purity barium salts and other reagents. | |
| Inconsistent or Irreproducible Results | Inconsistent Barium Concentration: Inaccurate pipetting or serial dilutions can lead to variability in the final barium concentration. | - Prepare a fresh stock solution of the barium salt for each experiment. - Use calibrated pipettes and ensure thorough mixing at each dilution step.[11] |
| pH Shift: The addition of the barium salt solution may alter the pH of the assay buffer, affecting enzyme activity. | - Measure the pH of the assay buffer after adding the barium salt and adjust if necessary. | |
| Assay Temperature Fluctuations: Enzyme activity is sensitive to temperature. | - Ensure all reagents are equilibrated to the assay temperature before starting the reaction.[10] - Use a temperature-controlled plate reader or water bath. |
Quantitative Data Summary
The following table summarizes the observed effects of barium ions on the activity of various enzymes as reported in the literature.
| Enzyme | Source/System | Barium Concentration | Effect on Activity | Reference |
| α-Amylase | Anaerobic Digestion | 1 mM | 20% Inhibition | [1] |
| β-Amylase | Anaerobic Digestion | 1 mM | 76% Promotion | [1] |
| Endoglucanase | Anaerobic Digestion | 1 mM | 39% Inhibition | [1] |
| β-Glucosidase | Anaerobic Digestion | 1 mM | No significant effect | [1] |
| Glucoamylase | Anaerobic Digestion | 1 mM | No significant effect | [1] |
| Glucoamylase (QsGH97a) | Qipengyuania seohaensis | 1 mM | ~8-13 fold increase | [5] |
| Cellulase | Thermophilic Soil Bacteria | Not specified | Increased activity | [6] |
| Esterase (Est1 & Est2) | Thermophilic Soil Bacteria | Not specified | Increased activity | [6] |
Experimental Protocols
Below are generalized protocols for key experiments to assess the impact of barium ions on enzyme activity. These should be adapted based on the specific enzyme and substrate being investigated.
Protocol 1: General Enzyme Activity Assay with Barium Ions
This protocol outlines the steps for a typical colorimetric or fluorometric enzyme assay in a 96-well plate format.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Ensure it does not contain ions that precipitate with barium (e.g., phosphate, sulfate).
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in an appropriate buffer and store it on ice.
-
Substrate Stock Solution: Dissolve the substrate in a suitable solvent (e.g., water, DMSO) to make a concentrated stock solution.
-
Barium Chloride (BaCl₂) Stock Solution: Prepare a stock solution of BaCl₂ (e.g., 100 mM) in deionized water.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add assay buffer, the desired volume of BaCl₂ stock solution to achieve the final test concentration, and water to make up the volume.
-
Control Wells (No Barium): Add assay buffer and an equivalent volume of water instead of the BaCl₂ solution.
-
Blank Wells (No Enzyme): Add assay buffer and BaCl₂ (or water for the control blank), but add an equivalent volume of assay buffer instead of the enzyme solution later.
-
Add the substrate solution to all wells.
-
-
Enzyme Addition and Incubation:
-
Add the enzyme solution to the test and control wells to initiate the reaction.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
For kinetic assays, take readings at regular intervals.
-
-
Data Analysis:
-
Subtract the blank readings from the test and control readings.
-
Calculate the enzyme activity, typically as the rate of product formation.
-
Compare the activity in the presence of barium to the control to determine the percentage of inhibition or activation.
-
Protocol 2: Determining Kinetic Parameters (Kₘ and Vₘₐₓ) in the Presence of Barium
This protocol is used to understand how barium ions affect the enzyme's affinity for its substrate (Kₘ) and its maximum reaction rate (Vₘₐₓ).
-
Reagent Preparation: As described in Protocol 1.
-
Assay Setup:
-
Set up a series of reactions with a fixed concentration of the enzyme and a fixed concentration of barium ions (or no barium for the control).
-
In each series, vary the concentration of the substrate over a range that brackets the expected Kₘ.
-
Include appropriate blank controls for each substrate concentration.
-
-
Reaction and Measurement:
-
Initiate the reactions by adding the enzyme.
-
Measure the initial reaction rates (V₀) for each substrate concentration by monitoring product formation over a short period where the reaction is linear.
-
-
Data Analysis:
-
Plot the initial reaction rates (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
-
Compare the kinetic parameters obtained in the presence and absence of barium ions.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to investigating the effects of barium ions on enzyme activity.
Caption: A generalized experimental workflow for assessing the impact of barium ions on enzyme activity.
Caption: A logical troubleshooting guide for common issues encountered during enzyme assays with barium ions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chesci.com [chesci.com]
- 4. ukessays.com [ukessays.com]
- 5. The effect of barium and strontium on activity of glucoamylase QsGH97a from Qipengyuania seohaensis SW-135 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Barium | Elements | RSC Education [edu.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.uk [chemguide.uk]
- 10. bioassaysys.com [bioassaysys.com]
- 11. docs.abcam.com [docs.abcam.com]
Technical Support Center: D-Sorbitol 6-Phosphate Sample Purification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-Sorbitol 6-phosphate (S6P). It addresses common issues related to the removal of interfering compounds from S6P samples to ensure accurate downstream analysis and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in D-Sorbitol 6-phosphate samples?
A1: The most prevalent interfering compounds in S6P samples, particularly those generated through enzymatic synthesis, include:
-
Inorganic Phosphate (Pi): Often a byproduct of enzymatic reactions or a component of buffers.[1] High concentrations of inorganic phosphate can inhibit enzymes and interfere with analytical methods.[1][2]
-
Unreacted Substrates: Primarily Glucose-6-phosphate (G6P), the common precursor for S6P synthesis.[3][4]
-
Other Sugar Phosphates: Isomers like Fructose-6-phosphate (F6P) or Mannose-6-phosphate can be present, arising from side reactions or initial sample impurities.[5][6]
-
Enzymes: The enzymes used for synthesis, such as Sorbitol-6-Phosphate Dehydrogenase (S6PDH), must be removed for most applications.[4][7]
-
Salts: Salts from buffers (e.g., phosphate, MES) and cofactors (e.g., MgCl₂) are common contaminants that can affect analytical techniques like mass spectrometry.[1][8]
-
Nucleotides: If the synthesis involves cofactors like NADP/NADPH, these and their degradation products can be present.[4]
Q2: Which technique is best for removing inorganic phosphate (Pi) from my S6P sample?
A2: The choice of technique depends on the scale of your purification and the required purity.
-
Chemical Precipitation: Effective for bulk removal of high concentrations of phosphate. This involves adding metal salts like aluminum sulfate (alum) or ferric chloride to precipitate the phosphate, which is then removed by centrifugation or filtration.[9][10]
-
Ion-Exchange Chromatography (IEC): Anion-exchange chromatography is highly effective for separating S6P from the more highly charged inorganic phosphate at appropriate pH values.[6][11][12]
-
Electrodialysis: A suitable method for large-scale industrial applications to remove phosphoric acid or its salts.[13]
Q3: How can I separate D-Sorbitol 6-phosphate from other sugar phosphates like Glucose-6-phosphate?
A3: High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEC) are the most common methods.
-
Anion-Exchange Chromatography: This technique separates molecules based on their charge. At a controlled pH, subtle differences in the pKa values of the phosphate groups on different sugar isomers can be exploited for separation.[6][12]
-
Mixed-Mode Chromatography: HPLC columns that combine anion-exchange and hydrophilic interaction liquid chromatography (HILIC) properties offer excellent selectivity for separating various sugar phosphate isomers.[6][14]
Q4: What is a reliable method for general sample cleanup before HPLC or MS analysis?
A4: Solid-Phase Extraction (SPE) is a rapid and effective method for sample cleanup and concentration.[15] Anion-exchange SPE cartridges can be used to bind S6P and other sugar phosphates while allowing neutral or positively charged contaminants to be washed away. The phosphate-containing compounds are then eluted with a high-salt or high-pH solution.[8][11] This method is excellent for removing salts and other gross impurities.[11]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification of D-Sorbitol 6-phosphate.
Issue 1: Poor Recovery of S6P after Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Step |
| Incomplete Binding to Sorbent | Ensure the sample pH is adjusted to be below the pKa of the phosphate group (~6.5) to ensure it is charged and binds effectively to the anion-exchange sorbent.[16] |
| Analyte Loss During Washing | The wash solvent may be too strong, prematurely eluting the S6P. Reduce the ionic strength or organic solvent percentage in the wash buffer. Analyze the wash effluent to confirm if the analyte is being lost.[16] |
| Incomplete Elution | The elution solvent may be too weak to displace the S6P from the sorbent. Increase the salt concentration (e.g., NaCl, ammonium acetate) or the pH of the elution buffer. Try eluting with multiple, smaller aliquots of the elution buffer and allow for a soak time.[16] |
| Irreversible Binding | Strong, non-specific interactions may be occurring. Consider a different type of SPE cartridge (e.g., a weak anion-exchanger instead of a strong one) or pre-treating the sample to remove interfering matrix components. |
Issue 2: Co-elution of S6P and G6P in Ion-Exchange Chromatography
| Possible Cause | Troubleshooting Step |
| Inadequate Gradient Slope | The salt or pH gradient may be too steep, preventing proper resolution. Flatten the gradient in the region where S6P and G6P are expected to elute. |
| Incorrect pH of Mobile Phase | The separation of sugar phosphates is highly dependent on pH.[6] Systematically adjust the pH of your mobile phases (e.g., in 0.2 unit increments) to optimize the charge differences between the molecules. |
| Column Overloading | Too much sample was loaded onto the column, leading to broad, overlapping peaks. Reduce the sample load and re-run the chromatography. |
| Poor Column Condition | The column may be contaminated or have lost its resolving power. Clean the column according to the manufacturer's instructions or replace it if necessary. |
Issue 3: Presence of High Salt Concentration in Final S6P Sample
| Possible Cause | Troubleshooting Step |
| Carryover from IEC Elution | High salt buffers are used to elute the sample from an ion-exchange column. This is a common issue if the sample is needed for salt-sensitive applications like mass spectrometry or cell-based assays. |
| Solution: Desalting | After IEC, perform a desalting step. This can be done using a C18 SPE cartridge (if the sample has some hydrophobic character, though less likely for S6P), size-exclusion chromatography (gel filtration), or dialysis/ultrafiltration if the sample volume is large enough. |
Quantitative Data Summary
The following tables provide example data for typical purification methods. Note: Actual results will vary based on specific experimental conditions, sample matrix, and instrumentation.
Table 1: Comparison of Phosphate Removal Techniques
| Method | Typical Efficiency | Scale | Pros | Cons |
| Chemical Precipitation | 85-95% | Large | Cost-effective for bulk removal[9] | Can introduce other ions; may co-precipitate the target analyte.[10] |
| Anion-Exchange SPE | 90-99% | Small to Medium | Fast; good for sample cleanup and concentration.[11] | Limited capacity; may not resolve similar compounds. |
| Anion-Exchange HPLC | >99% | Small (Analytical/Semi-Prep) | High resolution; separates isomers.[6] | Requires specialized equipment; can be time-consuming. |
Table 2: Recovery Rates for S6P Purification by Anion-Exchange SPE
| Step | Analyte Location | Expected Recovery |
| Conditioning/Equilibration | Waste | 0% |
| Sample Loading | Sorbent | >98% |
| Washing | Waste | <2% |
| Elution | Collection Tube | >95% |
| Overall Recovery | - | ~93% |
Experimental Protocols
Protocol 1: Removal of Inorganic Phosphate using Chemical Precipitation
Objective: To remove the bulk of inorganic phosphate from a large-volume aqueous S6P sample.
Materials:
-
S6P sample containing high concentrations of inorganic phosphate.
-
1 M Ferric Chloride (FeCl₃) solution.
-
1 M Sodium Hydroxide (NaOH).
-
pH meter.
-
Centrifuge and centrifuge tubes.
-
0.22 µm syringe filter.
Methodology:
-
Place the S6P sample in a suitable beaker or flask on a magnetic stirrer.
-
Slowly add the 1 M FeCl₃ solution dropwise while monitoring the pH. A typical starting dose is 1.5 moles of iron per mole of phosphorus.[2]
-
A flocculent precipitate of iron phosphate will form.
-
Adjust the pH of the solution to between 6.0 and 7.0 using 1 M NaOH. This is the optimal range for aluminum or iron hydroxide precipitation, which aids in flocculation.[10]
-
Continue stirring for 30 minutes to allow for complete precipitation.
-
Transfer the solution to centrifuge tubes and centrifuge at 5,000 x g for 15 minutes to pellet the precipitate.
-
Carefully decant the supernatant containing the purified S6P.
-
For complete removal of fine particles, filter the supernatant through a 0.22 µm filter.
-
The resulting solution can be further purified by other methods like IEC or SPE.
Protocol 2: Sample Cleanup using Anion-Exchange Solid-Phase Extraction (SPE)
Objective: To remove salts and other non-anionic impurities from an S6P sample and to concentrate the analyte.
Materials:
-
Strong Anion-Exchange (SAX) SPE Cartridge (e.g., Quaternary Ammonium functionality).
-
SPE vacuum manifold.
-
Conditioning Solvent: HPLC-grade Methanol.
-
Equilibration Buffer: 25 mM Ammonium Acetate, pH 7.5.
-
Wash Buffer: 25 mM Ammonium Acetate, pH 7.5.
-
Elution Buffer: 500 mM Ammonium Acetate, pH 7.5.
-
S6P Sample, pH adjusted to 7.5.
Methodology:
-
Conditioning: Pass 2-3 cartridge volumes of methanol through the SAX cartridge to wet the sorbent. Do not allow the cartridge to go dry.
-
Equilibration: Pass 2-3 cartridge volumes of Equilibration Buffer through the cartridge. This removes the methanol and prepares the sorbent with the correct counter-ion and pH. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 drop per second). S6P and other anions will bind to the sorbent.
-
Washing: Pass 2-3 cartridge volumes of the Wash Buffer through the cartridge. This will remove salts and neutral molecules.
-
Elution: Place a clean collection tube under the cartridge. Elute the bound S6P by passing 1-2 cartridge volumes of the Elution Buffer through the sorbent. The high concentration of acetate ions will displace the S6P.
Visualizations
References
- 1. labs.plantbio.cornell.edu [labs.plantbio.cornell.edu]
- 2. pca.state.mn.us [pca.state.mn.us]
- 3. researchgate.net [researchgate.net]
- 4. Purification and Characteristics of Sorbitol-6-phosphate Dehydrogenase from Loquat Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity issues in targeted metabolomics: Separation of phosphorylated carbohydrate isomers by mixed-mode hydrophilic interaction/weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. fishersci.ca [fishersci.ca]
- 9. Phosphorus Removal: A Guide to the Different Methods [dutypoint.com]
- 10. Chemical phosphorus removal - Wikipedia [en.wikipedia.org]
- 11. Cleanup and analysis of sugar phosphates in biological extracts by using solid-phase extraction and anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US4787940A - Method for purifying sugar phosphates or their salts - Google Patents [patents.google.com]
- 14. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
Stability of D-Sorbitol 6-phosphate at different temperatures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of D-Sorbitol 6-phosphate at different temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for D-Sorbitol 6-phosphate?
For long-term storage, D-Sorbitol 6-phosphate, typically available as a barium salt, should be stored at -20°C in its solid, dry form. When in solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. For short-term storage of a few days, refrigeration at 2-8°C may be acceptable, but stability should be verified for your specific experimental conditions.
Q2: What are the primary degradation pathways for D-Sorbitol 6-phosphate in aqueous solutions?
The primary degradation pathways for D-Sorbitol 6-phosphate in aqueous solutions are likely to be:
-
Hydrolysis: The phosphate group can be hydrolyzed, yielding D-Sorbitol and inorganic phosphate. This reaction is influenced by temperature, pH, and the presence of enzymes.
-
Enzymatic Degradation: Contamination with phosphatases can lead to the removal of the phosphate group. Additionally, dehydrogenases can catalyze the conversion of D-Sorbitol 6-phosphate to other sugar phosphates.
Q3: How does temperature affect the stability of D-Sorbitol 6-phosphate solutions?
Q4: Can I store D-Sorbitol 6-phosphate solutions at room temperature?
It is not recommended to store D-Sorbitol 6-phosphate solutions at room temperature for extended periods. The potential for hydrolysis and microbial growth increases significantly at ambient temperatures, which can compromise the integrity of the compound. If short-term handling at room temperature is necessary, the duration should be minimized.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of D-Sorbitol 6-phosphate stock solution. | Prepare fresh solutions from solid material. Aliquot stock solutions and store at -80°C. Avoid multiple freeze-thaw cycles. Perform a stability check of your solution using a suitable analytical method (e.g., HPLC). |
| Unexpected enzymatic assay results | Presence of contaminating enzymes (phosphatases, dehydrogenases) in the sample or reagents. | Use high-purity reagents and sterile techniques. Consider adding phosphatase inhibitors to your reaction mixture if appropriate. |
| Incorrect concentration of D-Sorbitol 6-phosphate. | Verify the concentration of your stock solution. Ensure accurate pipetting and dilution. | |
| Appearance of additional peaks in HPLC analysis | Degradation of D-Sorbitol 6-phosphate into D-Sorbitol and other byproducts. | Confirm the identity of the peaks using standards (e.g., D-Sorbitol). Optimize storage and handling conditions to minimize degradation. |
| Contamination of the sample or mobile phase. | Use high-purity solvents and reagents. Filter samples and mobile phases before use. |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for D-Sorbitol 6-Phosphate
This protocol outlines a general method for assessing the stability of D-Sorbitol 6-phosphate. Note: This is a general guideline and may require optimization and validation for your specific application.
1. Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify D-Sorbitol 6-phosphate from its potential degradation products.
2. Materials:
-
D-Sorbitol 6-phosphate standard
-
D-Sorbitol standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphoric acid
-
HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
-
Aminex HPX-87H or similar ion-exclusion column
3. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | Aminex HPX-87H (300 mm x 7.8 mm) |
| Mobile Phase | 0.005 M Sulfuric Acid in water |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 60°C |
| Detector | Refractive Index (RI) |
| Injection Volume | 20 µL |
4. Sample Preparation:
-
Prepare a stock solution of D-Sorbitol 6-phosphate in HPLC grade water (e.g., 1 mg/mL).
-
To evaluate stability, incubate aliquots of the stock solution at different temperatures (e.g., 4°C, 25°C, 40°C) for various time points.
-
At each time point, dilute the sample to an appropriate concentration with the mobile phase and inject it into the HPLC system.
5. Data Analysis:
-
Monitor the peak area of D-Sorbitol 6-phosphate over time at each temperature.
-
A decrease in the peak area of D-Sorbitol 6-phosphate and the appearance of new peaks (e.g., corresponding to D-Sorbitol) would indicate degradation.
-
Calculate the percentage of D-Sorbitol 6-phosphate remaining at each time point to determine the degradation rate.
Visualizations
Caption: Experimental workflow for assessing D-Sorbitol 6-phosphate stability.
Caption: Potential degradation pathways of D-Sorbitol 6-phosphate.
Effect of metal ion chelators on D-Sorbitol 6-phosphate assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of metal ion chelators on D-Sorbitol 6-phosphate assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a D-Sorbitol 6-phosphate assay?
A D-Sorbitol 6-phosphate assay typically relies on a coupled enzyme system. The core reaction involves the enzymatic conversion of D-Sorbitol 6-phosphate. This is often achieved through the action of two key enzymes: Sorbitol-6-phosphate phosphatase, which converts D-Sorbitol 6-phosphate to D-Sorbitol, and Sorbitol dehydrogenase, which then oxidizes D-Sorbitol to D-fructose. The activity of sorbitol dehydrogenase is monitored by measuring the concomitant reduction of a cofactor like NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Q2: How can metal ion chelators, such as EDTA, interfere with my D-Sorbitol 6-phosphate assay?
Metal ion chelators are compounds that bind tightly to metal ions, effectively removing them from the solution. Enzymes involved in the D-Sorbitol 6-phosphate pathway are metalloenzymes, meaning they require specific metal ions for their catalytic activity.
-
Sorbitol-6-phosphate phosphatase is an enzyme that shows an absolute dependency on Magnesium ions (Mg²⁺) for its function.
-
Sorbitol dehydrogenase is a zinc-containing enzyme, requiring Zinc ions (Zn²⁺) for its catalytic activity.[1]
If your sample or buffers contain a chelating agent like Ethylenediaminetetraacetic acid (EDTA), it can bind to these essential Mg²⁺ and Zn²⁺ ions, leading to a loss of enzyme activity and consequently, inaccurate assay results.
Q3: My D-Sorbitol 6-phosphate assay is showing lower than expected or no activity. Could a chelator be the cause?
Yes, unexpectedly low or absent enzyme activity is a classic sign of interference by a chelating agent. If other parameters like pH, temperature, and substrate concentration are optimal, the presence of a chelator in your sample preparation reagents or assay buffer is a likely culprit.
Troubleshooting Guides
Problem: Low or No Enzyme Activity in the D-Sorbitol 6-Phosphate Assay
Possible Cause: Interference from metal ion chelators (e.g., EDTA) present in the sample or buffers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected metal ion chelator interference.
Mitigation Strategies:
-
Use Chelator-Free Reagents: When preparing samples, opt for protease inhibitor cocktails that are explicitly labeled as "EDTA-free."
-
Remove the Chelator: If the chelator is already present in your sample, it can be removed through methods like dialysis or buffer exchange using a desalting column.
-
Saturate the Chelator: Carefully titrate your assay buffer with the required divalent cations (MgCl₂ and ZnCl₂) to neutralize the chelator before adding your enzyme. This should be done cautiously, as excessive metal ions can also be inhibitory.
Data Presentation
The following table summarizes the expected impact of the common metal ion chelator EDTA on the key enzymes in a D-Sorbitol 6-phosphate assay. The inhibitory concentrations are based on typical ranges observed for metalloenzymes and should be empirically verified for your specific assay conditions.
| Enzyme | Required Metal Ion | Effect of EDTA | Typical Inhibitory Concentration Range |
| Sorbitol-6-phosphate phosphatase | Magnesium (Mg²⁺) | Inhibition due to chelation of Mg²⁺ | 0.1 - 5 mM |
| Sorbitol dehydrogenase | Zinc (Zn²⁺) | Inhibition due to chelation of Zn²⁺[1] | 0.1 - 5 mM |
Experimental Protocols
Protocol: Divalent Cation Rescue Experiment
This experiment is designed to confirm if the observed inhibition of your D-Sorbitol 6-phosphate assay is due to the presence of a metal ion chelator.
Materials:
-
Your complete D-Sorbitol 6-phosphate assay mixture (buffer, substrate, cofactors)
-
The enzyme preparation for your assay
-
Your test sample suspected of containing a chelator
-
Stock solutions of MgCl₂ (e.g., 1 M) and ZnCl₂ (e.g., 100 mM)
-
Control sample (known to be free of chelators)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Set up Control Reactions:
-
Prepare your standard assay reaction with the control sample.
-
Initiate the reaction by adding the enzyme and measure the rate of NADH production (increase in A340). This will serve as your baseline activity.
-
-
Set up Test Reactions:
-
Prepare your standard assay reaction with the test sample.
-
Initiate the reaction by adding the enzyme and measure the rate of NADH production. If the activity is significantly lower than the control, proceed to the next step.
-
-
Perform the Rescue:
-
To the inhibited test reaction, add a small volume of the MgCl₂ and ZnCl₂ stock solutions to achieve a final concentration in the range of 1-10 mM for MgCl₂ and 10-100 µM for ZnCl₂.
-
Immediately resume monitoring the reaction.
-
-
Analyze the Results:
-
If the enzyme activity is restored to a level comparable to the control reaction after the addition of the metal ions, it strongly indicates that a metal ion chelator in your test sample was responsible for the initial inhibition.
-
Mandatory Visualizations
D-Sorbitol 6-Phosphate Assay Signaling Pathway
Caption: Enzymatic cascade in a typical D-Sorbitol 6-phosphate assay.
Mechanism of Chelator Interference
Caption: How metal ion chelators inactivate metalloenzymes.
References
Ensuring complete dissolution of D-Sorbitol 6-phosphate barium salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete dissolution of D-Sorbitol 6-phosphate barium salt for experimental use.
Troubleshooting Guide: Achieving Complete Dissolution
Researchers may encounter challenges in dissolving this compound due to its chemical properties. This guide provides a systematic approach to identify and resolve common dissolution issues.
Problem: this compound does not fully dissolve, resulting in a cloudy or precipitated solution.
Initial Steps & Observations
Before proceeding to advanced troubleshooting, ensure the following:
-
The compound is this compound, which typically appears as a white powder.[]
-
You are using a high-purity solvent (e.g., deionized or distilled water).
Troubleshooting Workflow
The following diagram outlines a step-by-step workflow to troubleshoot dissolution problems.
Caption: Troubleshooting workflow for dissolving this compound.
Factors Influencing Solubility
Several factors can impact the dissolution of phosphate salts. Understanding these can help in preemptively avoiding issues.
Caption: Key factors influencing the solubility of phosphate salts.
Experimental Protocols
Protocol for Dissolving this compound
-
Preparation:
-
Weigh the desired amount of this compound in a clean, sterile container.
-
Add approximately 80% of the final desired volume of high-purity water (e.g., Milli-Q® or deionized water).
-
-
Initial Dissolution:
-
Stir the solution at room temperature using a magnetic stirrer for 15-20 minutes.
-
-
Troubleshooting Steps (if not fully dissolved):
-
pH Adjustment: While stirring, slowly add dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise to lower the pH to a range of 3-5. Phosphate salts are generally more soluble in acidic conditions.[2][3]
-
Gentle Heating: If the solution remains cloudy, warm it in a water bath to 30-40°C while continuing to stir. Avoid boiling.
-
Sonication: If aggregates are still present, place the container in a bath sonicator for 5-15 minutes.
-
-
Final Steps:
-
Once the solid is completely dissolved, adjust the pH to the desired level for your experiment using an appropriate buffer or base (e.g., dilute NaOH). Be aware that increasing the pH may cause precipitation if the solution is near saturation.
-
Bring the solution to the final volume with high-purity water.
-
Sterile-filter the solution through a 0.22 µm filter if required for your application.
-
Data Presentation
Table 1: Influence of Conditions on this compound Dissolution
| Parameter | Condition | Observation | Recommendation |
| Solvent | High-Purity Water | Generally the preferred solvent. | Start with high-purity water before adding buffer components. |
| Buffered Solutions (e.g., PBS containing Ca²⁺, Mg²⁺) | Risk of precipitation of calcium or magnesium phosphate.[4] | Dissolve the salt in water first, then add to the final buffer. | |
| pH | Acidic (pH 3-5) | Increased solubility. | Temporarily lower the pH to aid dissolution. |
| Neutral to Alkaline (pH ≥ 7) | Decreased solubility, potential for precipitation. | Avoid alkaline conditions during initial dissolution. | |
| Temperature | Room Temperature (~20-25°C) | May be sufficient for lower concentrations. | Standard starting condition. |
| Elevated (30-40°C) | Can increase the rate and extent of dissolution. | Use gentle warming if dissolution is slow or incomplete. |
Frequently Asked Questions (FAQs)
Q1: Why is my solution of this compound cloudy?
A1: A cloudy solution typically indicates incomplete dissolution or precipitation. This can be caused by several factors, including the pH of the solvent, the presence of other divalent cations (like Ca²⁺ or Mg²⁺), or the solution being supersaturated. Following the troubleshooting guide above can help resolve this issue.
Q2: Can I heat the solution to dissolve the salt faster?
A2: Yes, gentle heating to 30-40°C can aid dissolution. However, avoid high temperatures as this could potentially degrade the compound.
Q3: Is this compound soluble in organic solvents?
A3: While some sources suggest it may have non-aqueous solubility, specific data is limited.[5] For most biological applications, aqueous solutions are required. If you need to use an organic solvent, it is recommended to test solubility on a small scale first.
Q4: How does the barium salt form affect solubility compared to a sodium or potassium salt?
A4: Barium salts of phosphate compounds are often less soluble in water than their corresponding sodium or potassium counterparts. The Ba²⁺ ion can form insoluble precipitates, particularly in the presence of sulfates or if the pH is not optimal.
Q5: What is the recommended storage condition for a prepared solution?
A5: Based on the storage temperature of the solid compound (-20°C), it is recommended to store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[] The stability of the solution will depend on the solvent and final pH.
References
Technical Support Center: Minimizing Background Signal in Fluorescence-Based Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address high background fluorescence in experimental assays. Elevated background can obscure specific signals, leading to a poor signal-to-noise ratio and unreliable data. By identifying and mitigating the sources of background, you can significantly enhance the quality and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in my fluorescence assay?
High background fluorescence can originate from multiple sources within your experimental setup.[1] Identifying the specific cause is the first step toward resolving the issue. The main culprits include:
-
Autofluorescence from Biological Samples: Cellular components such as NADH, FAD, collagen, and elastin naturally emit light when excited, particularly in the blue-green spectral region.[2][3][4] This intrinsic fluorescence is often a significant contributor to background noise.[2] Dead cells are also a source of autofluorescence.[3][5]
-
Non-Specific Binding: This occurs when fluorescently labeled antibodies or reagents bind to unintended targets or surfaces within the sample.[6][7] This can be caused by inappropriate antibody concentrations, inadequate blocking, or electrostatic interactions.[6][8][9]
-
Reagents and Buffers: Components in cell culture media, such as phenol red and riboflavin, are inherently fluorescent.[4][10] Fetal Bovine Serum (FBS) also contains fluorescent molecules that can increase background.[4][10] Impurities or high concentrations of the fluorescent probe itself can also contribute.[4][11]
-
Consumables (Microplates & Slides): The material and color of your microplate are critical.[12] Polystyrene, a common material, can be autofluorescent.[5] Using clear or white plates for fluorescence assays can lead to higher background and well-to-well crosstalk compared to black plates.[12][13][14]
-
Insufficient Washing: Inadequate wash steps can leave unbound antibodies or detection reagents in the wells, leading to increased background noise.[15][16][17]
-
Instrument and Environmental Factors: Background can also arise from the imaging system itself, including limitations in filters and optics, camera noise, and ambient light in the laboratory.[1]
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Caption: Key contributors to high background signal in fluorescence-based assays.
Q2: My blank and "no-cell" control wells show high fluorescence. What should I do?
High signal in control wells points to issues with reagents, buffers, or consumables rather than the biological sample itself.
-
Check Your Media and Buffers: For live-cell imaging, consider using a medium free of phenol red and with minimal serum supplementation.[10] Specialized low-autofluorescence media, such as FluoroBrite, can also be beneficial.[10]
-
Evaluate Your Microplates: For fluorescence intensity assays, black microplates are recommended as they reduce background noise, autofluorescence, and well-to-well crosstalk.[11][13][14] White plates are better suited for luminescence assays, and clear plates are for absorbance.[13] For cell-based assays requiring imaging, use black plates with clear bottoms.[12][14]
-
Run Reagent Controls: Prepare control wells containing only media and the fluorescent probe (no cells) to pinpoint background from your reagents.[4] Ensure all reagents are high-purity, correctly stored, and filtered if necessary to remove particulates.[18][19]
| Microplate Type | Recommended Assay | Rationale |
| Black, Opaque | Fluorescence Intensity | Absorbs stray light, minimizing background and crosstalk for the highest signal-to-blank ratios.[12][13][14] |
| Black, Clear-Bottom | Cell-Based Fluorescence, Microscopy | Allows for bottom-reading and cell visualization while black walls reduce lateral light scatter.[12][14][20] |
| White, Opaque | Luminescence | Reflects and amplifies the weak signals typical of chemiluminescent reactions.[13] |
| Clear | Absorbance (Colorimetric) | Allows for maximum light transmission through the sample.[13] |
Q3: How can I reduce autofluorescence from my cells or tissue?
Autofluorescence from the sample itself is a common challenge, especially with fixed tissues and certain cell types.[8]
-
Choose the Right Fluorophore: Shift to red or far-red shifted dyes (e.g., Alexa Fluor 647), as endogenous autofluorescence is most prominent in the blue-green region of the spectrum.[5][10][21] Using brighter fluorophores like PE or APC can also help the specific signal overcome the background.[3]
-
Optimize Fixation: Aldehyde-based fixatives (formaldehyde, glutaraldehyde) can induce autofluorescence.[21] Minimize fixation time or switch to an organic solvent fixative like ice-cold methanol or ethanol.[2][5] If aldehyde fixation is necessary, you can treat samples with a reducing agent like sodium borohydride.[5][21]
-
Sample Preparation: For tissue samples, perfuse with PBS before fixation to remove red blood cells, which contain autofluorescent heme groups.[5][21] For flow cytometry, use a viability dye to gate out and exclude dead cells, which are highly autofluorescent.[3][5]
-
Use Quenching Agents: Commercially available reagents like TrueBlack® or treatments with Sudan Black B can effectively quench autofluorescence, particularly from lipofuscin granules in aging tissues.[8][21][22]
| Endogenous Source | Typical Emission Range | Recommended Mitigation Strategy |
| NADH, Flavins | 350-550 nm (Blue-Green) | Use red-shifted fluorophores (>600 nm).[3][10] |
| Collagen, Elastin | 350-550 nm (Blue-Green) | Use red-shifted fluorophores; enzymatic digestion (collagenase) if compatible.[3] |
| Lipofuscin | 500-695 nm (Broad) | Treat with quenching agents like Sudan Black B or TrueBlack®.[8][21] |
| Red Blood Cells (Heme) | Broad Spectrum | Perfuse tissue with PBS prior to fixation.[21] |
Q4: I suspect non-specific antibody binding. How can I improve my staining protocol?
Non-specific binding of primary or secondary antibodies is a major source of background that can be addressed through careful optimization of blocking, washing, and antibody concentration.[6]
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Caption: A logical workflow for troubleshooting high background fluorescence.
Protocol 1: Antibody Titration to Determine Optimal Concentration
This protocol helps find the antibody dilution that provides the highest signal-to-noise ratio.
-
Preparation: Prepare a series of dilutions for your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000) in a suitable dilution buffer (e.g., PBS with 1% BSA).[23]
-
Application: Prepare identical samples (e.g., cells on coverslips or wells in a plate). Apply each antibody dilution to a different sample.[23]
-
Controls: Include a "no primary antibody" control to assess the non-specific binding of the secondary antibody.[23]
-
Staining: Proceed with your standard incubation and secondary antibody staining protocol, keeping all other variables constant.
-
Imaging: Acquire images from all samples using the exact same instrument settings (e.g., exposure time, gain, laser power).[23]
-
Analysis: Measure the mean fluorescence intensity of the specific signal and a background region for each dilution. Calculate the signal-to-noise ratio (Specific Signal / Background Signal).
Protocol 2: Optimizing Wash Steps
Effective washing is crucial for removing unbound reagents.[16]
-
Buffer Composition: Use a wash buffer like PBS or TBS containing a mild non-ionic detergent (e.g., 0.05% Tween-20) to help reduce non-specific interactions.[24][25]
-
Volume and Cycles: Use a wash volume that is at least equal to, or greater than, the coating volume of the well (typically 200-300 µL for a 96-well plate).[15] Perform at least 3-5 wash cycles.[15][24] Insufficient washing is a common cause of high background.[17]
-
Soak Time: For assays like ELISA, including a brief 30-second soak between aspiration and dispensing of the wash buffer can improve removal of unbound material.[17][26]
-
Aspiration: Ensure complete aspiration of the wash buffer after the final wash, as residual volume can dilute subsequent reagents.[15][17] Invert the plate and blot it on a clean paper towel.[17] Do not let the wells dry out completely.[17]
Protocol 3: Effective Blocking
The goal of blocking is to cover non-specific binding sites on the plate or sample.[16]
-
Choosing a Blocker: Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or normal serum. The serum used should be from the same species as the secondary antibody host to prevent cross-reactivity.[27][28][29]
-
Buffer System: Be consistent with your buffer system (e.g., TBS or PBS) throughout the blocking, antibody dilution, and wash steps.[18][30] Note that if you are detecting phosphorylated proteins, avoid PBS as the phosphate can interfere with antibody binding.[29][31]
-
Incubation: Increase the blocking incubation time (e.g., from 30 minutes to 1 hour at room temperature) or perform the incubation overnight at 4°C.[23][26]
-
Optimization: If background persists, try increasing the concentration of the blocking agent (e.g., from 1% to 5% BSA) or test different types of blocking buffers.[26][28]
References
- 1. austinblanco.com [austinblanco.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. bosterbio.com [bosterbio.com]
- 4. benchchem.com [benchchem.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. biotium.com [biotium.com]
- 9. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 12. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [promega.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. greenelephantbiotech.com [greenelephantbiotech.com]
- 15. bosterbio.com [bosterbio.com]
- 16. biocompare.com [biocompare.com]
- 17. Top 10 Tips for ELISA [jacksonimmuno.com]
- 18. Optimize Your Fluorescent Western Blocking and Washing Steps - Advansta Inc. [advansta.com]
- 19. benchchem.com [benchchem.com]
- 20. pepolska.pl [pepolska.pl]
- 21. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 22. biotium.com [biotium.com]
- 23. benchchem.com [benchchem.com]
- 24. How to Perform an ELISA Wash Step Without Cross-Contamination [synapse.patsnap.com]
- 25. researchgate.net [researchgate.net]
- 26. arp1.com [arp1.com]
- 27. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 28. researchgate.net [researchgate.net]
- 29. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 30. youtube.com [youtube.com]
- 31. licorbio.com [licorbio.com]
Validation & Comparative
A Comparative Guide to the Enzymatic Kinetics of D-Sorbitol 6-Phosphate Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic properties of key enzymes involved in the metabolism of D-Sorbitol 6-phosphate: Sorbitol-6-phosphate dehydrogenase (S6PDH) and Sorbitol-6-phosphate phosphatase (S6PP). Understanding the kinetics of these enzymes is crucial for research in areas such as carbohydrate metabolism, metabolic engineering, and the development of therapeutic agents targeting these pathways.
Executive Summary
D-Sorbitol 6-phosphate is a key intermediate in sorbitol metabolism. Its fate is primarily determined by the action of two enzymes: Sorbitol-6-phosphate dehydrogenase (S6PDH), which reversibly converts it to fructose-6-phosphate, and Sorbitol-6-phosphate phosphatase (S6PP), which hydrolyzes it to sorbitol. This guide presents a comparative analysis of their kinetic parameters, detailed experimental protocols for their activity assays, and visual representations of the metabolic pathway and experimental workflows.
Enzyme Kinetics Comparison
The following tables summarize the key kinetic parameters for S6PDH and S6PP from various sources, providing a basis for comparing their efficiency and substrate specificity.
Sorbitol-6-Phosphate Dehydrogenase (S6PDH)
S6PDH (EC 1.1.1.140) catalyzes the NAD(P)+-dependent oxidation of D-sorbitol 6-phosphate to D-fructose 6-phosphate.[1][2]
| Enzyme Source | Substrate | Km | Vmax / Specific Activity | kcat | kcat/Km | Cofactor | Reference |
| Eriobotrya japonica (Loquat) Leaves | D-Sorbitol 6-phosphate | 2.22 mM | Not Reported | Not Reported | Not Reported | NADP+ | [3] |
| Eriobotrya japonica (Loquat) Leaves | D-Glucose 6-phosphate (reverse reaction) | 11.6 mM | Not Reported | Not Reported | Not Reported | NADPH | [3] |
| Escherichia coli | D-Fructose 6-phosphate (reverse reaction) | 0.57 mM | 147 U/mg | Not Reported | Not Reported | NADH | [4] |
Note: Kinetic data for S6PDH with alternative substrates is limited. Studies on the enzyme from loquat leaves have shown that it does not utilize mannitol-1-phosphate or fructose-6-phosphate as substrates in the oxidative direction.[3] Further research is required to fully characterize the substrate promiscuity of S6PDH from various organisms.
Sorbitol-6-Phosphate Phosphatase (S6PP)
S6PP (EC 3.1.3.50) catalyzes the hydrolysis of D-sorbitol 6-phosphate to D-sorbitol and inorganic phosphate.[5]
| Enzyme Source | Substrate | Km | Maximal Specific Activity | Inhibitors | Reference |
| Malus domestica (Apple) Leaves | D-Sorbitol 6-phosphate | 0.85 mM | 89.8 µmol min-1 mg-1 | Sorbitol (competitive, Ki = 109 mM), Fluoride, Vanadate, Molybdate, Inorganic Phosphate | [5] |
| Saccharomyces cerevisiae (Yeast) | D-Sorbitol 6-phosphate | Not Reported | Not Reported | Not Reported | [5] |
Note: A polyol phosphate phosphatase with activity towards sorbitol-6-phosphate has been identified in yeast.[5] However, detailed kinetic parameters for this enzyme with sorbitol-6-phosphate as a substrate are not yet available.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Spectrophotometric Assay for Sorbitol-6-Phosphate Dehydrogenase (S6PDH) Activity
This protocol is based on the principle of monitoring the increase in absorbance at 340 nm resulting from the reduction of NADP+ to NADPH.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0
-
Substrate Solution: 10 mM D-Sorbitol 6-phosphate solution in assay buffer
-
Cofactor Solution: 5 mM NADP+ solution in assay buffer
-
Enzyme Solution: Purified or partially purified S6PDH diluted in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a concentration that yields a linear reaction rate for at least 3-5 minutes.
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Set the spectrophotometer to a wavelength of 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 30 °C).
-
In a 1 mL cuvette, prepare the reaction mixture by adding:
-
850 µL of Assay Buffer
-
100 µL of Substrate Solution (final concentration: 1 mM)
-
50 µL of Cofactor Solution (final concentration: 0.25 mM)
-
-
Mix the contents of the cuvette by gentle inversion and incubate for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 50 µL of the Enzyme Solution to the cuvette.
-
Immediately start monitoring the change in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).
-
To determine the Km for D-Sorbitol 6-phosphate, vary its concentration while keeping the NADP+ concentration constant and saturating.
-
To determine the Km for NADP+, vary its concentration while keeping the D-Sorbitol 6-phosphate concentration constant and saturating.
Colorimetric Assay for Sorbitol-6-Phosphate Phosphatase (S6PP) Activity
This protocol is based on the quantification of inorganic phosphate released from the hydrolysis of D-sorbitol 6-phosphate using a colorimetric method.
Materials:
-
Assay Buffer: 50 mM MES-NaOH, pH 6.8, containing 10 mM MgCl2
-
Substrate Solution: 20 mM D-Sorbitol 6-phosphate solution in assay buffer
-
Enzyme Solution: Purified or partially purified S6PP diluted in a suitable buffer.
-
Color Reagent: A malachite green-ammonium molybdate colorimetric reagent for phosphate detection.
-
Stopping Solution: 10% (w/v) Trichloroacetic acid (TCA)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the Assay Buffer and the Enzyme Solution in a microcentrifuge tube.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30 °C) for 5 minutes.
-
Initiate the reaction by adding the Substrate Solution to a final concentration of 2 mM.
-
Incubate the reaction for a fixed period (e.g., 10-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding an equal volume of the Stopping Solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Transfer a known volume of the supernatant to a new tube or a microplate well.
-
Add the Color Reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).
-
Determine the amount of inorganic phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.
-
Calculate the specific activity of the enzyme (µmol of phosphate released per minute per mg of protein).
-
To determine the Km for D-Sorbitol 6-phosphate, vary its concentration in the reaction mixture.
Visualizations
The following diagrams, generated using the DOT language, illustrate the metabolic context and experimental workflow for the validation of enzyme kinetics with D-Sorbitol 6-phosphate.
Caption: Metabolic fate of D-Sorbitol 6-Phosphate.
Caption: Workflow for S6PDH kinetic validation.
References
- 1. Sorbitol-6-phosphate 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Purification and Characteristics of Sorbitol-6-phosphate Dehydrogenase from Loquat Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and functional characterization of a yeast sugar alcohol phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: D-Sorbitol 6-Phosphate and D-Glucose 6-Phosphate as Enzymatic Substrates
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar substrates is paramount for accurate experimental design and interpretation. This guide provides a comprehensive comparison of D-Sorbitol 6-phosphate and D-Glucose 6-phosphate as substrates for their respective primary dehydrogenases, supported by experimental data, detailed protocols, and pathway visualizations.
This comparison focuses on the kinetic performance of Sorbitol-6-phosphate dehydrogenase (S6PDH) with D-Sorbitol 6-phosphate and Glucose-6-phosphate dehydrogenase (G6PDH) with D-Glucose 6-phosphate. These enzymes represent the entry points for these substrates into significant metabolic pathways: the polyol pathway and the pentose phosphate pathway, respectively.
Quantitative Performance Analysis
The efficiency with which an enzyme utilizes its substrate is a critical factor in metabolic regulation. The following table summarizes key kinetic parameters for S6PDH and G6PDH, offering a quantitative basis for comparing the performance of D-Sorbitol 6-phosphate and D-Glucose 6-phosphate as substrates.
| Enzyme | Substrate | Source Organism | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Cofactor | Reference |
| Sorbitol-6-phosphate Dehydrogenase (S6PDH) | D-Sorbitol 6-phosphate | Loquat (Eriobotrya japonica) leaves | 2.22 mM | Not specified | NADP+ | [1] |
| Sorbitol-6-phosphate Dehydrogenase (S6PDH) | D-Glucose 6-phosphate | Loquat (Eriobotrya japonica) leaves | 11.6 mM | Not specified | NADPH | [1] |
| Glucose-6-phosphate Dehydrogenase (G6PDH) | D-Glucose 6-phosphate | Pig Liver | 36 µM | Not specified | NADP+ | [2][3] |
| Glucose-6-phosphate Dehydrogenase (G6PDH) | D-Glucose 6-phosphate | Rat Liver | 0.17 ± 0.07 mM | 4.48 ± 1.03 µmol H₂ cm⁻³ min⁻¹ | NADP+ | [4] |
| Glucose-6-phosphate Dehydrogenase (G6PDH) | D-Glucose 6-phosphate | Helicobacter pylori | 75.0 µM | Not specified | NADP+ | [5] |
| Glucose-6-phosphate Dehydrogenase (G6PDH) | D-Glucose 6-phosphate | Favism Patients (Human) | 3.33 mM | 0.263 IU/ml | NADP+ | [6] |
| Glucose-6-phosphate Dehydrogenase (G6PDH) | D-Glucose 6-phosphate | Chicken Liver | 0.082 mM | Not specified | NADP+ | [7] |
Key Observations:
-
The Km value of G6PDH for D-Glucose 6-phosphate is consistently in the micromolar to low millimolar range across various species, indicating a high affinity of the enzyme for its substrate.[2][4][5][7]
-
In contrast, the Km of S6PDH from loquat leaves for D-Sorbitol 6-phosphate is significantly higher at 2.22 mM, suggesting a lower affinity compared to G6PDH for its respective substrate.[1]
-
Interestingly, S6PDH can also utilize D-Glucose 6-phosphate as a substrate, albeit with a much higher Km of 11.6 mM, indicating a substantially lower affinity for this substrate compared to D-Sorbitol 6-phosphate.[1]
Metabolic Significance and Signaling Pathways
D-Glucose 6-phosphate is a central hub in cellular metabolism, primarily entering the Pentose Phosphate Pathway (PPP) , which is crucial for generating NADPH and precursors for nucleotide biosynthesis.[8] D-Sorbitol 6-phosphate, on the other hand, is an intermediate in the Polyol Pathway , a two-step metabolic route that converts glucose to fructose.[9]
Pentose Phosphate Pathway
The PPP is a vital metabolic pathway that runs parallel to glycolysis. Its primary functions are the production of NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and the synthesis of pentose sugars required for nucleotide and nucleic acid synthesis.[8]
Caption: The Pentose Phosphate Pathway.
Polyol Pathway
The polyol pathway becomes particularly active during periods of high glucose concentration.[9] It involves the reduction of glucose to sorbitol, followed by the oxidation of sorbitol to fructose. The phosphorylated intermediate, D-Sorbitol 6-phosphate, is a key component of this pathway in many organisms.
Caption: The Polyol Pathway Variants.
Experimental Protocols
Accurate and reproducible experimental design is fundamental to generating reliable kinetic data. Below are detailed methodologies for the key enzymes discussed.
Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity Assay
This spectrophotometric assay measures the rate of NADP+ reduction to NADPH, which is directly proportional to G6PDH activity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 10 mM MgCl₂.[10]
-
Substrate Solution: 200 µM D-Glucose 6-phosphate (G6P).[10]
-
Cofactor Solution: 200 µM NADP+.[10]
-
Purified G6PDH enzyme.
-
96-well microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm.[10]
Procedure:
-
Prepare the reaction mixture in each well of the 96-well plate by adding the assay buffer.
-
Add the purified G6PDH enzyme to the wells.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a few minutes to allow for thermal equilibration.
-
Initiate the reaction by adding the G6P substrate and NADP+ cofactor solution to each well.
-
Immediately place the plate in a spectrophotometer pre-set to the desired temperature.
-
Monitor the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total of 10-20 minutes.[10]
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.
-
To determine Km and Vmax, the assay is repeated with varying concentrations of G6P while keeping the NADP+ concentration constant and saturating.
Caption: G6PDH Assay Workflow.
Sorbitol-6-Phosphate Dehydrogenase (S6PDH) Activity Assay
This assay is also spectrophotometric and monitors the oxidation of NADPH to NADP+ or the reduction of NADP+ to NADPH, depending on the reaction direction being studied.
Materials:
-
Assay Buffer: A suitable buffer with an optimal pH for the enzyme (e.g., Tris-HCl, pH 7.0-9.0 for the reduction of glucose-6-phosphate, or a higher pH like 9.8 for the oxidation of sorbitol-6-phosphate).[1]
-
Substrate Solution: D-Sorbitol 6-phosphate or D-Glucose 6-phosphate at various concentrations.
-
Cofactor Solution: NADP+ or NADPH.[1]
-
Purified S6PDH enzyme.
-
Spectrophotometer.
Procedure:
-
The general procedure is similar to the G6PDH assay. The reaction mixture containing the assay buffer and enzyme is prepared.
-
The reaction is initiated by the addition of the substrate (D-Sorbitol 6-phosphate or D-Glucose 6-phosphate) and the appropriate cofactor (NADP+ for oxidation, NADPH for reduction).
-
The change in absorbance at 340 nm is monitored over time. A decrease in absorbance indicates NADPH oxidation, while an increase indicates NADP+ reduction.
-
Initial velocities are calculated from the linear phase of the reaction.
-
Km and Vmax values are determined by measuring the initial velocities at various substrate concentrations.
Conclusion
The comparative analysis reveals distinct kinetic profiles for D-Sorbitol 6-phosphate and D-Glucose 6-phosphate as substrates for their respective dehydrogenases. D-Glucose 6-phosphate is utilized with high efficiency by G6PDH, reflecting its central role in cellular metabolism. D-Sorbitol 6-phosphate is a specific substrate for S6PDH, an enzyme with a comparatively lower affinity for its substrate. The ability of S6PDH to also process D-Glucose 6-phosphate, albeit with very low affinity, suggests potential for substrate competition under specific physiological or pathological conditions where concentrations of these metabolites may be altered. This guide provides the foundational data and methodologies for researchers to further explore the intricate roles of these two phosphorylated sugars and their metabolic pathways in health and disease.
References
- 1. Purification and Characteristics of Sorbitol-6-phosphate Dehydrogenase from Loquat Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A kinetic study of glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bingol.edu.tr [bingol.edu.tr]
- 8. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Polyol pathway - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Substrates for Sorbitol-6-Phosphate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of sorbitol-6-phosphate dehydrogenase (S6PDH) with its native substrate, sorbitol-6-phosphate, and potential alternative substrates. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers investigating carbohydrate metabolism, enzyme specificity, and the development of novel therapeutics.
Comparison of Substrate Performance
Sorbitol-6-phosphate dehydrogenase (EC 1.1.1.140) is a key enzyme in the polyol pathway, catalyzing the NAD(P)+-dependent oxidation of sorbitol-6-phosphate to fructose-6-phosphate. While highly specific for its native substrate, studies have explored the ability of S6PDH from different sources to utilize other sugar phosphates. This section summarizes the kinetic parameters of S6PDH with its native substrate and tested alternatives.
Table 1: Kinetic Parameters of Sorbitol-6-Phosphate Dehydrogenase with Various Substrates
| Substrate | Enzyme Source | Km (mM) | Vmax (relative %) | Notes |
| D-Sorbitol-6-Phosphate | Loquat (Eriobotrya japonica) leaves | 2.22 | 100 | Native substrate.[1] |
| D-Glucose-6-Phosphate | Loquat (Eriobotrya japonica) leaves | 11.6 | Not Reported | Functions as an alternative substrate.[1] |
| D-Sorbitol-6-Phosphate | Rice (Oryza sativa) | 7.21 ± 0.5 | 100 | Native substrate.[2] |
| D-Glucose-6-Phosphate | Rice (Oryza sativa) | 15.9 ± 0.2 | Not Reported | Functions as an alternative substrate.[2] |
| D-Mannose-6-Phosphate | Rice (Oryza sativa) | - | 0 | Not found to be an active substrate.[2] |
| D-Mannitol-1-Phosphate | Loquat (Eriobotrya japonica) leaves | - | 0 | Did not serve as a substrate.[1] |
| Fructose-6-Phosphate | Loquat (Eriobotrya japonica) leaves | - | 0 | Did not serve as a substrate in the direction of reduction.[1] |
Signaling Pathway and Experimental Workflow
To visualize the metabolic context and the experimental approach for substrate comparison, the following diagrams are provided.
Caption: Metabolic pathway showing the role of S6PDH.
Caption: Workflow for comparing S6PDH activity with different substrates.
Experimental Protocols
The following is a detailed methodology for a standard spectrophotometric assay to determine the kinetic parameters of sorbitol-6-phosphate dehydrogenase with its native and alternative substrates.
Objective: To measure the initial reaction velocities of S6PDH with different substrates to determine Km and Vmax values.
Principle: The enzymatic activity of S6PDH is determined by measuring the rate of NAD(P)+ reduction to NAD(P)H. The formation of NAD(P)H is monitored by the increase in absorbance at 340 nm.
I. Reagents and Buffers
-
Assay Buffer: 100 mM Tris-HCl, pH 9.5 (for the forward reaction, sorbitol-6-phosphate oxidation) or pH 7.0 (for the reverse reaction, fructose-6-phosphate reduction).
-
Cofactor Stock Solution: 20 mM NADP+ (or NAD+, depending on the enzyme's specificity) in purified water. Store in aliquots at -20°C.
-
Substrate Stock Solutions:
-
100 mM D-Sorbitol-6-Phosphate in purified water.
-
200 mM D-Glucose-6-Phosphate in purified water.
-
Other potential alternative substrates (e.g., 200 mM D-Mannose-6-Phosphate) in purified water.
-
Store all substrate stocks in aliquots at -20°C.
-
-
Enzyme Solution: Purified sorbitol-6-phosphate dehydrogenase diluted in cold assay buffer to a suitable concentration (e.g., 0.1 - 1.0 U/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5 minutes. Keep the enzyme on ice at all times.
II. Instrumentation
-
UV-Vis Spectrophotometer capable of measuring absorbance at 340 nm.
-
Temperature-controlled cuvette holder (e.g., set to 25°C or 30°C).
-
Quartz or UV-transparent disposable cuvettes with a 1 cm path length.
III. Assay Procedure
-
Reaction Mixture Preparation:
-
In a 1.5 mL microcentrifuge tube, prepare a reaction mixture for each substrate concentration to be tested. A typical 1 mL reaction mixture would consist of:
-
850 µL Assay Buffer
-
50 µL Cofactor Stock Solution (final concentration: 1 mM)
-
Variable volume of Substrate Stock Solution (to achieve the desired final concentration range, e.g., 0.1 to 10 times the expected Km).
-
Add purified water to bring the volume to 950 µL.
-
-
-
Pre-incubation:
-
Transfer the 950 µL reaction mixture to a cuvette.
-
Place the cuvette in the temperature-controlled spectrophotometer and incubate for 5 minutes to allow the temperature to equilibrate.
-
-
Initiation of Reaction:
-
Add 50 µL of the diluted Enzyme Solution to the cuvette.
-
Quickly mix the contents of the cuvette by gently inverting it with a piece of parafilm covering the top.
-
Immediately place the cuvette back into the spectrophotometer.
-
-
Data Collection:
-
Start monitoring the absorbance at 340 nm continuously for 5-10 minutes.
-
Record the absorbance values at regular intervals (e.g., every 15 or 30 seconds).
-
Perform a blank reaction for each substrate by replacing the enzyme solution with the same volume of assay buffer to measure any non-enzymatic reduction of the cofactor.
-
IV. Data Analysis
-
Calculate Initial Velocity (v0):
-
Subtract the rate of the blank reaction from the rate of the enzymatic reaction.
-
Plot absorbance at 340 nm versus time.
-
Determine the initial linear rate of the reaction (ΔA340/min).
-
Convert the rate of absorbance change to the rate of NAD(P)H formation using the Beer-Lambert law (ε of NAD(P)H at 340 nm is 6220 M-1cm-1).
-
v0 (µmol/min) = (ΔA340/min) / 6.22
-
-
-
Determine Kinetic Parameters:
-
Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the Km and Vmax values.
-
Alternatively, use a linear transformation of the Michaelis-Menten equation (e.g., Lineweaver-Burk plot) for a graphical estimation of the kinetic parameters.
-
By following this protocol, researchers can systematically evaluate the activity of sorbitol-6-phosphate dehydrogenase with a variety of potential alternative substrates and generate robust, comparable kinetic data.
References
- 1. Purification and Characteristics of Sorbitol-6-phosphate Dehydrogenase from Loquat Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and functional characterization of sorbitol-6-phosphate dehydrogenase protein from rice and structural elucidation by in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D-Sorbitol-6-Phosphate and Mannose-6-Phosphate in Enzyme Assays
For Immediate Publication
Shanghai, China – December 23, 2025 – For researchers, scientists, and drug development professionals engaged in the study of carbohydrate metabolism and related enzymatic pathways, the selection of appropriate substrates and effectors is paramount for generating accurate and reproducible data. This guide provides an objective comparison of D-sorbitol-6-phosphate (S6P) and mannose-6-phosphate (M6P), two critical hexose phosphates, in the context of enzyme assays. This publication outlines their respective enzymatic partners, presents comparative kinetic data, details relevant experimental protocols, and illustrates their positions in key metabolic pathways.
Introduction to D-Sorbitol-6-Phosphate and Mannose-6-Phosphate
D-sorbitol-6-phosphate is a phosphorylated sugar alcohol and a key intermediate in the polyol pathway. It is primarily known as the substrate for D-sorbitol-6-phosphate 2-dehydrogenase (S6PDH, EC 1.1.1.140), which catalyzes its reversible, NAD⁺-dependent oxidation to fructose-6-phosphate (F6P)[1][2]. This pathway is integral to fructose and mannose metabolism[2].
Mannose-6-phosphate is a central molecule in mannose metabolism and glycoprotein synthesis. It serves as the substrate for mannose-6-phosphate isomerase (MPI, EC 5.3.1.8), which interconverts M6P and F6P. Beyond its metabolic role, M6P is a crucial recognition marker for the transport of lysosomal enzymes[3].
Comparative Performance in Enzyme Assays
The primary application of these molecules in enzyme assays is as substrates for their respective enzymes. However, a significant interaction has been identified where M6P acts as a potent inhibitor of S6PDH, providing a critical point of comparison for researchers studying these pathways.
Quantitative Data Summary
The following table summarizes the kinetic parameters for the primary enzymes associated with S6P and M6P, as well as the inhibitory constant of M6P on S6PDH.
| Parameter | D-Sorbitol-6-Phosphate 2-Dehydrogenase (E. coli) | Mannose-6-Phosphate Isomerase (B. amyloliquefaciens) |
| Substrate | D-Fructose-6-Phosphate / D-Sorbitol-6-Phosphate | D-Mannose-6-Phosphate |
| Kₘ | 568 ± 66 µM (for F6P) | 7.62 mM |
| Inhibitor | D-Mannose-6-Phosphate | - |
| IC₅₀ | 7.5 ± 0.4 µM | - |
Data for S6PDH from E. coli was determined at 25°C[1]. Data for MPI from B. amyloliquefaciens was determined at 70°C.
This direct inhibitory relationship is a key consideration. The low micromolar IC₅₀ value indicates that even small concentrations of M6P can significantly impede the activity of S6PDH, a factor that must be accounted for in multiplex assays or when studying metabolic flux between these interconnected pathways[1][4].
Metabolic and Signaling Pathways
S6P and M6P are intermediates in closely related metabolic routes. S6P is part of the polyol pathway, which converts glucose to fructose via sorbitol[5][6]. M6P is central to mannose metabolism. Both pathways converge on fructose-6-phosphate, a key glycolytic intermediate. This intersection highlights the potential for metabolic crosstalk and regulatory feedback, as exemplified by the inhibition of S6PDH by M6P.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sorbitol-6-phosphate 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyol pathway - Wikipedia [en.wikipedia.org]
- 6. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
Comparative Guide to Substrate Analogue Inhibitors of Sorbitol-6-Phosphate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of known substrate analogue inhibitors of sorbitol-6-phosphate dehydrogenase (S6PDH), an enzyme involved in fructose and mannose metabolism. The information presented herein is intended to aid researchers in the fields of enzymology, metabolic diseases, and drug discovery.
Introduction to Sorbitol-6-Phosphate Dehydrogenase (S6PDH)
Sorbitol-6-phosphate dehydrogenase (EC 1.1.1.140) is a key enzyme that catalyzes the reversible NAD⁺/NADH-dependent oxidation of D-sorbitol 6-phosphate to D-fructose 6-phosphate.[1] This reaction is a crucial step in the polyol pathway, which is involved in fructose and mannose metabolism.[1] While the role of the polyol pathway and its first enzyme, aldose reductase, in diabetic complications is well-studied, the specific therapeutic potential of targeting S6PDH is an emerging area of interest.[2][3][4] Inhibition of S6PDH could provide a novel therapeutic strategy for managing metabolic disorders where the flux through the polyol pathway is implicated.
Comparison of Substrate Analogue Inhibitors
To date, a limited number of substrate analogue inhibitors of S6PDH have been characterized, primarily for the enzyme from Escherichia coli. These inhibitors are molecules that structurally resemble the enzyme's natural substrates, D-sorbitol 6-phosphate or D-fructose 6-phosphate.
| Inhibitor | Target Organism | IC50 (µM) | Km/IC50 Ratio | Reference |
| D-Mannose 6-phosphate | Escherichia coli | 7.5 ± 0.4 | ~76 | [5] |
| 5-Phospho-D-arabinonohydroxamic acid | Escherichia coli | 40 ± 1 | 14 | [5] |
| 5-Phospho-D-arabinonate | Escherichia coli | 48 ± 3 | 12 | [5] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity under the specified assay conditions.
The Km/IC50 ratio provides a measure of the inhibitor's potency relative to the substrate's affinity for the enzyme.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Enzyme Production and Purification (S6PDH from E. coli)
A detailed procedure for the production and purification of S6PDH from E. coli has been described.[5] This typically involves overexpressing the S6PDH gene in a suitable E. coli strain, followed by cell lysis and purification of the enzyme using chromatographic techniques.
Enzyme Inhibition Assay (Spectrophotometric Method)
The inhibitory activity of substrate analogues against S6PDH can be determined using a spectrophotometric assay. This method measures the decrease in NADH concentration at 340 nm as D-fructose 6-phosphate is reduced to D-sorbitol 6-phosphate.
Materials:
-
Purified S6PDH enzyme
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
D-Fructose 6-phosphate (F6P) solution
-
NADH solution
-
Substrate analogue inhibitor solutions at various concentrations
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, a fixed concentration of F6P (e.g., 500 µM), and a fixed concentration of NADH (e.g., 170 µM).[5]
-
Add varying concentrations of the substrate analogue inhibitor to the reaction mixture. A control reaction with no inhibitor should also be prepared.
-
Initiate the reaction by adding a specific amount of purified S6PDH enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD⁺.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Conclusion
The study of substrate analogue inhibitors of S6PDH is still in its early stages, with a few potent inhibitors identified for the E. coli enzyme. Further research is needed to discover and characterize inhibitors for S6PDH from other species, particularly human S6PDH, to validate it as a therapeutic target. The experimental protocols and workflows outlined in this guide provide a foundation for researchers to build upon in their efforts to develop novel modulators of the polyol pathway.
References
Comparative Analysis of Enzyme Cross-Reactivity with D-Sorbitol 6-Phosphate
For Researchers, Scientists, and Drug Development Professionals
D-Sorbitol 6-phosphate is a pivotal intermediate in the polyol pathway, a metabolic route that converts glucose to fructose. The primary enzyme governing its metabolism is Sorbitol-6-Phosphate Dehydrogenase (S6PDH). However, the potential for other enzymes to exhibit cross-reactivity with this phosphorylated sugar alcohol is a subject of considerable interest in metabolic research and for the development of targeted therapeutics. This guide provides an objective comparison of the performance of various enzymes with D-Sorbitol 6-phosphate, supported by available experimental data.
Quantitative Comparison of Enzyme Kinetics
The following table summarizes the known kinetic parameters of enzymes that interact with D-Sorbitol 6-phosphate. It is important to note that comprehensive kinetic data for a wide range of enzymes with this specific substrate is still an active area of research.
| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | K_i (µM) | Notes |
| Sorbitol-6-Phosphate Dehydrogenase (Aldose-6-phosphate reductase) | Malus domestica (Apple) leaves | D-Sorbitol 6-phosphate | 3.9 | - | - | The enzyme also reduces D-glucose 6-phosphate with a K_m of 20 mM.[1] |
| Sorbitol-6-Phosphate Dehydrogenase | Rice (Oryza sativa) | D-Sorbitol 6-phosphate | 7.21 ± 0.5 | - | - | The recombinant protein was also active with glucose-6-phosphate (K_m = 15.9 ± 0.2 mM) but not mannose-6-phosphate.[2] |
| Phosphoglucose Isomerase (PGI), Cytosolic | Malus domestica (Apple) leaves | D-Fructose 6-phosphate | - | - | 61 | D-Sorbitol 6-phosphate acts as a competitive inhibitor. |
| Phosphoglucose Isomerase (PGI), Chloroplastic | Malus domestica (Apple) leaves | D-Fructose 6-phosphate | - | - | 40 | D-Sorbitol 6-phosphate acts as a competitive inhibitor. |
| Sorbitol-6-phosphate 2-dehydrogenase | Escherichia coli | D-Fructose 6-phosphate | - | - | 7.5 ± 0.4 | D-Mannose 6-phosphate was found to be a potent inhibitor of the reduction of F6P. IC50 values for other substrate analogue inhibitors were also reported. |
Note: "-" indicates that the data was not available in the cited literature. K_m (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). A lower K_m value generally indicates a higher affinity of the enzyme for the substrate. k_cat (turnover number) represents the number of substrate molecules each enzyme site converts to product per unit time. K_i (inhibition constant) indicates the concentration of an inhibitor required to produce half-maximum inhibition.
Experimental Protocol: Spectrophotometric Assay for Enzyme Activity with D-Sorbitol 6-Phosphate
This protocol provides a detailed methodology for determining the kinetic parameters of enzymes that utilize D-Sorbitol 6-phosphate as a substrate, based on the principle of monitoring the change in absorbance of NAD(P)H.
Objective: To measure the initial velocity of an enzyme-catalyzed reaction with D-Sorbitol 6-phosphate.
Principle: The activity of dehydrogenases utilizing D-Sorbitol 6-phosphate can be determined by monitoring the production or consumption of NADH or NADPH, which absorb light at 340 nm. For S6PDH, the oxidation of D-Sorbitol 6-phosphate is coupled to the reduction of NADP⁺ to NADPH. The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity.
Materials:
-
Purified enzyme or cell-free extract
-
D-Sorbitol 6-phosphate solution (e.g., 100 mM stock)
-
NADP⁺ or NAD⁺ solution (e.g., 20 mM stock)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0-9.5, depending on the enzyme's optimal pH)
-
Spectrophotometer with temperature control
-
Quartz or UV-transparent cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of D-Sorbitol 6-phosphate and NADP⁺/NAD⁺ in the assay buffer at various concentrations to determine kinetic parameters.
-
-
Assay Setup:
-
Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at a constant value (e.g., 25°C or 37°C).
-
In a cuvette, prepare the reaction mixture by adding the following in order:
-
Assay buffer to a final volume of 1 mL.
-
NADP⁺ or NAD⁺ to a final saturating concentration (e.g., 1-2 mM).
-
D-Sorbitol 6-phosphate to the desired final concentration (e.g., ranging from 0.1 to 10 times the expected K_m).
-
-
-
Reaction Initiation and Measurement:
-
Mix the contents of the cuvette by gentle inversion.
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.
-
Initiate the reaction by adding a small, predetermined amount of the enzyme solution.
-
Immediately start recording the absorbance at 340 nm at fixed time intervals (e.g., every 15 seconds) for a period of 3-5 minutes. Ensure the reaction rate is linear during this period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Repeat the assay for each D-Sorbitol 6-phosphate concentration.
-
Plot V₀ versus substrate concentration and use non-linear regression analysis (e.g., Michaelis-Menten plot) to determine the K_m and V_max values.
-
Note: It is crucial to perform control experiments, including a reaction mixture without the enzyme (to check for non-enzymatic substrate degradation) and a reaction mixture without the substrate (to measure any endogenous NAD(P)H oxidase activity).
Visualization of Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic context of D-Sorbitol 6-phosphate and a typical experimental workflow for assessing enzyme kinetics.
Caption: Metabolic pathway showing the synthesis and conversion of D-Sorbitol 6-Phosphate.
Caption: Workflow for determining enzyme kinetic parameters with D-Sorbitol 6-Phosphate.
References
A Comparative Analysis of Sorbitol Metabolism Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of sorbitol metabolism across different species is critical. This guide provides a detailed comparative analysis of the key metabolic pathways, enzyme kinetics, and experimental protocols related to sorbitol, offering valuable insights for fields ranging from diabetic complication research to metabolic engineering.
Sorbitol, a sugar alcohol, is metabolized through various pathways across the biological spectrum. In mammals, the polyol pathway, which converts glucose to sorbitol and then to fructose, is of significant interest due to its implication in diabetic complications.[1][2] In contrast, microorganisms like bacteria and yeast utilize sorbitol as a carbon source through distinct enzymatic reactions, a characteristic that is harnessed in various biotechnological applications.[3] The genes encoding the enzymes of the polyol pathway are evolutionarily conserved from yeast to humans, suggesting a fundamental physiological role beyond its pathological implications.[4][5]
The Polyol Pathway in Mammals: A Double-Edged Sword
In mammals, including humans and rodents, sorbitol metabolism is primarily governed by the two-step polyol pathway.[1]
-
Glucose to Sorbitol: Aldose reductase catalyzes the reduction of glucose to sorbitol, with NADPH as a cofactor. This enzyme has a low affinity for glucose, meaning this reaction is most significant during periods of high glucose concentration (hyperglycemia).[2][6]
-
Sorbitol to Fructose: Sorbitol dehydrogenase (SDH) then oxidizes sorbitol to fructose, using NAD+ as a cofactor.[1][7]
However, the distribution and activity of these enzymes vary between tissues and species. Tissues such as the retina, kidneys, and Schwann cells have low levels of sorbitol dehydrogenase.[1] This enzymatic bottleneck can lead to the intracellular accumulation of sorbitol during hyperglycemia, causing osmotic stress and subsequent cellular damage, a key mechanism in the pathogenesis of diabetic complications like retinopathy, nephropathy, and neuropathy.[8][9]
Interestingly, studies have shown significant differences in sorbitol metabolism between rats and mice. For instance, the sorbitol concentration in the lens of diabetic rats is 10-100 times greater than in diabetic mice, which is attributed to the approximately 350-fold higher aldose reductase activity and 10-fold higher sorbitol dehydrogenase activity in the rat lens compared to the mouse lens.[10] This highlights the importance of species selection in preclinical studies of diabetic complications.
Sorbitol Metabolism in Microorganisms: A Source of Energy and Value-Added Products
In contrast to its role in mammalian pathology, sorbitol serves as a viable carbon source for many microorganisms.
Bacteria (e.g., Escherichia coli): E. coli can metabolize sorbitol, although it is not its preferred carbon source.[3] The pathway involves the phosphorylation of sorbitol to sorbitol-6-phosphate by a specific enzyme II of the phosphotransferase system (PTS).[11] Subsequently, sorbitol-6-phosphate dehydrogenase oxidizes sorbitol-6-phosphate to fructose-6-phosphate, which then enters glycolysis.[3][11] The expression of the genes for sorbitol utilization is often temperature-sensitive in certain strains like E. coli O157:H7.[11][12] Metabolic engineering strategies have been employed to enhance sorbitol utilization in E. coli for the production of recombinant proteins.[3]
Yeast (e.g., Saccharomyces cerevisiae): The metabolism of sorbitol in S. cerevisiae is more complex and strain-dependent. Some strains can utilize sorbitol as a sole carbon source, first converting it to fructose via sorbitol dehydrogenase, which then enters glycolysis.[13][14] However, in other contexts, particularly under osmotic stress, some yeast strains produce sorbitol.[15] The native sorbitol dehydrogenase in S. cerevisiae can catalyze the reversible reaction between sorbitol and fructose.[14]
Quantitative Comparison of Key Enzymes
The kinetic properties of aldose reductase and sorbitol dehydrogenase are crucial for understanding the metabolic flux through the sorbitol pathway in different species. The following tables summarize key kinetic parameters for these enzymes from various sources.
Table 1: Kinetic Parameters of Aldose Reductase
| Species | Substrate | Km | Vmax (appkcat) | Reference |
| Human (Placenta) | D-Glucose | ~600-fold less affinity than p-nitrobenzaldehyde | - | [16] |
| Rat (Lens) | D-Glucose | ~1000-fold less affinity than p-nitrobenzaldehyde | - | [16] |
| Bovine (Lens) | D,L-Glyceraldehyde | 4.7 mM | 1.2 U/mg | [8][17] |
| Bovine (Lens) | Glucose | 50 - 100 mM | - | [8] |
Table 2: Kinetic Parameters of Sorbitol Dehydrogenase
| Species | Substrate | Km (mM) | Reference |
| Human | Sorbitol | - | [18] |
| Chicken (Liver) | Sorbitol | 3.2 ± 0.54 | [18] |
| Sheep (Liver) | Sorbitol | - | [19] |
| Peach (Prunus persica) | Sorbitol | 37.7 | [20] |
| Fungal Source | D-Sorbitol | 3.4 | [20] |
| Faunimonas pinastri | D-Sorbitol | 7.51 | [21] |
| Arabidopsis thaliana | Sorbitol | - | [22] |
| Arabidopsis thaliana | Xylitol | - | [22] |
Signaling Pathways and Experimental Workflows
To visually represent the metabolic and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: The Polyol Pathway in Mammals.
Caption: Sorbitol Metabolism in E. coli.
Caption: Experimental Workflow for Aldose Reductase Activity Assay.
Detailed Experimental Protocols
Accurate measurement of enzyme activity is fundamental to comparative studies. Below are detailed methodologies for assaying aldose reductase and sorbitol dehydrogenase activity.
Aldose Reductase Activity Assay
This protocol is adapted from standard spectrophotometric assays.[23]
Principle: The activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate like D,L-glyceraldehyde.[8]
Reagents:
-
Assay Buffer: 0.067 M Phosphate buffer, pH 6.2.[23]
-
Enzyme Source: Purified recombinant human aldose reductase or tissue homogenate (e.g., rat lens).[23]
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH), stock solution in assay buffer.[23]
-
Substrate: DL-Glyceraldehyde, stock solution in assay buffer.[23]
-
Inhibitor (Optional): Test compound dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
In a UV-transparent 96-well plate or cuvette, add the assay buffer, enzyme solution, and inhibitor (or vehicle control).
-
Pre-incubate the mixture at 37°C for 10-15 minutes.[8]
-
Initiate the reaction by adding the substrate and NADPH.[8]
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-20 minutes.[8][24]
-
Calculate the rate of reaction from the linear portion of the absorbance versus time curve.
Sorbitol Dehydrogenase Activity Assay
This protocol is based on the NAD+-dependent oxidation of sorbitol.[25][26]
Principle: The activity of sorbitol dehydrogenase is determined by monitoring the increase in absorbance at 340 nm (for NADH production) or by a coupled colorimetric reaction.[26][27] The colorimetric assay often uses a diaphorase to reduce a tetrazolium salt (like MTT or WST-1) to a formazan dye, which can be measured at a specific wavelength (e.g., 565 nm for MTT).[25]
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 9.0.[27]
-
Enzyme Source: Serum, plasma, tissue homogenate, or cell lysate.[25]
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+), stock solution in assay buffer.[27]
-
Substrate: D-Sorbitol, stock solution in assay buffer.[27]
-
For Colorimetric Assay: Diaphorase and a tetrazolium salt (e.g., MTT).[25]
Procedure (Spectrophotometric at 340 nm):
-
In a cuvette, prepare a reaction mixture containing the assay buffer, NAD+, and D-sorbitol solution.[27]
-
Incubate the mixture at the desired temperature (e.g., 30°C or 37°C) for approximately 3 minutes to reach thermal equilibrium.[27]
-
Add the enzyme solution to the cuvette and mix.
-
Record the increase in absorbance at 340 nm over time.[27]
-
Calculate the rate of NADH formation from the linear portion of the curve.
Procedure (Colorimetric):
-
In a 96-well plate, add the sample (e.g., serum, cell lysate).[25]
-
Prepare a working reagent containing assay buffer, NAD+, substrate, diaphorase, and the tetrazolium salt.[25]
-
Add the working reagent to the wells to start the reaction.
-
Incubate at the desired temperature (e.g., 37°C).[25]
-
Measure the absorbance at the appropriate wavelength (e.g., 565 nm) at multiple time points.[25]
-
Calculate the enzyme activity based on the change in absorbance over time.
Conclusion
The metabolism of sorbitol exhibits significant diversity across species, with profound implications for both health and biotechnology. In mammals, the polyol pathway's role in diabetic complications underscores the importance of aldose reductase and sorbitol dehydrogenase as therapeutic targets. The marked differences in enzyme activities between rodents emphasize the need for careful model selection in preclinical research. In contrast, the efficient utilization of sorbitol by microorganisms presents opportunities for metabolic engineering to produce valuable bioproducts. A thorough understanding of these species-specific differences, supported by robust quantitative data and standardized experimental protocols, is essential for advancing research and development in these critical areas.
References
- 1. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 3. Engineering Escherichia coli to metabolize sorbitol as the sole carbon source for synthesis of recombinant L-Asparaginase-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The polyol pathway is an evolutionarily conserved system for sensing glucose uptake | PLOS Biology [journals.plos.org]
- 6. m.youtube.com [m.youtube.com]
- 7. thesciencenotes.com [thesciencenotes.com]
- 8. benchchem.com [benchchem.com]
- 9. Clinical significance of erythrocyte sorbitol-blood glucose ratios in type II diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of glucose, sorbitol and fructose accumulation in lens and liver of diabetic and insulin-treated rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Temperature-dependent fermentation of D-sorbitol in Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and functional characterization of a yeast sugar alcohol phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Rat lens aldose reductase: rapid purification and comparison with human placental aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
- 18. Steady-state kinetic properties of sorbitol dehydrogenase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The kinetic mechanism of sheep liver sorbitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Polyol specificity of recombinant Arabidopsis thaliana sorbitol dehydrogenase studied by enzyme kinetics and in silico modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. bioassaysys.com [bioassaysys.com]
- 26. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]
- 27. nipro.co.jp [nipro.co.jp]
A Comparative Guide to the Validation of HPLC Methods for D-Sorbitol 6-Phosphate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of D-Sorbitol 6-phosphate (S6P), a key intermediate in the polyol pathway, is critical. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. However, the successful implementation of an HPLC method hinges on its thorough validation to ensure data reliability and accuracy. This guide provides a comparative overview of a proposed HPLC method for S6P quantification, alongside alternative analytical techniques, with a focus on the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.
Comparison of Analytical Methods for D-Sorbitol 6-Phosphate Quantification
While a specific, pre-validated HPLC method for D-Sorbitol 6-phosphate was not found, a robust method can be developed based on existing protocols for similar sugar phosphates. The following table compares a proposed HPLC method with potential alternative quantification techniques.
| Parameter | Proposed HPLC-UV/RID Method | LC-MS/MS | HPAE-PAD | Enzymatic Assay |
| Principle | Chromatographic separation followed by UV or Refractive Index detection. | Chromatographic separation coupled with mass spectrometry for detection and quantification. | Anion-exchange chromatography with pulsed amperometric detection. | Measurement of the activity of an enzyme that specifically converts S6P, coupled to a detectable reaction (e.g., NAD+/NADH conversion). |
| Specificity | Moderate to high, dependent on chromatographic resolution from interfering compounds. | Very high, based on mass-to-charge ratio and fragmentation patterns. | High for carbohydrates, but may have co-elution issues with structurally similar compounds.[1] | Very high, dependent on enzyme specificity. |
| Sensitivity | Moderate. | Very high, capable of detecting trace levels.[2] | High.[3] | High, can be amplified. |
| Linearity & Range | Typically wide, e.g., 0.1-100 µg/mL. | Wide dynamic range.[4] | Good over a specific concentration range. | Generally narrower linear range. |
| Precision | High (RSD < 2%).[5] | High (RSD < 15%). | High. | Good, but can be influenced by enzyme stability and reaction conditions. |
| Accuracy | High (Recovery 98-102%). | High. | High. | High, dependent on accurate standards. |
| Throughput | Moderate to high. | High, especially with multiplexing. | Moderate. | Can be high with microplate format. |
| Instrumentation | Standard HPLC system with UV or RID detector. | LC system coupled to a tandem mass spectrometer. | Ion chromatography system. | Spectrophotometer or plate reader. |
| Sample Preparation | Deproteinization, filtration. | Deproteinization, filtration, possible derivatization.[2][3] | Minimal, direct injection of aqueous samples. | Specific buffer and cofactor preparation. |
| Cost | Moderate. | High. | High. | Low to moderate. |
Experimental Protocols
Proposed HPLC Method for D-Sorbitol 6-Phosphate Quantification
This proposed method is adapted from established procedures for other sugar phosphates.[6][7]
-
Chromatographic Conditions:
-
Column: A mixed-mode column such as Primesep SB or a suitable anion-exchange column.[7]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate at a controlled pH).[6][7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detector: UV detector at a low wavelength (e.g., 210 nm) if S6P has some absorbance, or a Refractive Index Detector (RID). An Evaporative Light Scattering Detector (ELSD) is also a viable option.[7][8]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Biological samples (e.g., cell lysates, tissue extracts) are deproteinized using perchloric acid or by ultrafiltration.
-
The supernatant is neutralized with a suitable base (e.g., potassium carbonate).
-
The sample is centrifuged to remove precipitated salts.
-
The final supernatant is filtered through a 0.22 µm syringe filter before injection.
-
-
Standard Preparation:
-
A stock solution of D-Sorbitol 6-phosphate is prepared in the mobile phase.
-
A series of calibration standards are prepared by diluting the stock solution to cover the expected concentration range of the samples.
-
Method Validation Protocol
The validation of the proposed HPLC method should be performed according to ICH guidelines to ensure it is suitable for its intended purpose.[5][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing blank samples, placebo formulations, and samples spiked with known impurities or related substances to ensure no interference at the retention time of S6P.[10]
-
Linearity: A series of at least five concentrations of the S6P standard are analyzed. The peak areas are plotted against the corresponding concentrations, and the linearity is evaluated by the correlation coefficient (r²) of the resulting calibration curve, which should be ≥ 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.[11]
-
Accuracy: Determined by spike recovery studies. Known amounts of S6P are added to a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.[5]
-
Precision:
-
Repeatability (Intra-assay precision): The analysis of a minimum of six replicate samples at the same concentration on the same day and by the same analyst. The relative standard deviation (RSD) should be evaluated.[11]
-
Intermediate Precision: The analysis of the same sample on different days, by different analysts, or with different equipment to assess the method's robustness under varied conditions.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
Visualizations
References
- 1. Determining Sorbitol in Complex Food Samples: HPAE-PAD Method [thermofisher.com]
- 2. Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorbitol Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. pharmtech.com [pharmtech.com]
- 6. HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 7. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. aaps.ca [aaps.ca]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Head-to-Head Comparison: Colorimetric vs. Fluorometric Assays for Sorbitol-6-Phosphate Detection
For researchers and drug development professionals investigating metabolic pathways, particularly those involving sugar alcohols, the accurate quantification of intermediates like sorbitol-6-phosphate is crucial. The choice of assay for this purpose can significantly impact experimental outcomes, with colorimetric and fluorometric methods being two of the most common approaches. This guide provides an objective comparison of these two assay types, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your research needs.
Quantitative Performance Comparison
The primary distinction between colorimetric and fluorometric assays lies in their sensitivity and dynamic range. Fluorometric assays generally offer higher sensitivity, allowing for the detection of lower concentrations of sorbitol-6-phosphate.[1]
| Parameter | Colorimetric Assay | Fluorometric Assay |
| Principle | Measures the change in absorbance of a colored product resulting from an enzyme-coupled reaction.[2][3] | Measures the fluorescence emitted from a product generated in an enzyme-coupled reaction.[1][4] |
| Detection Method | Spectrophotometer (absorbance at a specific wavelength, e.g., 450 nm or 565 nm).[2][5] | Fluorometer (excitation and emission at specific wavelengths, e.g., Ex/Em = 535/587 nm or 530-540/585-595 nm).[6][7] |
| Sensitivity | Generally in the micromolar (µM) range.[8] | Typically offers higher sensitivity, often in the sub-micromolar to low micromolar range.[9] |
| Linear Detection Range | A representative range is 5 to 1000 µM.[2] | A representative range is approximately 1 to 50 µM.[9] |
| Throughput | Amenable to high-throughput screening in 96-well plate format.[2] | Also well-suited for high-throughput screening in 96-well plate format. |
| Cost | Generally more cost-effective as it relies on standard spectrophotometers. | Can be more expensive due to the need for a fluorometer and potentially more costly reagents. |
| Interference | Can be susceptible to interference from colored compounds in the sample.[1] | Less prone to interference from colored compounds, but susceptible to quenching or interference from fluorescent compounds in the sample. |
Experimental Protocols
The following are generalized experimental protocols for colorimetric and fluorometric assays for sorbitol-6-phosphate. These are based on the common enzymatic reaction where sorbitol-6-phosphate is oxidized to fructose-6-phosphate, with the concomitant reduction of NAD⁺ to NADH. The detection of NADH is what differentiates the two methods.
Colorimetric Assay Protocol
This protocol is based on an enzyme-coupled reaction that produces a colored formazan dye.
-
Sample Preparation:
-
Homogenize solid samples (e.g., tissues) in an appropriate assay buffer.
-
Centrifuge the homogenate to pellet insoluble material.
-
Deproteinize samples, if necessary, using a 10 kDa spin column or by perchloric acid/KOH precipitation to remove enzymes that may interfere with the assay.[9][10]
-
Adjust the sample pH to a range of 7-8 if needed.[10]
-
-
Standard Curve Preparation:
-
Prepare a series of sorbitol-6-phosphate standards (e.g., 0, 10, 20, 30, 40, 50 µM) in the assay buffer.
-
-
Reaction Setup (96-well plate):
-
Add 50 µL of each standard and sample to separate wells.
-
Prepare a reaction mix containing:
-
Assay Buffer
-
Sorbitol-6-Phosphate Dehydrogenase
-
NAD⁺
-
A tetrazolium salt (e.g., MTT or WST-1) and an electron carrier (e.g., 1-mPMS).[5]
-
-
Add 50 µL of the reaction mix to each well.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Calculation:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the standard curve and determine the concentration of sorbitol-6-phosphate in the samples.
-
Fluorometric Assay Protocol
This protocol utilizes the same initial enzymatic reaction but employs a fluorescent probe for detection.
-
Sample Preparation:
-
Follow the same sample preparation steps as for the colorimetric assay to remove interferences.[9]
-
-
Standard Curve Preparation:
-
Prepare a more dilute series of sorbitol-6-phosphate standards suitable for the higher sensitivity of the assay (e.g., 0, 1, 2, 3, 4, 5 µM) in the assay buffer.
-
-
Reaction Setup (96-well plate):
-
Add 50 µL of each standard and sample to separate wells of a black 96-well plate to minimize light scatter.
-
Prepare a reaction mix containing:
-
Assay Buffer
-
Sorbitol-6-Phosphate Dehydrogenase
-
NAD⁺
-
A fluorescent probe (e.g., a resazurin-based probe that is converted to the highly fluorescent resorufin in the presence of NADH).
-
-
Add 50 µL of the reaction mix to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.[6]
-
-
Measurement:
-
Measure the fluorescence using a microplate fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[7]
-
-
Calculation:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the standard curve and determine the concentration of sorbitol-6-phosphate in the samples.
-
Visualizing the Methodologies
To further clarify the underlying principles and workflows, the following diagrams illustrate the biochemical pathway and the experimental procedures for both assay types.
Caption: Biochemical pathway for the colorimetric detection of sorbitol-6-phosphate.
Caption: Biochemical pathway for the fluorometric detection of sorbitol-6-phosphate.
Caption: Comparative experimental workflow for colorimetric and fluorometric assays.
Conclusion
The choice between a colorimetric and a fluorometric assay for sorbitol-6-phosphate quantification depends primarily on the specific requirements of the experiment.
Choose a colorimetric assay if:
-
You are working with relatively high concentrations of sorbitol-6-phosphate.
-
Cost is a significant consideration.
-
You have ready access to a standard spectrophotometer.
Choose a fluorometric assay if:
-
You need to detect very low levels of sorbitol-6-phosphate.
-
High sensitivity and a wider dynamic range are critical for your experiment.
-
Your samples have low background fluorescence.
By carefully considering these factors and the detailed protocols provided, researchers can confidently select the assay that will yield the most accurate and reliable data for their studies on sorbitol-6-phosphate metabolism.
References
- 1. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 2. assaygenie.com [assaygenie.com]
- 3. differencebetween.com [differencebetween.com]
- 4. Improved fluorometric enzymatic sorbitol assay in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Fructose-6-Phosphate (F-6-P) Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 8. Glucose-6-Phosphate Assay Kit (Colorimetric) (ab83426) | Abcam [abcam.com]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Substrate Specificity of Sorbitol-6-Phosphate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of sorbitol-6-phosphate dehydrogenase (S6PDH), a key enzyme in the polyol pathway. Understanding the kinetic properties of S6PDH and its interaction with various substrates is crucial for research in metabolic engineering, plant physiology, and the development of targeted therapeutics. This document summarizes key quantitative data, presents a detailed experimental protocol for kinetic analysis, and visualizes the relevant metabolic pathway and experimental workflow.
Substrate Specificity of Sorbitol-6-Phosphate Dehydrogenase: A Quantitative Comparison
Sorbitol-6-phosphate dehydrogenase (S6PDH) catalyzes the reversible NAD(P)H-dependent conversion of a sugar phosphate to its corresponding sugar alcohol phosphate. The primary substrate for this enzyme is D-sorbitol-6-phosphate in the oxidative direction and a hexose-6-phosphate (typically fructose-6-phosphate or glucose-6-phosphate) in the reductive direction.[1][2] The specificity of S6PDH for its substrates can vary depending on the source of the enzyme.
The following table summarizes the available kinetic parameters for S6PDH from different organisms with a range of potential substrates. A lower Michaelis constant (Km) indicates a higher affinity of the enzyme for the substrate.
| Enzyme Source | Substrate | Km (mM) | Notes |
| Loquat (Eriobotrya japonica) Leaves | Sorbitol-6-phosphate | 2.22 | NADP-dependent |
| Loquat (Eriobotrya japonica) Leaves | Glucose-6-phosphate | 11.6 | NADP-dependent |
| Loquat (Eriobotrya japonica) Leaves | Mannitol-1-phosphate | Not a substrate | - |
| Loquat (Eriobotrya japonica) Leaves | Fructose-6-phosphate | Not a substrate | - |
| Escherichia coli | Fructose-6-phosphate | - | NADH-dependent. D-mannose 6-phosphate is a potent inhibitor (IC50 = 7.5 µM).[3][4] |
Experimental Protocols
Determination of Michaelis-Menten Kinetic Parameters for Sorbitol-6-Phosphate Dehydrogenase
This protocol describes a standard method for determining the kinetic parameters of S6PDH by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NAD(P)H.
Materials:
-
Purified S6PDH enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Substrate stock solutions (e.g., 100 mM D-sorbitol-6-phosphate, 100 mM D-glucose-6-phosphate, and other potential substrates)
-
Cofactor stock solution (e.g., 10 mM NADP+ or NADH)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes
-
Micropipettes
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture. The final concentrations should be optimized based on known or expected Km values. A typical starting point is:
-
800 µL Assay Buffer
-
100 µL Cofactor solution (to a final concentration of 1 mM)
-
Varying concentrations of the substrate (e.g., from 0.1x Km to 10x Km)
-
Nuclease-free water to bring the volume to just under 1 mL.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to read absorbance at 340 nm.
-
Set the temperature to the desired value (e.g., 25°C or 37°C).
-
-
Assay Measurement:
-
Add the reaction mixture (without the enzyme) to a cuvette and place it in the spectrophotometer to zero the instrument (blank).
-
To initiate the reaction, add a small, known amount of purified S6PDH to the cuvette, mix quickly by gentle inversion, and start recording the absorbance at 340 nm for 3-5 minutes. The rate should be linear during the initial phase of the reaction.
-
Repeat the measurement for each concentration of the substrate.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law: v₀ (µmol/min) = (ΔA₃₄₀/min) / εNAD(P)H, where εNAD(P)H) (the molar extinction coefficient for NAD(P)H) is 6.22 mM⁻¹cm⁻¹.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizations
Sorbitol Synthesis Pathway in Rosaceae
The following diagram illustrates the key steps in the synthesis of sorbitol in plants of the Rosaceae family, where S6PDH plays a pivotal role.
Caption: Sorbitol synthesis pathway in the cytosol of Rosaceae plant cells.
Experimental Workflow for Determining S6PDH Substrate Specificity
This diagram outlines the logical flow of the experimental procedure to compare the activity of S6PDH with its primary substrate and potential alternatives.
Caption: Workflow for determining the substrate specificity of S6PDH.
References
- 1. Evolutionary dynamics and functional characterization of proximal duplicated sorbitol-6-phosphate dehydrogenase genes in Rosaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorbitol-6-phosphate 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Products of D-Sorbitol 6-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary metabolic fates of D-Sorbitol 6-phosphate, focusing on the enzymatic conversion to D-fructose 6-phosphate and an alternative dephosphorylation pathway. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive resource for researchers in metabolic engineering and drug development.
I. Comparison of Metabolic Pathways for D-Sorbitol 6-Phosphate
D-Sorbitol 6-phosphate is a key intermediate in sorbitol metabolism. Its primary reaction product is D-fructose 6-phosphate, a central glycolytic intermediate. An alternative pathway involves the dephosphorylation of D-Sorbitol 6-phosphate to produce sorbitol. This guide compares these two key reactions.
Quantitative Data Summary
The following table summarizes the kinetic parameters of the key enzymes involved in the two primary metabolic pathways of D-Sorbitol 6-phosphate.
| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Product |
| D-Sorbitol-6-phosphate 2-dehydrogenase | Malus domestica (Apple) | D-Sorbitol 6-phosphate | 12.0[1] | Not Reported | D-Fructose 6-phosphate |
| D-Glucose 6-phosphate | 2.8[1] | Not Reported | D-Sorbitol 6-phosphate | ||
| Sorbitol-6-phosphate Phosphatase | Malus domestica (Apple) Leaves | D-Sorbitol 6-phosphate | 0.85[2][3] | 89.8[2][3] | D-Sorbitol |
II. Metabolic Pathways of D-Sorbitol 6-Phosphate
The metabolic fate of D-Sorbitol 6-phosphate is primarily determined by the enzymatic activity present in the specific organism and cellular compartment. The two main pathways are the conversion to D-fructose 6-phosphate, which directly enters glycolysis, and the dephosphorylation to sorbitol, a sugar alcohol with various physiological roles.
III. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, including the enzyme assay for D-Sorbitol-6-phosphate 2-dehydrogenase and the quantification of reaction products using High-Performance Liquid Chromatography (HPLC).
A. Coupled Spectrophotometric Assay for D-Sorbitol-6-phosphate 2-dehydrogenase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of D-Sorbitol-6-phosphate 2-dehydrogenase by monitoring the reduction of NAD⁺ to NADH.
Principle:
The activity of D-Sorbitol-6-phosphate 2-dehydrogenase is determined by measuring the rate of NADH formation, which absorbs light at 340 nm. The reaction is coupled to a second enzyme, such as glucose-6-phosphate dehydrogenase, when measuring the reverse reaction.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
MgCl₂ (10 mM)
-
D-Fructose 6-phosphate (0.6 mM)
-
NADH (0.15 mM)
-
Purified D-Sorbitol-6-phosphate 2-dehydrogenase
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and D-Fructose 6-phosphate in a cuvette.
-
Add NADH to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the purified D-Sorbitol-6-phosphate 2-dehydrogenase enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
The initial linear rate of the reaction is used to calculate the enzyme activity. One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
B. Quantification of D-Sorbitol 6-Phosphate and D-Fructose 6-Phosphate by HPLC-ELSD
This protocol outlines a method for the separation and quantification of D-Sorbitol 6-phosphate and D-Fructose 6-phosphate using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (ELSD).[4][5][6]
Principle:
The analytes are separated based on their interaction with a stationary phase in the HPLC column. The ELSD detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles.
Materials:
-
HPLC system with an Evaporative Light Scattering Detector (ELSD)
-
Phenomenex Luna 5u NH₂ 100A column (250 mm × 4.60 mm, 5 µm) or equivalent[4][5][6]
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Standards of D-Sorbitol 6-phosphate and D-Fructose 6-phosphate
Procedure:
-
Sample Preparation: Terminate enzymatic reactions by adding a quenching agent (e.g., perchloric acid) followed by neutralization. Centrifuge to remove precipitated protein and filter the supernatant through a 0.22 µm filter.
-
HPLC Conditions:
-
Calibration: Prepare a series of standard solutions of D-Sorbitol 6-phosphate and D-Fructose 6-phosphate of known concentrations. Inject each standard to generate a calibration curve.
-
Analysis: Inject the prepared samples into the HPLC system. Identify and quantify the peaks corresponding to D-Sorbitol 6-phosphate and D-Fructose 6-phosphate by comparing their retention times and peak areas to the calibration standards.
IV. Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for analyzing D-Sorbitol 6-phosphate reaction products and the associated signaling context.
References
- 1. hort [journals.ashs.org]
- 2. researchgate.net [researchgate.net]
- 3. labs.plantbio.cornell.edu [labs.plantbio.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Sorbitol 6-Phosphate and Alternative Substrates for Sorbitol-6-Phosphate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic kinetic parameters of D-Sorbitol 6-phosphate with alternative substrates when interacting with Sorbitol-6-Phosphate Dehydrogenase (S6PDH). The data presented is compiled from published experimental findings to assist researchers in understanding the substrate specificity of this key enzyme in the polyol pathway.
Executive Summary
D-Sorbitol 6-phosphate is the primary substrate for Sorbitol-6-Phosphate Dehydrogenase (S6PDH), an enzyme crucial in the biosynthesis of sorbitol. This guide presents a comparative analysis of the kinetic performance of D-Sorbitol 6-phosphate against other potential substrates. Experimental data reveals that S6PDH exhibits a high degree of specificity for D-Sorbitol 6-phosphate and its precursor, D-glucose 6-phosphate. Other structurally similar compounds, such as mannitol-1-phosphate, fructose-6-phosphate, and mannose-6-phosphate, have been shown to be ineffective as substrates for S6PDH from plant sources.
Data Presentation: Comparative Kinetic Parameters
The following table summarizes the Michaelis-Menten constants (Km) for D-Sorbitol 6-phosphate and other tested compounds with S6PDH. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Substrate | Enzyme Source | Km (mM) | Vmax (relative) | Reference |
| D-Sorbitol 6-phosphate | Loquat (Eriobotrya japonica) leaves | 2.22 | 100% (oxidation) | [1] |
| D-Glucose 6-phosphate | Loquat (Eriobotrya japonica) leaves | 11.6 | Not specified (reduction) | [1] |
| D-Sorbitol 6-phosphate | Rice (Oryza sativa) | 7.21 ± 0.5 | Not specified | [2] |
| D-Glucose 6-phosphate | Rice (Oryza sativa) | 15.9 ± 0.2 | Not specified | [2] |
| Mannitol-1-phosphate | Loquat (Eriobotrya japonica) leaves | Not a substrate | 0% | [1] |
| Fructose-6-phosphate | Loquat (Eriobotrya japonica) leaves | Not a substrate | 0% | [1] |
| Mannose-6-phosphate | Rice (Oryza sativa) | Not a substrate | 0% | [2] |
Signaling Pathway and Substrate Comparison
The following diagram illustrates the central reaction catalyzed by Sorbitol-6-Phosphate Dehydrogenase and highlights the substrates discussed in this guide.
References
- 1. Purification and Characteristics of Sorbitol-6-phosphate Dehydrogenase from Loquat Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and functional characterization of sorbitol-6-phosphate dehydrogenase protein from rice and structural elucidation by in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of D-Sorbitol 6-Phosphate Barium Salt: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of D-Sorbitol 6-phosphate barium salt, a compound utilized in various biochemical research applications. Adherence to these guidelines is critical due to the potential hazards associated with barium compounds.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds and general knowledge of barium salts indicate potential hazards. Barium compounds can be toxic if inhaled or ingested. Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this substance.
Key Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat. If there is a risk of generating dust, a face shield and respiratory protection may be necessary.
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.
-
Spill Response: In case of a spill, prevent dust formation. Carefully sweep or vacuum the material into a suitable, labeled container for disposal. Ensure adequate ventilation during cleanup.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C6H13BaO9P | [1][2][] |
| Molecular Weight | 397.46 g/mol | [1][2][] |
| Appearance | White powder | [] |
| Storage Temperature | -20°C | [] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. The following is a general procedural workflow for its proper disposal.
Experimental Protocol for Disposal:
-
Personal Protective Equipment (PPE): Before handling the waste material, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Waste Characterization: Due to the presence of barium, this compound should be treated as a hazardous waste. Do not mix it with non-hazardous waste.
-
Containerization: Carefully transfer the waste material into a designated hazardous waste container that is compatible with the chemical. The container must be sealable to prevent leaks or spills.
-
Labeling: Clearly label the hazardous waste container with the full chemical name: "this compound." Also, include the appropriate hazard warnings (e.g., "Toxic").
-
Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified professional waste disposal service.[4] Follow your institution's or company's specific procedures for scheduling a waste pickup.
-
Documentation: Complete all necessary paperwork for the disposal of the hazardous waste, as required by your institution and local regulations. Maintain a record of the disposal.
Important Considerations:
-
Regulatory Compliance: Chemical waste generators are responsible for correctly classifying their waste and adhering to all applicable regulations.[4] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Do Not Dispose in Sink or Trash: Under no circumstances should this compound be disposed of down the drain or in the regular trash. Barium is a heavy metal and can cause significant environmental contamination.
-
Avoid Mixing Waste: Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
